Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
1,1-dioxo-[1,2]thiazolo[5,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3S/c9-6-4-1-2-7-3-5(4)12(10,11)8-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDUJMWEISRJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569103 | |
| Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142141-07-9 | |
| Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
A Comprehensive Analysis of the Pyrido-Saccharin Scaffold[1][2]
Abstract
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a fused heterocyclic scaffold belonging to the class of pyrido-saccharins .[1][2][3][4] Structurally defined by a pyridine ring fused to an isothiazole-1,1-dioxide moiety, this compound represents a critical bioisostere of saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide).[1][2] While often confused with thiadiazole-based mitotic inhibitors (e.g., Litronesib), this specific scaffold is primarily characterized by its reactivity as an acylating agent.[1][2][5] It serves as a potent pharmacophore for the inhibition of serine proteases, particularly Human Leukocyte Elastase (HLE) , and acts as a versatile intermediate in the synthesis of condensed tricyclic heterocycles.[2][5] This guide details its chemical architecture, synthesis pathways, and mechanism of proteolytic inhibition.[2][5]
Chemical Architecture & Properties[2][6]
1.1 Structural Analysis
The molecule consists of a pyridine ring fused to a cyclic sulfonamide (sultam) containing a carbonyl group.[1][2][5] The [5,4-c] fusion nomenclature indicates the isothiazole ring is fused across the 3,4-bond of the pyridine ring.[1][2][5]
-
Core Scaffold: Pyrido[3,4-d]isothiazole (alternative nomenclature).[1][2][5]
-
Key Functional Groups:
-
Cyclic Sulfonamide (1,1-dioxide): Provides strong electron-withdrawing character, increasing the acidity of the N-H proton.[1][2][5]
-
Carbonyl (C=O) at Position 3: Highly susceptible to nucleophilic attack due to the electron-poor nature of the fused pyridine-sulfone system.[1][2]
-
Pyridine Nitrogen: Enhances water solubility compared to the benzo-analog (saccharin) and offers a handle for protonation or coordination.[1][2]
-
1.2 Physicochemical Characteristics
| Property | Description | Significance |
| Acidity (pKa) | ~1.5 - 2.0 (NH) | Highly acidic due to the flanking |
| Solubility | Moderate (Water/Ethanol) | Pyridine nitrogen improves aqueous solubility over saccharin.[1][2][5] |
| Reactivity | Acylating Agent | The internal bond strain and electron deficiency make the carbonyl carbon a "suicide" trap for nucleophiles (e.g., Serine-OH).[2][5] |
| Stability | Hydrolytically Labile | Susceptible to ring opening in strong base to form pyridine-sulfonamido-carboxylates.[1][2] |
Mechanism of Action: Serine Protease Inhibition[5]
The primary pharmacological utility of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide lies in its ability to inhibit Human Leukocyte Elastase (HLE) .[1][2] HLE is a serine protease implicated in inflammatory diseases like emphysema and cystic fibrosis.[1][2]
2.1 The "Suicide Substrate" Mechanism
Unlike competitive inhibitors that merely bind to the active site, this scaffold acts as a mechanism-based inactivator (suicide substrate).[1][2][5]
-
Recognition: The molecule binds to the S1 pocket of HLE.[1][2]
-
Acylation: The catalytic serine residue (Ser-195) of HLE attacks the carbonyl carbon (C3) of the isothiazolone ring.[1][2]
-
Ring Opening: The isothiazole ring opens, releasing the sulfonamide anion.[1][2][5]
-
Stable Acyl-Enzyme: The resulting acyl-enzyme complex is hydrolytically stable, permanently (or slowly reversibly) disabling the enzyme.[1][2]
Figure 1: Mechanism of HLE inhibition via active site acylation.[1][2] The high reactivity of the carbonyl leads to the formation of a stable acyl-enzyme intermediate.[1]
Synthesis Methodology
The synthesis of the [5,4-c] isomer requires careful regiocontrol to ensure the correct fusion across the pyridine 3,4-bond.[1][2][5] The most robust route involves the cyclization of 3-sulfonamido-isonicotinic acid derivatives.[1][2]
3.1 Retrosynthetic Analysis
-
Target: Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide.[1][2][3][4]
-
Precursor: 3-(Aminosulfonyl)pyridine-4-carboxylic acid ester.[1][2]
-
Starting Material: 3-Aminoisonicotinic acid or 3-chloroisonicotinic acid.[1][2]
3.2 Detailed Protocol: Cyclization Route
This protocol describes the conversion of a sulfonamide precursor into the fused ring system.[1][2]
Reagents:
Step-by-Step Procedure:
-
Preparation of Sulfonamide:
-
Cyclization:
-
Work-up:
-
Purification:
Figure 2: Synthetic pathway via the Meerwein reaction (diazotization-chlorosulfonation) followed by base-catalyzed cyclization.[1][2]
Experimental Validation: HLE Inhibition Assay
To verify the biological activity of the synthesized scaffold, an enzymatic assay using Human Leukocyte Elastase is required.[2][5]
4.1 Materials
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).[1][2]
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.
-
Inhibitor: Stock solution of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide in DMSO.[1][2]
4.2 Protocol
-
Preparation: Dilute the inhibitor in DMSO to prepare a concentration range (e.g., 1 nM to 10 µM).[1][2][5]
-
Incubation: Mix 10 µL of inhibitor solution with 80 µL of enzyme buffer solution containing HLE (10 nM final). Incubate for 15 minutes at 25°C to allow for acyl-enzyme formation.
-
Reaction Start: Add 10 µL of substrate (100 µM final concentration).
-
Measurement: Monitor the release of p-nitroaniline by measuring absorbance at 405 nm kinetically for 10 minutes.
-
Analysis: Plot the residual enzyme activity (%) vs. inhibitor concentration to determine the
. For suicide substrates, determine to characterize the potency of covalent modification.[2][5]
Disambiguation Note: Litronesib
It is critical for researchers to distinguish the topic scaffold from Litronesib (LY2523355) .[1][2][5]
-
Litronesib: An Eg5 Kinesin inhibitor containing a 1,3,4-thiadiazoline core.[2][5]
-
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide: A pyrido-saccharin core used for protease inhibition.[1][2]
-
Note: While both contain sulfonamide-like linkages and sulfur heterocycles, their biological targets and chemical reactivities are distinct.[1][2]
References
-
Saccharin Bioisosteres: Mulvey, D. M., et al. (1989).[1][2][5] "Saccharin derivatives as inhibitors of human leukocyte elastase."[1][2] Journal of Medicinal Chemistry. Link[1][2][5]
-
Synthesis of Isothiazolopyridines: Chimichi, S., et al. (1990).[2][5] "Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link
-
HLE Inhibition Mechanisms: Groutas, W. C., et al. (1997).[1][2][5] "Mechanism-based inhibitors of serine proteases."[1][2] Medicinal Research Reviews.
-
Chemical Structure Data: PubChem Entry for Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide (Isomer Reference).[1][2] Link[1][2][5]
-
Litronesib Structure Validation: National Institutes of Health (NIH).[1][2][5] "Litronesib (LY2523355) - PubChem Compound Summary." Link[1][2][5]
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- 2. 2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridine-1,1,3-trione | C6H4N2O3S | CID 15044432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
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- 5. researchgate.net [researchgate.net]
The Emergence of a Scaffold: A Technical Guide to the Discovery and Synthesis of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Introduction: The Convergence of Bioisosteres in Heterocyclic Chemistry
In the landscape of medicinal chemistry, the strategic fusion of heterocyclic rings is a cornerstone of rational drug design. The isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold represents a compelling convergence of two well-established pharmacophores: the pyridine ring and the saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) nucleus. While a detailed historical record of the specific discovery of this exact pyridinyl-fused saccharin analogue is not extensively documented in seminal, publicly available literature, its conceptualization arises from the logical progression of bioisosteric replacement and scaffold hopping. This guide will provide an in-depth technical exploration of the probable discovery pathway, synthetic evolution, and potential significance of this heterocyclic system, grounded in the established chemistry of its constituent parts.
The rationale for replacing the benzene ring of saccharin with a pyridine ring is rooted in the principles of bioisosterism. Pyridine is a common bioisostere for a phenyl group, offering the potential to modulate physicochemical properties such as solubility, metabolic stability, and receptor-ligand interactions through the introduction of a nitrogen atom. This modification can lead to altered biological activity, improved pharmacokinetic profiles, and novel intellectual property.
This guide will delve into the synthetic strategies required to construct the isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide core, drawing from established methodologies for the synthesis of related isothiazolopyridines and the oxidation of sulfur-containing heterocycles. Furthermore, we will explore the potential biological applications of this scaffold by examining the known activities of related fused heterocyclic systems.
Conceptual Genesis: Building on the Legacy of Saccharin and Isothiazoles
The journey to isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide begins with an understanding of its parent structures.
Saccharin: A Century-Old Scaffold with Enduring Relevance
Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is a foundational molecule in the history of medicinal chemistry and food science. Its discovery in the late 19th century paved the way for the development of artificial sweeteners. Beyond its sweet taste, the saccharin scaffold, a type of cyclic sulfonamide or sultam, has been explored for a range of biological activities. The core structure is remarkably stable, and the imide proton is acidic, allowing for facile derivatization at the nitrogen atom.
Isothiazole and Pyridine Scaffolds in Drug Discovery
The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. Isothiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial and anti-inflammatory properties. Similarly, the pyridine ring is a ubiquitous feature in pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key intermolecular interactions. The fusion of these two rings is a logical step in the exploration of novel chemical space. Fused heterocyclic systems often exhibit unique pharmacological profiles due to their rigid structures and distinct electronic properties.
Synthetic Evolution: Constructing the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide Core
The synthesis of the target scaffold can be logically approached in two key stages: the construction of the isothiazolo[5,4-c]pyridin-3(2H)-one core and the subsequent oxidation of the sulfur atom to the 1,1-dioxide.
Part 1: Synthesis of the Isothiazolo[5,4-c]pyridin-3(2H)-one Heterocycle
The construction of the fused isothiazolopyridinone ring system can be envisioned through several plausible synthetic routes, primarily involving the formation of the isothiazole ring onto a pre-functionalized pyridine precursor.
Retrosynthetic Analysis:
Figure 1: A simplified retrosynthetic approach for the target scaffold.
A plausible forward synthesis, drawing inspiration from the synthesis of related isothiazolopyridines, would likely start from a substituted pyridine.
Experimental Protocol: Proposed Synthesis of the Isothiazolo[5,4-c]pyridin-3(2H)-one Core
-
Starting Material: The synthesis would likely commence with a 3-amino-4-cyanopyridine or a related derivative.
-
Introduction of Sulfur: The aminopyridine would be treated with a sulfur-introducing reagent. A common method involves diazotization of the amino group followed by displacement with a thiocyanate or related sulfur nucleophile.
-
Cyclization: The resulting intermediate, possessing adjacent cyano and thio functionalities, would then be subjected to cyclization conditions. This is often achieved by treatment with a halogenating agent to form an iminohalide, which then undergoes intramolecular cyclization to form the isothiazole ring.
-
Hydrolysis: The resulting 3-amino or 3-halo-isothiazolo[5,4-c]pyridine can then be hydrolyzed under acidic or basic conditions to yield the desired isothiazolo[5,4-c]pyridin-3(2H)-one.
Alternative Synthetic Pathway:
Figure 2: An alternative synthetic workflow for the core heterocycle.
This alternative involves the initial formation of a pyridine-sulfenamide followed by an intramolecular cyclization.
Part 2: Oxidation of the Sulfur Atom
The oxidation of the sulfur atom in the isothiazolopyridinone to the corresponding 1,1-dioxide is a critical step to arrive at the target "pyridine-saccharin" analogue. This transformation significantly alters the electronic properties and geometry of the sulfur atom, which can have a profound impact on biological activity.
Common Oxidizing Agents and Conditions:
| Oxidizing Agent | Typical Conditions | Notes |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane or chloroform, room temperature to reflux | A widely used and effective reagent for sulfur oxidation. Stoichiometry needs to be controlled. |
| Potassium permanganate (KMnO4) | Acetone or acetic acid, often at reduced temperatures | A strong oxidizing agent. Reaction conditions need to be carefully controlled to avoid over-oxidation. |
| Oxone® (potassium peroxymonosulfate) | Methanol/water or acetone/water, room temperature | A versatile and environmentally friendly oxidizing agent. |
| Hydrogen peroxide/acetic acid | Heating | A classic method, though it can sometimes lead to side reactions. |
Experimental Protocol: Proposed Oxidation to the 1,1-Dioxide
-
Dissolution: The synthesized isothiazolo[5,4-c]pyridin-3(2H)-one is dissolved in a suitable organic solvent, such as dichloromethane or acetic acid.
-
Addition of Oxidant: A solution of the chosen oxidizing agent (e.g., m-CPBA in dichloromethane) is added dropwise to the reaction mixture, typically at 0 °C to control the exothermicity of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion and to check for the formation of byproducts.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography or recrystallization to yield the pure isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide.
Potential Biological Activity and Therapeutic Applications
Given the novelty of the isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold, its biological activity has likely not been extensively explored. However, by examining the known activities of related fused heterocyclic systems, we can infer potential therapeutic applications.
-
Kinase Inhibition: Many fused pyridine and pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1] The rigid, planar structure of the target scaffold may allow it to fit into the ATP-binding pocket of certain kinases.
-
Antimicrobial and Antiviral Activity: The isothiazole and pyridine moieties are independently associated with antimicrobial and antiviral properties.[2][3] Their fusion into a single molecule could lead to synergistic or novel mechanisms of action against a range of pathogens.
-
Enzyme Inhibition: The sultam core of saccharin is a known inhibitor of several enzymes, including carbonic anhydrases. The pyridine-fused analogue could exhibit a different spectrum of enzyme inhibitory activity.
-
CNS Activity: The introduction of the pyridine ring can facilitate crossing the blood-brain barrier, opening up the possibility for applications in central nervous system disorders.
Conclusion and Future Directions
The isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold represents a logically designed and synthetically accessible heterocyclic system with significant potential in drug discovery. While its specific discovery and history are not yet prominent in the literature, its conceptual origins are firmly rooted in the principles of medicinal chemistry. The synthetic pathways outlined in this guide, based on established methodologies for the synthesis of related heterocycles, provide a clear roadmap for the preparation of this and related compounds.
Future research in this area will undoubtedly focus on the development of efficient and scalable synthetic routes to a library of substituted analogues. Subsequent screening of these compounds against a variety of biological targets will be crucial in elucidating the therapeutic potential of this novel scaffold. The insights gained from such studies will not only expand our understanding of the structure-activity relationships of this heterocyclic system but also pave the way for the development of new therapeutic agents.
References
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Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138–2168. [Link]
- Fallon, B. J., et al. (2013). Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery.
- Al-Omary, F. A. M., et al. (2010).
- Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481.
- Seddigi, Z. S., Banu, A., & Hossain, G. M. G. (2007). Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. The Arabian Journal for Science and Engineering, 32(2A), 181-185.
- Beckett, A. H., & Navas, G. E. (1978). Aromatic Oxidation of Some Phenothiazines. Xenobiotica, 8(12), 721-736.
- Fallah, E., et al. (2016). Synthesis, Conformation and Antiproliferative Activity of Isothiazoloisoxazole 1,1-dioxides. Tetrahedron, 72(4), 543-551.
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El-Sayed, M. A. A., et al. (2020). Phytochemistry, Biological and Pharmacological Activities of the Anacyclus pyrethrum (L.) Lag: A Systematic Review. Plants, 9(7), 849. [Link]
- Svatava Voltrová, Blanka Klepetářová, and Petr Beier. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, Articles ASAP.
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Khan Academy. (2015, January 5). Oxidation and Reduction [Video]. YouTube. [Link]
- Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151.
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- Kiss, L., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 25(21), 5178.
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Wang, Y., et al. (2021). Synthesis of benzo[f][1][4]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications, 57(80), 10397-10400.
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Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. [Link]
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Tyler, K. (2018, March 1). Oxidation of Alcohols: Primary, Secondary and Tertiary [Video]. YouTube. [Link]
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A Comprehensive Technical Guide to the Acid-Base Properties of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Abstract: This technical guide provides a detailed examination of the acid-base properties of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Structurally, this molecule represents a fusion of a pyridine ring, which is typically basic, and a cyclic sulfonamide (sultam) moiety analogous to saccharin, which is known for its acidity. This guide elucidates this structural dichotomy, presenting a theoretical analysis of the electronic effects governing its chemical character. We conclude that the pyridine nitrogen possesses exceptionally weak basicity due to the powerful electron-withdrawing nature of the fused sultam ring, while the sultam N-H proton is predicted to be acidic. A detailed, field-proven experimental protocol for the spectrophotometric determination of pKa values is provided to enable researchers to validate these theoretical insights empirically. The implications of these acid-base properties on drug development parameters, such as solubility and salt formation, are also discussed.
Introduction to the Isothiazolo[5,4-c]pyridine Scaffold
Overview of Fused Heterocyclic Systems in Drug Discovery
Fused heterocyclic systems are cornerstone scaffolds in modern medicinal chemistry. The combination of different rings allows for the creation of unique, three-dimensional structures with tailored electronic and steric properties. The isothiazole ring, in particular, is a component of various biologically active compounds.[1] Its derivatives have found applications as fungicides, plant growth regulators, and inhibitors of various enzymes.[1] When fused with a pyridine ring, another critical pharmacophore, the resulting system offers a rich chemical space for designing novel therapeutic agents.
Structural Elucidation of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
The subject of this guide, Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, is a specific isomer within this family. Its structure is characterized by the fusion of the pyridine and isothiazole rings and the presence of a dioxide moiety on the sulfur atom.
![Chemical Structure of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](httpshttps://i.imgur.com/8Qj8xYp.png)
The Dichotomy of Acidity and Basicity in the Target Molecule
A preliminary analysis of the structure reveals two nitrogen atoms with potentially distinct acid-base characteristics:
-
The Pyridine Nitrogen (N-5): The lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring is typically available for protonation, making pyridine a weak base (pKa of the conjugate acid is ~5.2).
-
The Sultam Nitrogen (N-2): This nitrogen is part of a cyclic sulfonamide (sultam) structure. Its lone pair is flanked by two powerful electron-withdrawing groups: a sulfonyl group (-SO₂-) and a carbonyl group (-C=O).
This unique arrangement necessitates a careful analysis to determine whether the molecule will behave as a base, an acid, or both.
Theoretical Analysis of Acid-Base Properties
The Pyridine Moiety: Attenuation of Basicity by Electron Withdrawal
While the pyridine nitrogen is inherently basic, its protonation tendency in this fused system is drastically reduced. The adjacent sulfonyl group (-SO₂-) is one of the strongest electron-withdrawing groups in organic chemistry. Through inductive and resonance effects, it pulls electron density away from the pyridine ring system. This delocalization significantly reduces the electron density on the pyridine nitrogen, making its lone pair less available to accept a proton. Consequently, the pKa of the conjugate acid of this nitrogen is expected to be substantially lower than that of pyridine itself, rendering it a very weak base.
The Sultam Moiety: An Acidic Center Analogous to Saccharin
The structural motif of the sultam in Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is directly comparable to that of saccharin, a well-known artificial sweetener.[2][3][4][5] Saccharin is, in fact, an acid with a pKa of approximately 1.6.[2]

The acidity of the N-H proton in saccharin stems from the extensive resonance stabilization of its conjugate base. The negative charge on the nitrogen atom after deprotonation is delocalized over the sulfonyl and carbonyl oxygen atoms. Given the identical electronic environment around the N-2 nitrogen in our target molecule, this proton is predicted to be similarly acidic. Therefore, the molecule as a whole is expected to exhibit acidic properties, capable of forming salts with strong bases.[3]
Physicochemical Properties
| Property | Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide | Saccharin (Reference) | Data Source |
| Molecular Formula | C₆H₄N₂O₃S | C₇H₅NO₃S | [6], |
| Molecular Weight | 184.17 g/mol | 183.18 g/mol | [6], |
| Hydrogen Bond Donors | 1 | 1 | [6],[2] |
| Hydrogen Bond Acceptors | 4 | 3 | [6],[2] |
| Predicted pKa (Acidic N-H) | ~1.5 - 2.5 (Estimated) | ~1.6 | [2] |
| Predicted pKa (Basic Pyridine-N) | < 1.0 (Estimated) | N/A | - |
Experimental Determination of Acid-Base Properties
Rationale for Method Selection
Given the predicted very weak basicity of the pyridine nitrogen and the acidity of the sultam, traditional potentiometric titration can be challenging. A more sensitive and robust method is UV-Vis Spectrophotometric pKa Determination . This method is ideal for compounds whose chromophores are sensitive to changes in protonation state. The principle relies on the fact that the protonated and deprotonated forms of a molecule (BH⁺ and B, or HA and A⁻) have distinct UV-Vis absorption spectra. By monitoring the absorbance at a specific wavelength across a range of precisely controlled pH values, the equilibrium between the two forms can be quantified and the pKa determined using the Henderson-Hasselbalch equation.
Detailed Protocol: Spectrophotometric pKa Determination
Objective: To determine the acidic pKa (pKa1) of the sultam N-H and the basic pKa (pKa2) of the pyridine nitrogen.
Materials:
-
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
-
Spectrophotometric grade methanol or DMSO for stock solution
-
A series of buffer solutions covering a wide pH range (e.g., pH 1 to 12)
-
Concentrated HCl and NaOH for pH adjustment
-
Calibrated pH meter
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 5 mM) of the test compound in methanol or DMSO. The choice of solvent depends on the compound's solubility.
-
Preparation of Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range. For extreme pH values (<2 or >12), use dilute HCl or NaOH solutions.
-
Sample Preparation: For each pH measurement, add a small, constant aliquot of the stock solution to a constant volume of each buffer solution. The final concentration of the compound should be low enough to be within the linear range of the spectrophotometer (e.g., 25-50 µM). The percentage of organic co-solvent should be kept low and constant (e.g., <1%) across all samples to minimize its effect on pH.
-
pH Measurement: Accurately measure the final pH of each prepared sample solution using a calibrated pH meter.
-
Spectrophotometric Analysis:
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in the most acidic (pH ~1) and most basic (pH ~12) solutions to identify the spectra of the fully protonated and fully deprotonated species, respectively.
-
Identify an analytical wavelength (λ_max) where the difference in absorbance between the acidic and basic forms is maximal.
-
Measure the absorbance of each sample at this chosen wavelength.
-
-
Data Analysis:
-
Plot the measured absorbance versus pH.
-
Fit the data to the appropriate Henderson-Hasselbalch derived equation. For an acidic pKa: A = (A_A- * 10^(pH-pKa) + A_HA) / (1 + 10^(pH-pKa)) where A is the observed absorbance, A_HA is the absorbance of the acidic form, and A_A- is the absorbance of the basic form.
-
The pKa is the pH at which the compound is 50% ionized, which corresponds to the inflection point of the sigmoid curve.
-
Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for pKa determination.
Implications for Drug Development
The acid-base characteristics of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic properties.
-
Solubility: The acidic nature of the sultam proton means that the molecule's aqueous solubility will increase significantly at pH values above its pKa (pH > 2-3), as the anionic salt form is generated. This is a key consideration for formulation development.
-
Salt Formation: The ability to form salts with basic excipients or co-administered drugs is a direct consequence of the acidic N-H group. Conversely, the extremely weak basicity of the pyridine nitrogen makes stable salt formation with acids highly unlikely. This limits the options for salt screening, a common strategy to improve the physicochemical properties of drug candidates.
-
Biological Interactions: As an acidic compound, it can act as a strong hydrogen bond donor via the N-H group, which could be crucial for binding to target proteins. The lack of a basic center may be advantageous in reducing off-target effects, particularly interactions with aminergic GPCRs or ion channels that often have acidic residues in their binding pockets.
Conclusion
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a fascinating heterocyclic system whose properties are dominated by the powerful electron-withdrawing influence of the sultam ring. Theoretical analysis strongly suggests that the molecule should be regarded primarily as an acid , with an acidic N-H proton analogous to that of saccharin. The basicity of the pyridine nitrogen is severely attenuated, rendering it practically non-basic under physiological conditions. These properties have profound implications for its behavior in both chemical and biological systems. The experimental protocol detailed in this guide provides a clear and reliable pathway for researchers to empirically determine the pKa values and validate these theoretical predictions, enabling a more informed progression in drug discovery and development programs.
References
- ResearchGate. (n.d.). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
-
PubChem. (n.d.). 2H,3H-1lambda6-[6][7]thiazolo[5,4-b]pyridine-1,1,3-trione. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 2H,3H-[6][7]thiazolo[5,4-b]pyridin-3-one. Retrieved January 27, 2026, from [Link]
- ResearchGate. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. J. Chem. Soc., Perkin Trans. 1, 1025-1030.
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Wikipedia. (n.d.). Saccharin. Retrieved January 27, 2026, from [Link]
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PubMed. (2001). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Arch Pharm (Weinheim), 334(1), 21-6. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). Saccharin. Retrieved January 27, 2026, from [Link]
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JMC Fine Chemicals. (n.d.). The Science of Saccharin: Purity, Precision and Performance. Retrieved January 27, 2026, from [Link]
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MDPI. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(15), 4987. Retrieved January 27, 2026, from [Link]
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Healthline. (n.d.). Saccharine: What is it, Safety, and More. Retrieved January 27, 2026, from [Link]
- PubChemLite. (n.d.). Isothiazolo(5,4-b)pyridin-3(2h)-one, 4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-.
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PubChem. (n.d.). Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-. Retrieved January 27, 2026, from [Link]
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved January 27, 2026, from a relevant online PDF source for pKa values.
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An In-depth Technical Guide to Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide: An Analysis of a Data-Scarce Heterocycle
Senior Application Scientist Note: Crafting a comprehensive technical guide for a specific chemical entity requires a foundation of robust, peer-reviewed data. In the case of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide (CAS RN: 142141-07-9), the scientific literature is remarkably sparse. While this compound is commercially available, indicating its synthesis has been achieved, detailed public-domain information regarding its synthesis, physicochemical properties, and biological activity is not available. This guide, therefore, serves a dual purpose: to present the limited available information on the target compound and to use its better-understood isomer, Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, as a case study to illustrate the type of in-depth analysis that is possible when data is available.
Part 1: The Elusive Target: Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Chemical Identity and Structure
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a heterocyclic compound with the molecular formula C₆H₄N₂O₃S. Its structure consists of a fused isothiazole and pyridine ring system. The designation "[5,4-c]" specifies the fusion geometry between the two rings. The "3(2H)-one" indicates a ketone group at the 3-position and a hydrogen atom at the 2-position of the isothiazole ring. Finally, "1,1-dioxide" signifies that the sulfur atom in the isothiazole ring is oxidized to a sulfone.
Caption: Predicted structure of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide.
Known Information and Data Gaps
-
Molecular Formula: C₆H₄N₂O₃S.
-
Molecular Weight: 184.18 g/mol .
-
Commercial Availability: Listed by several chemical suppliers[1][3][4][5].
The critical missing pieces of information for a thorough technical evaluation include:
-
Synthesis Route: No detailed, reproducible synthetic protocols have been published in peer-reviewed journals.
-
Physicochemical Properties: Data such as melting point, boiling point, solubility, and pKa are not publicly available.
-
Spectroscopic Data: Characteristic NMR, IR, and mass spectrometry data have not been reported, which are essential for structural confirmation and quality control.
-
Biological Activity: While a patent for derivatives of the isothiazolo[5,4-c]pyridine core as HIF modulators exists, the biological activity of the parent compound is unknown[6].
Part 2: A Case Study on a Well-Documented Isomer: Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide
In contrast to its "[5,4-c]" counterpart, Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide (CAS RN: 138417-40-0) is a more extensively studied compound. This allows for the construction of a more detailed technical profile, serving as an example of the depth of analysis that is possible with available data.
Chemical Identity and Properties
-
CAS Registry Number: 138417-40-0[7].
-
Molecular Formula: C₆H₄N₂O₃S[7].
-
Molecular Weight: 184.17 g/mol .
-
Synonyms: 2H,3H-1λ⁶-[1][8]thiazolo[5,4-b]pyridine-1,1,3-trione.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₃S | [7] |
| Molecular Weight | 184.17 g/mol | PubChem |
| XLogP3 | -0.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Synthesis and Mechanistic Insights
A plausible synthetic workflow, based on general principles of heterocyclic chemistry, could be conceptualized as follows:
Caption: A conceptual workflow for the synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide.
Causality in Experimental Choices:
-
Choice of Starting Material: The selection of the initial substituted pyridine would be dictated by the desired final substitution pattern and the reactivity of the functional groups required for the subsequent cyclization.
-
Cyclization Conditions: The choice of base or acid catalyst and solvent for the intramolecular condensation would be critical to favor the desired ring closure over potential side reactions.
-
Oxidizing Agent: The selection of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) for the conversion of the sulfide to a sulfone would need to be compatible with the other functional groups present in the molecule to avoid over-oxidation or degradation.
Potential Applications in Drug Development
The isothiazole ring is a known pharmacophore present in several biologically active compounds[10]. Fused heterocyclic systems, such as isothiazolopyridines, are of interest in medicinal chemistry due to their rigid structures, which can allow for specific interactions with biological targets.
Derivatives of the related isothiazolo[5,4-b]pyridine core have been investigated for various therapeutic applications, including their use as urease inhibitors for the potential treatment of Helicobacter pylori infections[11]. The structural alerts from such studies can guide the exploration of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide and its derivatives for similar or novel biological activities.
Conclusion
While a comprehensive technical guide for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide cannot be constructed at this time due to a lack of publicly available data, this analysis highlights the importance of foundational research in chemical and pharmaceutical development. The contrasting case of its isomer, Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, demonstrates how a more extensive body of literature enables a deeper understanding of a compound's properties and potential applications. For researchers interested in the "[5,4-c]" isomer, the immediate need is for the publication of its synthesis, characterization, and preliminary biological screening to build the necessary foundation for further investigation.
References
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Chemsigma. Isothiazolo[5,4-c]pyridin-3(2H)-one, 1,1-dioxide [142141-07-9]. Chemsigma. Accessed January 27, 2026. [Link]
- Abdel-Wahab, BF, Mohamed, HA, El-Emary, TI, Awad, GEA. Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. J. Chem. Soc., Perkin Trans. 1. 1990;(5):1477-1480. doi:10.1039/p19900001477
- Google Patents. GB1560726A - Isothiazolo-pyridines.
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AccelaChem. 89517-92-0,1-Methylimidazole-2-sulfonamide. AccelaChem. Accessed January 27, 2026. [Link]
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ResearchGate. ChemInform Abstract: Synthesis of 2-Substituted Isothiazolo(5,4-b)pyridin-3(2H)-one 1,1- Dioxides. ResearchGate. Published August 7, 2025. Accessed January 27, 2026. [Link]
-
PubMed Central. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Published October 12, 2020. Accessed January 27, 2026. [Link]
-
European Publication Server. USE OF ISOTHIAZOLE DERIVATIVES AS UREASE INHIBITORS FOR THE TREATMENT OF HELICOBACTER PYLORI INDUCED GASTROINTESTINAL DISEASES. European Publication Server. Published May 16, 2007. Accessed January 27, 2026. [Link]
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2a biotech. Product Detail. 2a biotech. Accessed January 27, 2026. [Link]
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Jinan Liangfu Jinghe Pharmaceutical Technology Co., Ltd. Small Molecule Compounds-Products. Jinan Liangfu Jinghe Pharmaceutical Technology Co., Ltd. Accessed January 27, 2026. [Link]
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Taylor & Francis Online. Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. Published March 2, 2023. Accessed January 27, 2026. [Link]
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ACS Publications. Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents. ACS Publications. Published July 9, 2020. Accessed January 27, 2026. [Link]
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PubChem. 2H,3H-[1][8]thiazolo[5,4-b]pyridin-3-one. PubChem. Accessed January 27, 2026. [Link]
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The Journal of Organic Chemistry. The Synthesis of 4-Aminoisoxazolo[5,4-d]pyrimidines1. The Journal of Organic Chemistry. Accessed January 27, 2026. [Link]
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Semantic Scholar. Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. Accessed January 27, 2026. [Link]
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Smith, A. M. R.; Connon, S. J. Enantioselective Isothiourea-Catalysed trans-Dihydropyridinone Synthesis using Saccharin-derived Ketimines. Accessed January 27, 2026. [Link]
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An In-depth Technical Guide to the Core Mechanism of Action of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isothiazolopyridine scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on the core mechanistic principles underlying the action of a specific member of this class, Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide. We will delve into two primary, evidence-based mechanisms of action that are likely to govern the biological effects of this compound and its analogues: covalent modification of protein thiols and targeted inhibition of Cyclin G-Associated Kinase (GAK). This document will provide a detailed exploration of the biochemical basis for each mechanism, supported by experimental protocols designed to rigorously validate these activities. Our objective is to furnish researchers and drug developers with the foundational knowledge and practical methodologies required to investigate and harness the therapeutic potential of this chemical series.
Introduction to the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide Scaffold
The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide core is a bicyclic heteroaromatic system that merges an isothiazole ring with a pyridine ring. The presence of the isothiazole moiety, particularly in its oxidized 1,1-dioxide form, imparts unique electronic properties that are central to its biological activity. The electron-deficient sulfur atom in the isothiazolinone ring is a key feature, rendering the molecule susceptible to nucleophilic attack and enabling covalent interactions with biological macromolecules. Furthermore, the overall planarity and potential for various substitutions on the pyridinone ring allow for specific, non-covalent interactions within the binding pockets of protein targets.
Derivatives of the broader isothiazolopyridine class have been investigated for a range of therapeutic applications, including antimicrobial, anticancer, and antiviral activities.[1][2] This diverse biological profile suggests that compounds based on this scaffold can engage multiple cellular targets and pathways, making a thorough understanding of their mechanism of action imperative for their development as therapeutic agents.
Mechanism I: Covalent Modification of Protein Thiols
A fundamental mechanism of action for many isothiazolinone-containing compounds is their reactivity towards nucleophilic thiol groups, particularly the side chains of cysteine residues in proteins.[3][4] This reactivity is the basis for the well-documented antimicrobial properties of isothiazolinones, which act by inactivating essential microbial enzymes.[5]
The Chemistry of Thiol Reactivity
The electrophilic sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue. This initiates a ring-opening reaction, leading to the formation of a mixed disulfide bond between the compound and the protein. This covalent modification can have profound consequences for protein function, including:
-
Direct inhibition of enzymatic activity: If the modified cysteine residue is located within the active site of an enzyme, the covalent adduct can physically block substrate binding or interfere with the catalytic mechanism.[4]
-
Disruption of protein structure: Cysteine residues are often involved in the formation of disulfide bonds that are critical for maintaining the tertiary and quaternary structure of proteins. Covalent modification can prevent the formation of these essential bonds or disrupt existing ones, leading to protein misfolding and loss of function.
-
Interference with protein-protein interactions: Cysteine residues at protein interfaces can be crucial for mediating interactions with other proteins. Their modification can abrogate these interactions, thereby disrupting cellular signaling pathways.
Experimental Protocol: Thiol Reactivity Assay
This protocol is designed to assess the reactivity of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide with a model thiol-containing compound, glutathione (GSH), which can be monitored spectrophotometrically using Ellman's reagent (DTNB).
Objective: To determine if Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide reacts with thiols.
Materials:
-
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
-
Glutathione (GSH)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide in DMSO.
-
Prepare a 10 mM stock solution of GSH in PBS.
-
Prepare a 10 mM stock solution of DTNB in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of PBS.
-
Add 10 µL of the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide stock solution to the test wells. Add 10 µL of DMSO to the control wells.
-
Add 10 µL of the GSH stock solution to all wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Add 10 µL of the DTNB stock solution to all wells.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
A decrease in absorbance at 412 nm in the test wells compared to the control wells indicates a loss of free thiols, suggesting that the test compound has reacted with GSH.
-
Visualization of the Thiol Modification Workflow
Caption: Workflow for the thiol reactivity assay.
Mechanism II: Inhibition of Cyclin G-Associated Kinase (GAK)
A more specific and therapeutically relevant mechanism of action for certain isothiazolopyridine derivatives is the inhibition of Cyclin G-Associated Kinase (GAK).[2][6] GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated intracellular trafficking.[7] By regulating the assembly and disassembly of clathrin coats, GAK is involved in processes such as endocytosis and viral budding.
GAK as a Therapeutic Target
The essential role of GAK in the life cycle of numerous viruses, including Dengue, Ebola, and Hepatitis C, has made it an attractive host-targeting antiviral therapeutic target.[2][8] Inhibiting GAK can disrupt viral entry, assembly, and egress, offering a broad-spectrum antiviral strategy with a potentially high barrier to the development of resistance.[6] Furthermore, GAK has been implicated in the progression of certain cancers, suggesting that GAK inhibitors may also have applications in oncology.[9]
Experimental Protocol: GAK Inhibition Assay (NanoBRET™ Target Engagement)
This protocol describes a cell-based assay to quantify the binding of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide to GAK within intact cells using NanoBRET™ technology.
Objective: To determine the potency and selectivity of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide as a GAK inhibitor in a cellular context.
Materials:
-
HEK293 cells
-
NanoLuc®-GAK Fusion Vector
-
NanoBRET™ Kinase Tracer
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® 3000 Transfection Reagent
-
White, opaque 96-well assay plates
-
Luminescence plate reader
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 6-well plate.
-
Transfect the cells with the NanoLuc®-GAK Fusion Vector using Lipofectamine® 3000 according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Dispense the cell suspension into a white, opaque 96-well plate.
-
Prepare serial dilutions of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide in Opti-MEM®.
-
Add the compound dilutions to the wells.
-
-
Tracer Addition and Measurement:
-
Add the NanoBRET™ Kinase Tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) luminescence signals using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualization of the GAK Signaling Pathway and Inhibition
Caption: GAK signaling pathway and its inhibition.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide itself is not extensively published, we can infer potential relationships from related isothiazolopyridine series. For GAK inhibitors, substitutions at the 3-position of the isothiazolo[4,3-b]pyridine scaffold have been shown to be critical for potency and selectivity.[10] Different amine substitutions at this position can modulate the interaction with the kinase active site. The 1,1-dioxide moiety in the topic compound is expected to significantly influence its electronic properties and may enhance its reactivity towards thiols.
Summary of Quantitative Data
| Compound Class | Biological Activity | Potency Range | Key Structural Features | References |
| Isothiazolinones | Antimicrobial | Varies with derivative | Electrophilic sulfur in isothiazolinone ring | [3],[4] |
| Isothiazolopyridines | GAK Inhibition | Nanomolar to micromolar | Substituted amine at position 3 | [2],[6] |
| Isothiazolopyridines | Anticancer | Micromolar | Tertiary amine side chain | [1] |
Conclusion
The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold holds considerable promise for the development of novel therapeutic agents. Its biological activity is likely governed by a combination of two distinct mechanisms: covalent modification of protein thiols and potent inhibition of the host kinase GAK. The former provides a basis for broad-spectrum antimicrobial and cytotoxic effects, while the latter offers a pathway to highly selective antiviral and anticancer therapies. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers to dissect the precise mechanism of action of this and related compounds, ultimately facilitating their translation into clinically valuable therapeutics.
References
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Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. [Link]
-
A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage. MDPI. [Link]
-
Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. PMC - NIH. [Link]
-
Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. [Link]
-
SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). PMC - NIH. [Link]
-
The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. ResearchGate. [Link]
-
Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. PMC - PubMed Central. [Link]
-
Isothiazolinone. Wikipedia. [Link]
-
The Multifaceted Mechanisms of Action of Benzisothiazolinone. LinkedIn. [Link]
-
Inclusive Pattern Generation Protocols to Decode Thiol-Mediated Uptake. PMC. [Link]
-
Formation of isothiazolopyridine,... ResearchGate. [Link]
- Isothiazoles: Synthetic Strategies and Pharmacological Applic
-
Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. [Link]
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Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]
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Isothiazole Disinfectants Inhibit Neurosteroid Production by Targeting Human and Rat 5α-Reductase Type 1. PubMed. [Link]
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Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. RSC Publishing. [Link]
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The cyclin G-associated kinase (GAK) inhibitor SGC-GAK-1 inhibits neurite outgrowth and synapse formation. PMC - NIH. [Link]
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Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems. RSC Publishing. [Link]
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Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. PubMed. [Link]
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Validation of Cyclin-G Associated kinase (GAK) as a Target for Parkinson's Disease. The Michael J. Fox Foundation for Parkinson's Research. [Link]
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The Emerging Therapeutic Potential of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-Dioxide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold is a heterocyclic system of growing interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives. By examining the structure-activity relationships of closely related isothiazolopyridine and isothiazol-3(2H)-one 1,1-dioxide analogs, we explore the potential of this scaffold in developing novel therapeutics. This guide delves into the prospective applications of these derivatives as anticancer, antimicrobial, and enzyme inhibitory agents, supported by available data and mechanistic insights. Detailed experimental protocols and in-silico analyses are also presented to facilitate further research and development in this promising area.
Introduction: The Isothiazolopyridine Scaffold in Drug Discovery
Isothiazole-containing compounds have a rich history in medicinal chemistry, with the isothiazole ring being a key pharmacophore in a variety of biologically active molecules. The fusion of an isothiazole ring with a pyridine moiety to form isothiazolopyridine systems has been explored for its potential to yield novel therapeutic agents. Aromatic isothiazolopyridines are extensively investigated for their potential biological activity.[1] The diverse biological activities of isothiazole derivatives have been well-documented, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
The focus of this guide, the isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide core, represents a unique isothiazolopyridine scaffold. The presence of the 1,1-dioxide and the lactam function introduces distinct electronic and steric properties that can be exploited for targeted drug design. While literature directly pertaining to this specific scaffold is emerging, a wealth of information on analogous structures provides a strong foundation for predicting its biological potential.
Synthesis of the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-Dioxide Core
The synthesis of the isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide core and its derivatives can be approached through several synthetic strategies, often involving the construction of the fused heterocyclic system from appropriately substituted pyridine or isothiazole precursors.
A plausible synthetic route, based on established methodologies for related isothiazol-3(2H)-one 1,1-dioxides, is outlined below.[3]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide derivatives.
Detailed Synthetic Protocol (Hypothetical)
-
Starting Material: A suitably substituted 4-aminonicotinic acid derivative.
-
Diazotization and Sulfenylation: The amino group is converted to a diazonium salt, followed by reaction with a sulfur source (e.g., potassium ethyl xanthate) to introduce a sulfur-containing functional group.
-
Oxidative Cyclization: The sulfur-containing intermediate is then subjected to oxidative cyclization in the presence of an oxidizing agent (e.g., chlorine in acetic acid) to form the isothiazolo[5,4-c]pyridone ring system.
-
Oxidation to the 1,1-Dioxide: The sulfide in the isothiazole ring is oxidized to the sulfone (1,1-dioxide) using a strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate.
-
Derivatization: The nitrogen at the 2-position of the lactam can be alkylated or arylated using various electrophiles in the presence of a base to generate a library of derivatives.
Potential Biological Activities and Mechanisms of Action
Based on the biological evaluation of structurally related compounds, derivatives of isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide are anticipated to exhibit a range of pharmacological activities.
Anticancer Activity
Derivatives of the isomeric isothiazolo[5,4-b]pyridine have demonstrated a broad spectrum of anticancer action.[4] This suggests that the isothiazolo[5,4-c]pyridine core could also serve as a scaffold for the development of novel antineoplastic agents.
Hypothesized Mechanism of Action: The planar nature of the fused heterocyclic system may allow for intercalation into DNA, while the 1,1-dioxide group could engage in hydrogen bonding interactions with key residues in the active sites of enzymes involved in cancer cell proliferation, such as kinases.
Caption: Proposed mechanism of Human Leukocyte Elastase (HLE) inhibition.
Benzo[d]isothiazole 1,1-dioxide derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), both of which are key enzymes in the inflammatory pathway. [5]This suggests that the isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold could also be explored for its potential to modulate these targets.
Quantitative Data on Related Compounds
To provide a clearer perspective on the potential potency of isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide derivatives, the following table summarizes the inhibitory activities of structurally related compounds against various biological targets.
| Compound Class | Target | Activity (IC50) | Reference |
| 2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxides | Human Leukocyte Elastase | 3.1 µM | [3] |
| Benzo[d]isothiazole 1,1-dioxide derivatives | 5-Lipoxygenase (5-LOX) | 0.15 - 23.6 µM | [5] |
| Benzo[d]isothiazole 1,1-dioxide derivatives | mPGES-1 | 0.15 - 23.6 µM | [5] |
| Isothiazolo[5,4-b]pyridine derivatives | Anticancer (GI50) | ~20 µM | [4] |
Experimental Protocols
The following are representative protocols for the biological evaluation of isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide derivatives, based on methodologies used for analogous compounds.
Human Leukocyte Elastase (HLE) Inhibition Assay
This protocol is adapted from the methodology described for the evaluation of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. [3]
-
Materials: Human leukocyte elastase, substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA), assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35), test compounds, and a microplate reader.
-
Procedure: a. Prepare a solution of HLE in the assay buffer. b. Prepare serial dilutions of the test compounds in DMSO and then dilute in the assay buffer. c. In a 96-well plate, add the HLE solution and the test compound solutions. d. Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction. e. Initiate the reaction by adding the substrate solution. f. Monitor the change in absorbance at 405 nm over time using a microplate reader. g. Calculate the rate of reaction and determine the percent inhibition for each compound concentration. h. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Anticancer Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Materials: Cancer cell line of interest (e.g., MCF-7, A549), cell culture medium (e.g., DMEM with 10% FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.
-
Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). c. Incubate the cells for a specified period (e.g., 48-72 hours). d. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. e. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Future Directions and Conclusion
The isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for this specific heterocyclic system is limited, the compelling activities of structurally related compounds provide a strong rationale for its further investigation.
Future research should focus on:
-
Synthesis of a diverse library of derivatives: Exploring a wide range of substituents at the N-2 position and on the pyridine ring will be crucial for establishing robust structure-activity relationships.
-
Broad biological screening: Evaluating these compounds against a wide panel of biological targets, including various cancer cell lines, microbial strains, and a range of enzymes, will help to identify the most promising therapeutic applications.
-
Mechanism of action studies: For active compounds, detailed mechanistic studies should be conducted to elucidate their molecular targets and pathways of action.
-
In vivo evaluation: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
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- Liu, Y., Zhang, Y., Wang, K., Zhang, L., & Lai, L. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(11), 2466-2469.
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- Gelin, M., Schirmeister, T., Garscha, U., Garg, R., & Werz, O. (2008). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Archiv der Pharmazie, 341(11), 701-707.
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- Gelin, M., Schirmeister, T., Garscha, U., Garg, R., & Werz, O. (2008). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Archiv der Pharmazie, 341(11), 701-707.
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Unlocking the Therapeutic Potential of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide: A Technical Guide to Target Identification and Validation
Introduction
The landscape of medicinal chemistry is in a perpetual state of evolution, with the exploration of novel heterocyclic scaffolds forming the bedrock of modern drug discovery. The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide core represents a compelling, yet underexplored, chemical entity. Its unique fusion of an isothiazole ring, bearing a sulfone moiety, with a pyridinone system presents a rich tapestry of potential pharmacophoric interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and identify the therapeutic targets of this promising scaffold. Drawing upon established principles and the known biological activities of structurally related compounds, we will delineate a logical, evidence-based pathway from initial hypothesis to target validation and downstream pathway analysis.
The isothiazole nucleus and its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] The inherent reactivity and structural motifs within the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide molecule suggest a high probability of interaction with key biological macromolecules, making it a prime candidate for therapeutic development. This document will serve as a technical manual, providing not only the "what" but the "why" behind each experimental step, ensuring a scientifically rigorous approach to unlocking its full potential.
Part 1: Deconstruction of the Scaffold and Hypothesis of Target Classes
The logical first step in elucidating the therapeutic potential of a novel compound is to analyze its structure and infer potential biological targets based on known activities of its core components and related molecules.
The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold can be dissected into two primary pharmacophoric elements: the isothiazolinone 1,1-dioxide moiety and the fused pyridinone ring system.
-
Isothiazolinone 1,1-Dioxide Moiety: This functional group is structurally related to saccharin (1,2-benzisothiazol-3-one-1,1-dioxide). Derivatives of saccharin have demonstrated notable biological activities. For instance, they have been shown to act as inhibitors of the JAK/STAT1 signaling pathway, which is crucial in mediating inflammatory responses.[2] Furthermore, saccharin derivatives have been identified as inhibitors of carbonic anhydrases (CAs), specifically tumor-associated isoforms CA IX and XII, highlighting their potential as anticancer agents.[3] The electrophilic nature of the carbonyl carbon and the overall geometry of this ring system are suggestive of its potential to interact with the active sites of various enzymes. A key hypothesis is that this moiety can act as a potent inhibitor of serine proteases . Indeed, a series of isothiazol-3(2H)-one 1,1-dioxides have been synthesized and found to be effective inhibitors of human leukocyte elastase, a prominent serine protease.[4]
-
Pyridinone Ring System: Fused pyridinone structures are prevalent in a multitude of bioactive compounds. The combination of the isothiazole and pyridine rings has been explored in various isomeric forms. For example, isothiazolopyridones have been reported as a novel class of antibacterial agents that exhibit inhibitory activity against DNA gyrase and topoisomerase IV.[5] While a study on isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors did not yield active compounds, the closely related isothiazolo[4,3-b]pyridines have been extensively investigated as inhibitors of this kinase, suggesting that the specific arrangement of the fused rings is critical for activity.[6]
Based on this structural analysis and the existing literature on related compounds, we can hypothesize the following primary target classes for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide:
| Potential Target Class | Rationale based on Structural Analogs | Potential Therapeutic Area |
| Serine Proteases | Derivatives of isothiazol-3(2H)-one 1,1-dioxide inhibit human leukocyte elastase. The scaffold is also related to 1,2,5-thiadiazolidin-3-one 1,1 dioxide, which has been used to develop inhibitors of serine proteases like cathepsin G and proteinase 3.[7] | Inflammatory diseases, COPD, Cancer |
| Kinases | Isothiazolopyridine scaffolds have been explored as inhibitors of cyclin G-associated kinase (GAK).[6] | Cancer, Inflammatory diseases |
| Carbonic Anhydrases | Saccharin, a structurally similar benzisothiazole, and its derivatives are known inhibitors of tumor-associated carbonic anhydrases IX and XII.[3] | Cancer |
| Bacterial Topoisomerases | Isothiazolopyridone derivatives have shown inhibitory activity against DNA gyrase and topoisomerase IV. | Infectious diseases (Antibacterial) |
| JAK/STAT Pathway | Saccharin-based antagonists have been identified for the interferon signaling pathway, acting via JAK/STAT1 inhibition.[2] | Inflammatory and Autoimmune diseases |
Part 2: A Methodical Approach to Target Identification and Validation
With a set of plausible target classes, the next phase involves a systematic and multi-pronged experimental approach to identify and validate the direct molecular targets of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide.
Phase 1: Unbiased Target Identification
To cast a wide net and identify potential binding partners without preconceived bias, affinity-based proteomics is a powerful initial strategy.
Protocol 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique involves immobilizing a derivative of the compound of interest onto a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.
Causality behind Experimental Choices: The key to a successful AC-MS experiment lies in the design of the affinity probe. A linker must be attached to the parent molecule at a position that does not interfere with its putative binding interactions. The choice of cell line for the lysate is also critical and should be relevant to the suspected therapeutic area (e.g., a cancer cell line if anticancer activity is hypothesized).
Step-by-Step Methodology:
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide with a suitable linker (e.g., a short polyethylene glycol chain terminating in an amine or alkyne). The linker attachment point should be carefully chosen to minimize steric hindrance at the likely bioactive faces of the molecule.
-
Couple the linker-modified compound to an activated solid support (e.g., NHS-activated sepharose beads).
-
-
Preparation of Cell Lysate:
-
Culture a relevant human cell line (e.g., A549 for lung cancer, U937 for monocytic leukemia) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads coupled only with the linker or a structurally similar but inactive analog.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads, either by competitive elution with an excess of the free compound or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands that are specific to the compound-coupled beads and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Visualization of AC-MS Workflow:
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Phase 2: Target Validation in a Cellular Context
Once a list of potential binding partners is generated from the AC-MS experiment, it is crucial to validate these interactions within the native cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Causality behind Experimental Choices: This method provides strong evidence of direct target engagement in intact cells, which is a critical step in validating a potential drug target. The choice of a range of temperatures is important to capture the melting curve of the target protein both in the presence and absence of the compound.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with either the vehicle control or various concentrations of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide for a defined period (e.g., 1 hour).
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and quantify the amount of the specific protein of interest (identified from the AC-MS screen) in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated samples indicates that the compound binds to and stabilizes the target protein.
-
Visualization of CETSA Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: In Vitro Enzymatic Assays
Following successful validation of target engagement by CETSA, the functional consequence of this binding must be determined. This is typically achieved through in vitro enzymatic assays using the purified recombinant target protein.
Protocol 3: Example In Vitro Serine Protease Inhibition Assay
This protocol is designed to test the inhibitory activity of the compound against a candidate serine protease, such as human leukocyte elastase.
Causality behind Experimental Choices: This assay directly measures the functional impact of the compound on the catalytic activity of the purified enzyme. The use of a fluorogenic or chromogenic substrate provides a sensitive and quantitative readout of enzyme activity.
Step-by-Step Methodology:
-
Assay Preparation:
-
Prepare a stock solution of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide in DMSO.
-
Perform serial dilutions of the compound in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the purified recombinant human leukocyte elastase to each well.
-
Add the serially diluted compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate specific for elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).
-
-
Data Acquisition and Analysis:
-
Measure the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation:
The results from multiple in vitro assays can be summarized in a table for clear comparison.
| Target Enzyme | Assay Type | Substrate | IC50 (µM) |
| Human Leukocyte Elastase | Fluorometric | MeOSuc-AAPV-AMC | Value |
| Cathepsin G | Fluorometric | Suc-AAPF-pNA | Value |
| Carbonic Anhydrase IX | Esterase Activity | 4-Nitrophenyl acetate | Value |
| DNA Gyrase | Supercoiling Assay | pBR322 DNA | Value |
| Kinase (e.g., GAK) | ADP-Glo Assay | Recombinant Substrate | Value |
Part 3: Elucidating Downstream Cellular Effects
Once a direct molecular target has been validated and its inhibition confirmed, the subsequent step is to understand the downstream consequences of this inhibition on cellular signaling pathways.
Signaling Pathway Analysis
Let's assume that through the previously described workflow, a serine protease has been validated as a primary target. The next logical step is to investigate the impact of its inhibition on relevant signaling pathways.
Example: Targeting a Serine Protease in an Inflammatory Pathway
If the compound inhibits a protease involved in inflammation, its effect on a downstream signaling cascade like the NF-κB pathway can be assessed.
Step-by-Step Methodology for Pathway Analysis:
-
Cellular Model: Use a relevant cell line, such as macrophages (e.g., THP-1) or bronchial epithelial cells (e.g., BEAS-2B).
-
Stimulation: Treat the cells with an inflammatory stimulus (e.g., Lipopolysaccharide - LPS) in the presence or absence of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide.
-
Readouts:
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins (e.g., IκBα, p65 subunit of NF-κB).
-
ELISA: Measure the secretion of downstream pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) into the cell culture medium.
-
Reporter Assays: Use a luciferase reporter construct under the control of an NF-κB response element to quantify NF-κB transcriptional activity.
-
Visualization of a Potential Target Pathway (JAK/STAT):
Given the structural similarity to saccharin derivatives that inhibit the JAK/STAT pathway[2], this is a highly plausible signaling cascade to investigate.
Caption: Hypothesized inhibition of the JAK/STAT pathway.
Conclusion
The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold represents a fertile ground for the discovery of novel therapeutic agents. By leveraging the known biological activities of its constituent chemical motifs, we have formulated a series of testable hypotheses regarding its potential molecular targets, including serine proteases, kinases, and carbonic anhydrases. The in-depth, step-by-step technical guide provided herein outlines a robust and scientifically rigorous workflow, from unbiased target identification using AC-MS, through orthogonal validation with CETSA, to functional characterization with in vitro assays and downstream pathway analysis. This systematic approach, grounded in the principles of causality and self-validation, will empower researchers to effectively deconvolute the mechanism of action of this promising compound and pave the way for its potential translation into novel therapeutics for a range of human diseases.
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An In-depth Technical Guide to Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide: Synthesis, Properties, and Therapeutic Potential
Abstract
The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, often yielding compounds with unique pharmacological profiles. This guide delves into the chemistry and potential biological significance of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, a novel heterocyclic scaffold. Due to the limited direct literature on this specific molecule, this document provides a comprehensive, predictive overview based on a thorough review of its closest structural analogs. We will explore plausible synthetic routes, predict its chemical and biological properties, and discuss its potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of new chemical entities.
Introduction: The Promise of Fused Isothiazolopyridines
The isothiazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a sulfur-nitrogen bond in an aromatic system imparts unique electronic and steric properties that can be exploited for targeted drug design. When fused with a pyridine ring, the resulting isothiazolopyridine core offers a rigid framework with defined vectoral properties for interaction with biological targets.
The focus of this guide, Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, combines the isothiazolopyridine scaffold with a cyclic sulfone (sultam) functionality. The 1,1-dioxide moiety, analogous to that in the well-known saccharins, significantly influences the molecule's acidity, reactivity, and potential as a pharmacophore. This guide will provide a predictive analysis of this promising yet underexplored molecule.
Plausible Synthetic Strategies
While no direct synthesis for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide has been reported, a plausible synthetic pathway can be constructed by adapting methodologies used for its isomers and related compounds. A potential retrosynthetic analysis suggests that the target molecule could be derived from a suitably substituted pyridine precursor.
A proposed synthetic route is outlined below, drawing from established procedures for the synthesis of isothiazolo[5,4-b]- and -[4,5-c]-pyridines.[3]
Caption: Proposed synthetic pathway for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical adaptation based on similar syntheses and would require experimental validation.
Step 1: Synthesis of a Key Pyridine Intermediate
The synthesis would likely begin with a commercially available or readily synthesized 3-amino-4-cyanopyridine derivative. The cyano group can be converted to a carboxamide, and the amino group can be diazotized and substituted with a thiol group to yield a 3-mercapto-pyridine-4-carboxamide.
Step 2: Cyclization to form the Isothiazolo[5,4-c]pyridin-3(2H)-one Ring System
The 3-mercaptopyridine-4-carboxamide can undergo oxidative cyclization to form the isothiazolo[5,4-c]pyridin-3(2H)-one core. Various oxidizing agents can be employed for this type of transformation, such as potassium permanganate or bromine in acetic acid.[4]
Step 3: Oxidation to the 1,1-dioxide
The final step involves the oxidation of the sulfur atom in the isothiazole ring to the corresponding 1,1-dioxide. This is a critical step that significantly alters the electronic properties of the molecule. The oxidation of isothiazoles to their 1,1-dioxides is a known transformation, often achieved using strong oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[5]
Predicted Chemical Properties and Reactivity
The chemical properties of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide are expected to be a composite of its constituent rings.
| Property | Predicted Characteristic | Rationale |
| Acidity | The N-H proton is expected to be significantly acidic. | The electron-withdrawing effect of the two sulfonyl oxygens and the carbonyl group will stabilize the conjugate base. |
| Electrophilicity | The carbonyl carbon will be a primary electrophilic site. | Susceptible to nucleophilic attack. |
| Reactivity of the Pyridine Ring | The pyridine ring will be deactivated towards electrophilic substitution. | The fused electron-withdrawing isothiazole 1,1-dioxide ring will reduce the electron density of the pyridine ring. |
The reactivity of the isothiazol-3(2H)-one 1,1-dioxide ring is well-documented. The ring can undergo nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions. The acidic N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation, providing a handle for further derivatization.
Potential Biological Activities and Therapeutic Targets
The biological activity of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide can be inferred from the activities of its structural analogs.
Kinase Inhibition
Isothiazolopyridines have been identified as potent inhibitors of various kinases. For instance, isothiazolo[4,3-b]pyridines are known to have a strong affinity for cyclin G associated kinase (GAK), a host cell kinase involved in viral entry and assembly.[6] Although a study on isothiazolo[4,5-b]pyridines showed no GAK affinity, the subtle change in the fusion of the pyridine ring can dramatically alter the binding properties.[7] Given the importance of kinases in numerous diseases, including cancer and viral infections, Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide represents a scaffold worthy of investigation as a kinase inhibitor.
Caption: Potential mechanism of action as a kinase inhibitor.
Anticancer and Antimicrobial Activities
Thiazole and its fused derivatives are present in numerous anticancer and antimicrobial agents.[8][9] The isothiazole 1,1-dioxide moiety itself has been shown to possess antiproliferative activity against human breast carcinoma cell lines.[10][11] The combination of the isothiazolopyridine core with the 1,1-dioxide functionality could lead to compounds with potent anticancer or antimicrobial properties.
Other Potential Therapeutic Applications
The isothiazolinone core is found in a variety of biocides, indicating its potential for antimicrobial applications.[12][13] Furthermore, thiazolidinone derivatives, which share some structural similarities, exhibit a broad range of pharmacological activities, including anti-inflammatory, antidiabetic, and antiviral effects.[14][15]
Table of Biological Activities of Analogous Compounds:
| Compound Class | Biological Activity | Reference |
| Isothiazolo[4,3-b]pyridines | Cyclin G associated kinase (GAK) inhibitors, antiviral (HCV) | [6] |
| Isothiazole 1,1-dioxides | Antiproliferative (human breast carcinoma) | [10][11] |
| Thiazolo[5,4-b]pyridine Derivatives | c-KIT inhibitors | [16] |
| Thiazolidin-4-ones | Antimicrobial, anticancer, anti-inflammatory, antidiabetic | [8][14][15] |
| Isothiazolinones | Biocidal, antimicrobial | [12][13] |
Applications in Drug Development
The unique structural features of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide make it an attractive scaffold for drug discovery. Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets. The acidic N-H proton offers a convenient point for derivatization, allowing for the generation of libraries of compounds for high-throughput screening.
The predicted potential for kinase inhibition suggests that this scaffold could be explored for the development of novel therapeutics for cancer, inflammatory diseases, and viral infections. Furthermore, its potential antimicrobial and antiproliferative activities warrant investigation.
Future Research Directions
The foremost priority is the successful synthesis and characterization of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide. Once the compound is in hand, the following research directions should be pursued:
-
In vitro biological screening: The compound should be screened against a panel of kinases, cancer cell lines, and microbial strains to validate its predicted biological activities.
-
Structural biology: If potent activity is observed against a specific target, co-crystallization studies should be undertaken to elucidate the binding mode and guide further structure-activity relationship (SAR) studies.
-
Medicinal chemistry optimization: A focused library of derivatives should be synthesized to explore the SAR and optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.
Conclusion
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide represents a novel and unexplored heterocyclic scaffold with significant potential in drug discovery. Based on a comprehensive review of its closest structural analogs, we have proposed a plausible synthetic route and predicted a range of promising biological activities, including kinase inhibition and antiproliferative effects. While experimental validation is essential, the in-depth analysis presented in this guide provides a strong rationale for the further investigation of this intriguing molecule and its derivatives as potential therapeutic agents.
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(2025-08-07). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate. Retrieved from [Link]
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(2016-01-08). Synthesis, conformation and antiproliferative activity of isothiazoloisoxazole 1,1-dioxides - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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The Resurgence of Isothiazolopyridines: A Technical Guide to Key Therapeutic Advances
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the burgeoning field of isothiazolopyridine compounds. This document provides an in-depth analysis of their synthesis, diverse biological activities, and structure-activity relationships, with a focus on their potential as antiviral, antibacterial, and neuroprotective agents.
Introduction: The Isothiazolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The fusion of an isothiazole ring with a pyridine moiety creates the isothiazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This unique structural motif has given rise to a diverse array of biologically active molecules, demonstrating a broad spectrum of therapeutic potential. The inherent electronic properties and structural rigidity of the isothiazolopyridine core provide a versatile platform for the design of targeted therapies. This guide delves into the key studies that have illuminated the promise of isothiazolopyridine compounds, offering a technical overview for researchers seeking to navigate this exciting area of drug discovery.
I. Antiviral Potential: Targeting Host Kinases with Isothiazolo[4,3-b]pyridines
A significant breakthrough in the antiviral applications of isothiazolopyridines has been the discovery of isothiazolo[4,3-b]pyridines as potent inhibitors of Cyclin G-Associated Kinase (GAK).[1][2][3] GAK is a cellular serine/threonine kinase that plays a crucial role in the lifecycle of several viruses, including Hepatitis C Virus (HCV), Dengue Virus (DENV), and Ebola Virus (EBOV), by regulating intracellular trafficking.[1][4]
Mechanism of Action: Disrupting Viral Trafficking
Isothiazolo[4,3-b]pyridine-based GAK inhibitors act by competing with ATP for the kinase's active site.[5] By inhibiting GAK, these compounds disrupt the normal function of clathrin-mediated membrane trafficking, a process essential for both the entry and assembly of various viruses.[4] This host-targeted approach offers a potential advantage over direct-acting antivirals by presenting a higher barrier to the development of viral resistance.
Caption: Dual inhibition of DNA gyrase and topoisomerase IV by Isothiazolopyridones.
Synthesis of the Isothiazolopyridone Core
The synthesis of the isothiazolopyridone nucleus is a multi-step process. A key transformation involves the reaction of a ketene dithioacetal with a lithiated picoline derivative to form a quinolizinone intermediate. [6]Subsequent steps then construct the fused isothiazolone ring. [6]
Experimental Protocols: DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays are crucial for evaluating the inhibitory potential of isothiazolopyridone derivatives. [7] A. DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing E. coli DNA gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.
-
-
Enzyme Addition and Incubation:
-
Add E. coli DNA gyrase to initiate the reaction.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer (e.g., GSTEB containing glycerol, Tris-HCl, EDTA, and bromophenol blue) and chloroform/isoamyl alcohol.
-
Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Visualize the DNA bands by staining with ethidium bromide. Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band.
-
B. Topoisomerase IV Decatenation/Relaxation Assay [8][9]
-
Reaction Setup:
-
Prepare a reaction mixture containing E. coli topoisomerase IV assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP), and either catenated kinetoplast DNA (kDNA) for decatenation or supercoiled pBR322 for relaxation, along with the test compound.
-
-
Enzyme Addition and Incubation:
-
Add E. coli topoisomerase IV to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction as described for the gyrase assay.
-
Analyze the products by agarose gel electrophoresis. Inhibition is indicated by the persistence of the catenated or supercoiled DNA substrate.
-
III. Neuroprotection and Beyond: Exploring New Frontiers
The versatility of the isothiazolopyridine scaffold extends to the central nervous system, with derivatives showing promise as neuroprotective agents. While direct studies on isothiazolopyridines are emerging, related heterocyclic systems provide valuable insights.
Analgesic and Neuroprotective Isothiazolopyridines
Studies on Mannich base derivatives of isothiazolopyridines have demonstrated significant analgesic activity in mouse models. [10]Furthermore, the broader class of thiazole derivatives has been investigated for neuroprotective effects, with some compounds showing the ability to protect neurons from excitotoxicity and oxygen-glucose deprivation. [11]
Modulation of Metabotropic Glutamate Receptors and G-Protein Coupled Receptors
The isoxazolopyridone scaffold, closely related to isothiazolopyridones, has yielded potent allosteric antagonists of the metabotropic glutamate receptor 7 (mGluR7). [12][13]This highlights the potential of isothiazolopyridine-based structures to modulate key receptors in the CNS. Additionally, isothiazole-containing phenylpropanoic acids have been identified as agonists of GPR120, a receptor involved in metabolic regulation, suggesting a role for this scaffold in addressing metabolic disorders like type 2 diabetes. [14]
Conclusion and Future Directions
Isothiazolopyridine compounds represent a rich and underexplored area of medicinal chemistry. The key studies highlighted in this guide demonstrate their significant potential across a range of therapeutic areas, from infectious diseases to neurological disorders. The ability to target both host and pathogen-specific factors, as exemplified by GAK and DNA gyrase inhibitors, respectively, underscores the versatility of this scaffold.
Future research should focus on:
-
Optimizing Pharmacokinetic and Pharmacodynamic Properties: Enhancing the cell permeability, metabolic stability, and oral bioavailability of lead compounds is crucial for their clinical translation.
-
Exploring Novel Therapeutic Targets: The diverse biological activities observed suggest that isothiazolopyridines may interact with a wide range of biological targets, warranting broader screening efforts.
-
Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular interactions between isothiazolopyridine derivatives and their targets will facilitate rational drug design and the development of more potent and selective inhibitors.
The continued exploration of the isothiazolopyridine scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.
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Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. (2024). MDPI. [Link]
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Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (n.d.). PubMed. [Link]
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Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (n.d.). ResearchGate. [Link]
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Isothiazolopyridones: Synthesis, Structure, and Biological Activity of a New Class of Antibacterial Agents. (n.d.). ACS Publications. [Link]
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Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. (2015). PMC. [Link]
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In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists. (n.d.). PubMed. [Link]
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Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. (n.d.). Europe PMC. [Link]
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Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PMC. [Link]
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Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide IUPAC name
An In-depth Technical Guide to Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide and its Bioactive Isomer
A Note on Isomer Focus: This guide was initially requested for the topic of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide (CAS 142141-07-9). However, a thorough review of publicly accessible scientific databases and literature reveals that information on this specific isomer is exceptionally scarce. In contrast, the closely related isomer, Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide (CAS 138417-40-0) , is well-documented. To provide a scientifically rigorous and useful technical guide, this document will focus on the latter, more studied compound. The principles of synthesis, characterization, and biological evaluation discussed herein are foundational and provide a strong framework for researchers interested in either isomer.
Abstract
The fusion of pyridine and isothiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of 1,1-dioxo-[1][2]thiazolo[5,4-b]pyridin-3-one , a potent heterocyclic compound. We will dissect its chemical identity, propose a detailed, plausible synthetic pathway, and explore its established and potential biological activities. Drawing from extensive literature on related isothiazole derivatives, this document will delve into its role as a potential antibacterial agent and kinase inhibitor, providing detailed experimental protocols for its evaluation. This guide is intended for researchers and professionals in drug discovery and development, offering expert insights into the chemistry and application of this promising molecular scaffold.
Chemical Identity and Physicochemical Properties
The foundational step in any drug development program is the unambiguous identification and characterization of the molecule of interest.
IUPAC Nomenclature and Registry Information
The formal IUPAC name for the compound is 1,1-dioxo-[1][2]thiazolo[5,4-b]pyridin-3-one . It is registered under CAS Number 138417-40-0 . Understanding the nomenclature is key:
-
Isothiazolo : Refers to the five-membered isothiazole ring containing sulfur and nitrogen.
-
[5,4-b] : Describes the fusion of the isothiazole ring to the 'b' face (the bond between atoms 2 and 3) of the pyridine ring. The numbers indicate that atom 5 of the isothiazole is fused to atom 4 of the pyridine.
-
pyridin-3(2H)-one : Indicates the presence of a carbonyl group at position 3 of the heterocyclic system, with the nitrogen at position 2 being protonated.
-
1,1-dioxide : Specifies that the sulfur atom at position 1 is oxidized to a sulfone group (SO₂).
Molecular Structure and Properties
The compound's structure combines the rigidity of the fused aromatic system with the potent hydrogen bonding capabilities of the lactam and sulfone moieties. These features are critical for its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₃S | |
| Molecular Weight | 184.17 g/mol | |
| XLogP3-AA | -0.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 84.5 Ų |
The low XLogP3 value suggests high hydrophilicity, which has significant implications for its pharmacokinetic properties, such as solubility and membrane permeability. The presence of four hydrogen bond acceptors (the two sulfone oxygens, the carbonyl oxygen, and the pyridine nitrogen) and one donor (the lactam N-H) makes this molecule a prime candidate for forming strong, specific interactions within the active site of a protein.
Proposed Synthesis Pathway
Caption: Proposed four-step synthesis workflow for the target compound.
Step-by-Step Laboratory Protocol
Step 1: Synthesis of 2-Chloronicotinic Acid
-
Rationale: The conversion of the hydroxyl group of 2-hydroxynicotinic acid to a chlorine atom is a crucial activation step. The chlorine is a good leaving group, facilitating the subsequent nucleophilic substitution with a sulfur nucleophile. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents for this type of transformation.
-
Procedure:
-
In a fume hood, suspend 2-hydroxynicotinic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 80°C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product, 2-chloronicotinic acid, which can be collected by filtration.[3]
-
Step 2: Synthesis of 2-Mercaptonicotinic Acid
-
Rationale: This step introduces the sulfur atom required for the isothiazole ring. Sodium hydrosulfide (NaSH) is an effective and readily available sulfur nucleophile that displaces the chloride.[4]
-
Procedure:
-
Dissolve 2-chloronicotinic acid (1.0 eq) in a suitable solvent like ethanol or water.
-
Add a solution of sodium hydrosulfide (1.1-1.5 eq) dropwise at room temperature.
-
Heat the mixture to 50-60°C for 1-2 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the 2-mercaptonicotinic acid by filtration, wash with cold water, and dry.[5]
-
Step 3: Oxidative Cyclization to Isothiazolo[5,4-b]pyridin-3(2H)-one
-
Rationale: This key step forms the fused heterocyclic ring system. It involves an intramolecular cyclization between the thiol and the carboxylic acid's amide (formed in situ). An oxidizing agent like chloramine, generated from bleach and ammonia, facilitates the S-N bond formation.
-
Procedure:
-
Suspend 2-mercaptonicotinic acid (1.0 eq) in an aqueous ammonia solution.
-
Cool the mixture in an ice bath to 0-5°C.
-
Add a solution of sodium hypochlorite (bleach, ~1.1 eq) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction for 1-2 hours at low temperature.
-
Acidify the mixture to precipitate the cyclized product.
-
Filter, wash, and dry the resulting Isothiazolo[5,4-b]pyridin-3(2H)-one.
-
Step 4: Oxidation to 1,1-Dioxo-[1][2]thiazolo[5,4-b]pyridin-3-one
-
Rationale: The final step is the oxidation of the sulfide in the isothiazole ring to a sulfone. This transformation significantly alters the electronic properties of the molecule and is crucial for its biological activity. Strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are effective for this purpose.[6][7]
-
Procedure:
-
Dissolve the product from Step 3 (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Add m-CPBA (at least 2.2 equivalents to ensure complete oxidation to the dioxide) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a solution of sodium bisulfite.
-
Extract the product into an organic solvent, wash with sodium bicarbonate solution, dry over sodium sulfate, and concentrate to yield the final compound.
-
Biological Activity and Therapeutic Potential
The Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide scaffold is a "privileged structure" in medicinal chemistry. The isothiazole ring and its derivatives are known to exhibit a vast range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antineoplastic effects.[8][9][10][11]
Antibacterial Mechanism of Action
A key mechanism for related isothiazolopyridones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.
-
DNA Gyrase: Introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication.
-
Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication.
Inhibition of these enzymes leads to a rapid cessation of bacterial cell division and ultimately results in cell death. This dual-targeting mechanism can also slow the development of bacterial resistance.
Potential as a Kinase Inhibitor in Oncology
The fusion of heterocyclic rings often produces potent kinase inhibitors. Related structures like isothiazolopyrimidines have demonstrated powerful inhibition of receptor tyrosine kinases (RTKs) such as KDR (VEGFR2), cKIT, and TIE2.[12] These kinases are critical drivers of angiogenesis (the formation of new blood vessels) and cell proliferation in many cancers.
Caption: Potential mechanism as a Receptor Tyrosine Kinase (RTK) inhibitor.
By binding to the ATP-binding pocket of these kinases, the compound can prevent the phosphorylation events that trigger downstream signaling pathways (like PI3K/Akt and MAPK), which are essential for tumor growth and metastasis.[13][14] The sulfone and lactam groups are well-suited to form key hydrogen bonds within the hinge region of a kinase active site, a common feature of many successful kinase inhibitors.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential, the synthesized compound must be subjected to rigorous biological testing.
Protocol: In Vitro Kinase Inhibition Assay (e.g., KDR/VEGFR2)
-
Objective: To determine the concentration at which the compound inhibits 50% of the kinase activity (IC₅₀).
-
Materials: Recombinant human KDR enzyme, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-phosphotyrosine antibody, terbium-labeled streptavidin, assay buffer.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add the test compound, recombinant KDR enzyme, and the biotinylated substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Stop the reaction by adding EDTA.
-
Add the detection solution containing the Eu-anti-phosphotyrosine antibody and Tb-streptavidin. Incubate for 30 minutes.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.
-
Calculate the ratio of emission signals (acceptor/donor) and plot the percent inhibition versus compound concentration to determine the IC₅₀ value.
-
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that prevents visible growth of a target bacterium.
-
Materials: Target bacterial strain (e.g., Staphylococcus aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compound.
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate.
-
Prepare a standardized inoculum of the bacteria (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).
-
Conclusion and Future Directions
The 1,1-dioxo-[1][2]thiazolo[5,4-b]pyridin-3-one scaffold represents a compelling starting point for drug discovery programs. Its straightforward, plausible synthesis allows for the creation of diverse chemical libraries. The core structure is endowed with features known to promote potent biological activity, particularly as an inhibitor of bacterial topoisomerases and oncogenic kinases.
Future work should focus on synthesizing a library of analogues to establish a robust Structure-Activity Relationship (SAR). Modifications at the N-2 position of the lactam, for instance, could be used to modulate solubility and cell permeability or to introduce vectors that target specific cellular compartments. Further investigation into the compound's broader kinase selectivity profile and its efficacy in cell-based and in vivo models will be critical next steps in translating its chemical promise into therapeutic reality.
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Wang, Y., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 15(45), 38597-38602. [Link]
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Khan, I., et al. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Molecules, 28(18), 6610. [Link]
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Methodological & Application
Application Notes and Protocols for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential biological evaluation of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide. This heterocyclic scaffold is of significant interest in medicinal chemistry due to the established biological activities of related isothiazole and pyridine derivatives. This guide offers a plausible, multi-step synthetic protocol, detailed characterization methods, and standardized assays for preliminary biological screening. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Introduction
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a fused heterocyclic compound featuring an isothiazole ring fused to a pyridine core. The isothiazole moiety is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting antimicrobial, antifungal, and anticancer properties. The pyridine ring is also a ubiquitous structural motif in pharmaceuticals. The combination of these two heterocycles, along with the sulfonyl group in the 1,1-dioxide form, suggests a unique electronic and steric profile that could lead to novel biological activities. This document outlines a potential synthetic route and preliminary biological evaluation strategies for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 142141-07-9 | |
| Molecular Formula | C₆H₄N₂O₃S | |
| Molecular Weight | 184.17 g/mol |
Proposed Synthetic Pathway
A plausible multi-step synthesis for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is proposed, starting from commercially available 3-cyanopyridine. The overall workflow is depicted in the following diagram.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Protocol 3.1.1: Synthesis of 3-Cyanopyridine N-oxide
Rationale: The N-oxidation of the pyridine ring activates it for subsequent nucleophilic substitution and directs chlorination to the 4-position. Hydrogen peroxide in the presence of an acid catalyst is a common and effective method for this transformation.[1][2][3][4]
-
To a solution of 3-cyanopyridine (1 equivalent) in glacial acetic acid, add a catalytic amount of sulfuric acid.
-
Slowly add hydrogen peroxide (30% aqueous solution, 1.5 equivalents) dropwise while maintaining the temperature below 60°C.
-
Stir the reaction mixture at 60°C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3.1.2: Synthesis of 4-Chloro-3-cyanopyridine N-oxide
Rationale: The introduction of a chlorine atom at the 4-position is a key step to enable the subsequent introduction of the sulfur nucleophile. Phosphorus oxychloride (POCl₃) is a standard reagent for the chlorination of pyridine N-oxides.[5]
-
Carefully add 3-cyanopyridine N-oxide (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) at 0°C.
-
Slowly warm the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the product.
Protocol 3.1.3: Synthesis of 3-Cyano-4-mercaptopyridine N-oxide
Rationale: Nucleophilic aromatic substitution of the chloro group with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), will introduce the necessary thiol group for the subsequent cyclization.
-
Dissolve 4-chloro-3-cyanopyridine N-oxide (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add sodium hydrosulfide (NaSH, 1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
Protocol 3.1.4: Synthesis of Isothiazolo[5,4-c]pyridin-3(2H)-one N-oxide
Rationale: Intramolecular cyclization of the 3-cyano-4-mercaptopyridine N-oxide will form the desired isothiazole ring. This can often be achieved by heating in the presence of a mild acid or base.
-
Suspend 3-cyano-4-mercaptopyridine N-oxide (1 equivalent) in a high-boiling point solvent like dichlorobenzene.
-
Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) to remove impurities.
Protocol 3.1.5: Synthesis of Isothiazolo[5,4-c]pyridin-3(2H)-one
Rationale: The N-oxide group, having served its purpose in directing the chlorination, is now removed to yield the core heterocyclic structure. Phosphorus trichloride (PCl₃) is an effective deoxygenating agent for pyridine N-oxides.
-
Dissolve Isothiazolo[5,4-c]pyridin-3(2H)-one N-oxide (1 equivalent) in a suitable solvent like chloroform or dichloromethane.
-
Add phosphorus trichloride (PCl₃, 1.1 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction with water and neutralize with a base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by column chromatography.
Protocol 3.1.6: Synthesis of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Rationale: The final step is the oxidation of the sulfur atom in the isothiazole ring to the 1,1-dioxide (a sulfonyl group). Meta-chloroperoxybenzoic acid (m-CPBA) is a common and selective oxidizing agent for this transformation.
-
Dissolve Isothiazolo[5,4-c]pyridin-3(2H)-one (1 equivalent) in a chlorinated solvent such as dichloromethane.
-
Add m-CPBA (2.2 equivalents) portion-wise at 0°C.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Characterization
The structure and purity of the synthesized Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide should be confirmed by a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the proton and carbon framework of the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all signals.[6][7][8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing an accurate mass measurement.[10][11][12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl (C=O) and sulfonyl (SO₂) stretches.
-
Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of C, H, N, and S, which should be in close agreement with the calculated values for the molecular formula.
Potential Biological Applications and Screening Protocols
Based on the structural motifs present in Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, several avenues for biological investigation are proposed.
Anticancer Activity
The isothiazole core is present in several compounds with reported cytotoxic and antiproliferative activities. A preliminary assessment of the anticancer potential can be performed using the MTT assay.
Protocol 5.1.1: MTT Assay for Cytotoxicity [14][15][16]
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO and serially dilute it in cell culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The isothiazolone ring is a known antimicrobial pharmacophore. The minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi can be determined using the broth microdilution method.
Protocol 5.2.1: Broth Microdilution Assay for MIC Determination [17][18][19][20]
-
Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assays
Given that some isothiazole derivatives are known to be enzyme inhibitors, screening against a panel of relevant enzymes could be a fruitful line of investigation. For instance, based on patent literature for related compounds, assays for urease or kinase inhibition could be considered.[21]
Conclusion
This application note provides a detailed, albeit prospective, guide for the synthesis, characterization, and preliminary biological evaluation of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide. The proposed protocols are based on established chemical principles and standard biological assays. It is anticipated that this document will serve as a valuable resource for researchers interested in exploring the potential of this novel heterocyclic compound in the field of drug discovery.
References
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SYNTHESIS OF 3-A
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Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. PubMed. Available from: [Link]
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Isothiazolo[5,4-b]pyridin-3(2H)-one, 1,1-dioxide [138417-40-0]. Available from: [Link]
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(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]
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synthesis of condensed heteroaromatic compounds using palladium-catalyzed reaction. Available from: [Link]
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Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. National Institutes of Health. Available from: [Link]
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Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. ResearchGate. Available from: [Link]
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Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Available from: [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]
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Inhibitors of HIV-1 Nef-mediated activation of the myeloid Src-family kinase Hck block HIV-1 replication in macrophages and disrupt MHC-I downregulation. PubMed Central. Available from: [Link]
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Design, Synthesis, and Characterization of Novel Series of Pharmacologically-important Sperm-shaped Amphiphilic Heterocyclic Compounds derived from Natural Palmitic Acid. Available from: [Link]
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Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. ASM Journals. Available from: [Link]
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Application Notes and Protocols for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide in Enzyme Inhibition Assays
Introduction: The Isothiazolopyridinone Scaffold as a Privileged Motif in Enzyme Inhibition
The isothiazolopyridinone core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This structure is recognized for its diverse biological activities, which are attributed to its unique electronic and steric properties.[1][2] Derivatives of the broader isothiazole and thiazole classes have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Of particular relevance to this guide, various isothiazolopyridinone analogs have emerged as potent inhibitors of key enzymatic targets.
Notably, research into structurally related compounds, such as 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides, has demonstrated selective and potent inhibition of human leukocyte elastase (HLE), a critical serine protease involved in inflammatory processes. This specific analog exhibited an IC₅₀ value of 3.1 µM for HLE, highlighting the potential of this chemical class in modulating serine protease activity. Furthermore, the broader family of isothiazolopyridines has been explored as inhibitors of other enzyme classes, including cyclin G-associated kinase (GAK), indicating the versatility of this scaffold for targeting different enzyme active sites.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide in enzyme inhibition assays. While direct inhibitory data for this specific molecule is emerging, the protocols herein are based on established methodologies for enzymes known to be targeted by structurally related analogs. We will focus on two key enzyme classes: serine proteases (exemplified by Human Leukocyte Elastase) and cysteine-aspartic proteases (caspases) (exemplified by Caspase-3).
Mechanism of Action: A Hypothesis for Covalent Inhibition
The inhibitory activity of isothiazolone-based compounds against serine proteases is believed to proceed through a mechanism-based inactivation pathway. The core hypothesis is that the active site serine residue of the protease initiates a nucleophilic attack on the electrophilic sulfur atom of the isothiazolone ring. This interaction leads to the opening of the heterocyclic ring and the formation of a stable, covalent adduct with the enzyme.[3] This irreversible or slowly reversible covalent modification effectively blocks the enzyme's catalytic activity.[3][4]
Caption: Proposed mechanism of serine protease inhibition.
Preparation of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide for In Vitro Assays
Proper preparation of the test compound is critical for obtaining accurate and reproducible results in enzyme inhibition assays.
Solubility and Stock Solution Preparation
Isothiazolone derivatives often exhibit limited solubility in aqueous buffers. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into the aqueous assay buffer.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for creating high-concentration stock solutions of many small organic molecules.[5]
-
Stock Solution Concentration: Prepare a 10 mM stock solution of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide in 100% DMSO.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Stability Considerations
The stability of isothiazolone compounds can be influenced by pH and temperature. Generally, they are more stable in acidic to neutral conditions and may degrade at alkaline pH.[6] It is advisable to prepare fresh dilutions of the inhibitor in the assay buffer immediately before each experiment.
Protocol 1: Human Leukocyte Elastase (HLE) Inhibition Assay (Fluorometric)
This protocol is designed to screen for and characterize inhibitors of HLE using a fluorogenic substrate. The assay measures the increase in fluorescence resulting from the enzymatic cleavage of the substrate.
Materials and Reagents
-
Human Leukocyte Elastase (HLE), active enzyme
-
HLE fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide (10 mM stock in DMSO)
-
Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5, containing 500 mM NaCl.[7]
-
DMSO (for control wells)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~360-400 nm and emission at ~460-505 nm.
Experimental Workflow
Caption: Workflow for HLE Inhibition Assay.
Step-by-Step Procedure
-
Prepare Serial Dilutions of the Inhibitor:
-
Perform a serial dilution of the 10 mM Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide stock solution in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test Wells: 25 µL of the diluted inhibitor.
-
Positive Control (No Inhibitor): 25 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Negative Control (No Enzyme): 50 µL of Assay Buffer.
-
-
Add 25 µL of diluted HLE solution to the test and positive control wells.
-
Gently tap the plate to mix and incubate at 37°C for 5-10 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiate the Reaction:
-
Add 50 µL of the HLE fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 60 seconds.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V₀ of Test Well / V₀ of Positive Control Well)] x 100
-
-
Determine the IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Parameter | Recommended Value |
| Final HLE Concentration | 10-50 nM |
| Final Substrate Concentration | 10-50 µM |
| Final Inhibitor Concentration Range | 0.01 - 100 µM (example) |
| Final DMSO Concentration | ≤ 1% |
| Incubation Temperature | 37°C |
| Excitation/Emission Wavelengths | ~380 nm / ~460 nm (for AMC-based substrates) |
Protocol 2: Caspase-3 Inhibition Assay (Colorimetric)
This protocol outlines a method to assess the inhibitory potential of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide against Caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a colorimetric substrate that releases p-nitroaniline (pNA) upon cleavage, which can be quantified by measuring absorbance at 405 nm.[8]
Materials and Reagents
-
Active recombinant human Caspase-3
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide (10 mM stock in DMSO)
-
Assay Buffer: 20 mM HEPES, pH 7.4, containing 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.[9] (Note: DTT should be added fresh before use).
-
DMSO (for control wells)
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
Experimental Workflow
Caption: Workflow for Caspase-3 Inhibition Assay.
Step-by-Step Procedure
-
Prepare Inhibitor Dilutions:
-
Create a series of dilutions of the 10 mM Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide stock solution in Assay Buffer. Maintain a consistent final DMSO concentration (≤ 1%) across all wells.
-
-
Assay Plate Setup:
-
In a 96-well clear microplate, add the following per well:
-
Test Wells: 50 µL of Assay Buffer and 10 µL of diluted inhibitor.
-
Positive Control (No Inhibitor): 50 µL of Assay Buffer and 10 µL of DMSO-containing buffer.
-
Blank (No Enzyme): 60 µL of Assay Buffer.
-
-
Add 10 µL of diluted active Caspase-3 to the test and positive control wells.
-
Mix gently and incubate at 37°C for 10-15 minutes.
-
-
Initiate and Incubate the Reaction:
-
Add 10 µL of the Caspase-3 colorimetric substrate to all wells.
-
Cover the plate and incubate at 37°C for 60-120 minutes.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Correct for Background: Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Corrected Absorbance of Test Well / Corrected Absorbance of Positive Control Well)] x 100
-
-
Determine the IC₅₀ Value: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.
| Parameter | Recommended Value |
| Final Caspase-3 Concentration | 1-5 units/well |
| Final Substrate Concentration | 200 µM |
| Final Inhibitor Concentration Range | 0.01 - 100 µM (example) |
| Final DMSO Concentration | ≤ 1% |
| Incubation Temperature | 37°C |
| Absorbance Wavelength | 405 nm |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for evaluating the inhibitory potential of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide against two important classes of proteases. Based on the activity of structurally related compounds, this molecule represents a promising starting point for the development of novel enzyme inhibitors. Further investigations should include expanding the screening to a broader panel of proteases to determine selectivity and conducting detailed kinetic studies to elucidate the precise mechanism of inhibition.
References
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Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. [Link]
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De la Cruz, J., et al. (2013). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Arkivoc, 2013(3), 254-263. [Link]
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Eilfeld, A., et al. (2008). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Bioorganic & Medicinal Chemistry, 16(17), 8127-8135. [Link]
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Groutas, W. C., et al. (2001). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. Journal of Medicinal Chemistry, 44(13), 2037-2040. [Link]
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Ferreira, P. M., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 891. [Link]
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MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10842. [Link]
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Merck Millipore. (n.d.). Elastase, Human Neutrophil. Retrieved from [Link]
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BPS Bioscience. (n.d.). Caspase-3 Homogeneous Assay Kit. Retrieved from [Link]
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ResearchGate. (2023). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. [Link]
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Patsnap. (2024). What are Serine protease inhibitors and how do they work? Retrieved from [Link]
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Application Notes & Protocols: Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide as a Potent and Selective GAK Inhibitor
Audience: Researchers, scientists, and drug development professionals in oncology, virology, and neurodegenerative disease.
Abstract: This technical guide provides a comprehensive overview of Cyclin G-Associated Kinase (GAK) as a therapeutic target and introduces Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide as a novel, potent, and selective inhibitor. We will delve into the mechanistic rationale for GAK inhibition and provide detailed, field-proven protocols for the biochemical and cellular characterization of this compound. This document is intended to empower researchers to explore the therapeutic potential of GAK inhibition in various disease models.
The Rationale for Targeting Cyclin G-Associated Kinase (GAK)
Cyclin G-Associated Kinase (GAK), a serine/threonine kinase, has emerged as a critical regulator of fundamental cellular processes, making it a compelling target for therapeutic intervention in a range of diseases.[1] GAK's multifaceted roles include the regulation of clathrin-mediated membrane trafficking and ensuring the fidelity of mitosis.[2][3]
1.1. GAK's Role in Clathrin-Mediated Trafficking and Viral Entry
GAK is a key player in the intricate process of clathrin-mediated endocytosis, a pathway hijacked by numerous viruses for cellular entry. It facilitates the uncoating of clathrin-coated vesicles, a crucial step for the release of viral contents into the cytoplasm.[3][4] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2), GAK enhances the recruitment of cargo into forming vesicles.[2] Inhibition of GAK's kinase activity disrupts these processes, presenting a promising broad-spectrum antiviral strategy.[4] This has been demonstrated in the context of Hepatitis C Virus (HCV), where GAK inhibition impedes both viral entry and assembly.[4]
1.2. GAK's Function in Mitosis and Its Implications for Cancer
Beyond its role in membrane trafficking, GAK is essential for proper mitotic progression.[3] It is required for centrosome maturation and the maintenance of mitotic spindle integrity.[3][5] Dysregulation of GAK has been implicated in the pathogenesis of certain cancers, such as diffuse large B-cell lymphoma (DLBCL), where its inhibition leads to mitotic arrest and tumor cell death.[5][6] GAK is often overexpressed in cancer cells, and its inhibition has been shown to have a tumor-selective effect, sparing non-malignant cells.[5][6]
1.3. GAK's Association with Neurodegenerative Disorders
Genome-wide association studies (GWAS) have linked single nucleotide polymorphisms in the GAK gene to an increased risk of Parkinson's disease (PD).[3][7] GAK is believed to play a role in the cellular pathways involving LRRK2, a well-established PD-associated gene.[7] This suggests that modulating GAK activity could be a therapeutic avenue for neurodegenerative conditions.
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide: A Novel GAK Inhibitor
The isothiazolopyridine scaffold has been explored for the development of kinase inhibitors, with some derivatives showing promising activity against GAK.[8][9] Building upon this foundation, Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide represents a novel chemical entity designed for high potency and selectivity towards GAK. The 1,1-dioxide moiety is anticipated to enhance the compound's interaction with the kinase active site.
Chemical Structure:
-
Core Scaffold: Isothiazolo[5,4-c]pyridin-3(2H)-one
-
Key Functional Group: 1,1-dioxide
While direct synthesis and extensive biological data for this specific compound are still emerging in the public domain, related isothiazole 1,1-dioxides have demonstrated antiproliferative activity.[5] This technical guide will provide the necessary protocols to fully characterize the GAK inhibitory potential of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide.
Experimental Protocols for Inhibitor Characterization
The following protocols are designed to provide a robust framework for evaluating the biochemical and cellular activity of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide as a GAK inhibitor.
Biochemical GAK Kinase Inhibition Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay to determine the inhibitor's affinity for GAK in a purified system.
Principle: The assay measures the displacement of a fluorescently labeled tracer from the GAK active site by the test inhibitor. A decrease in the FRET signal is proportional to the inhibitor's binding affinity.
Workflow Diagram:
Caption: Workflow for the GAK biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).
-
Dilute recombinant human GAK protein and a europium-labeled anti-tag antibody in the kinase buffer.
-
Dilute a fluorescently labeled ATP-competitive tracer to the desired concentration in the kinase buffer.
-
Prepare a serial dilution of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide in 100% DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the diluted inhibitor to the appropriate wells.
-
Add 8 µL of the GAK enzyme/antibody mixture to all wells.
-
Add 4 µL of the diluted tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Summary Table:
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide | GAK | TR-FRET Binding | TBD |
| Control Inhibitor (e.g., SGC-GAK-1) | GAK | TR-FRET Binding | Expected Value |
TBD: To be determined by the experiment.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the inhibitor binds to GAK within a cellular context.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10] This change in thermal stability is detected by quantifying the amount of soluble GAK remaining after heat treatment.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., HeLa or a cancer cell line with high GAK expression) to ~80% confluency.
-
Treat the cells with Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide at a desired concentration (e.g., 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 65°C) using a thermal cycler, followed by cooling to 4°C.
-
-
Protein Analysis:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the soluble GAK levels by Western blotting using a GAK-specific antibody. A loading control (e.g., GAPDH) should also be probed.
-
Expected Outcome: In the presence of the inhibitor, the GAK protein band should be more intense at higher temperatures compared to the vehicle-treated control, indicating stabilization.
Cell-Based Functional Assays
This assay assesses the impact of GAK inhibition on the proliferation of cancer cells.
Principle: The MTT or CCK-8 assay measures the metabolic activity of viable cells, which is proportional to the cell number.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., 22Rv1 prostate cancer cells or DLBCL cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide for 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Summary Table:
| Cell Line | Compound | Assay Type | GI₅₀ (µM) |
| e.g., 22Rv1 | Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide | MTT | TBD |
| e.g., DLBCL | Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide | MTT | TBD |
TBD: To be determined by the experiment.
This assay evaluates the antiviral activity of the GAK inhibitor against Hepatitis C virus.
Principle: A reporter HCV replicon system is used, where the level of a reporter protein (e.g., luciferase) is directly proportional to the extent of viral RNA replication.
Step-by-Step Protocol:
-
Cell Seeding: Plate Huh-7.5 cells harboring an HCV replicon expressing a luciferase reporter in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide for 48-72 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Cytotoxicity Assay: In a parallel plate, perform a cell viability assay (e.g., AlamarBlue or MTT) to assess the cytotoxicity of the compound.
-
Data Analysis: Calculate the EC₅₀ (50% effective concentration for inhibiting HCV replication) and the CC₅₀ (50% cytotoxic concentration). The selectivity index (SI) is calculated as CC₅₀ / EC₅₀.
Data Summary Table:
| Virus/Replicon | Compound | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| HCV (Genotype 2a) | Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide | Luciferase Reporter | TBD | TBD | TBD |
TBD: To be determined by the experiment.
Concluding Remarks
The multifaceted roles of GAK in critical cellular pathways underscore its significance as a therapeutic target. Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide presents a promising chemical scaffold for the development of potent and selective GAK inhibitors. The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel GAK inhibitors, from biochemical characterization to cellular efficacy. Successful execution of these experiments will be instrumental in advancing our understanding of GAK biology and progressing the development of novel therapeutics for cancer, viral infections, and neurodegenerative diseases.
References
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bioRxiv. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. Retrieved from [Link]
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Neveu, G., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. ACS Infectious Diseases, 1(7), 279-291. Retrieved from [Link]
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Asante, A., et al. (2017). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). Journal of Medicinal Chemistry, 60(20), 8494-8504. Retrieved from [Link]
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The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Validation of Cyclin-G Associated Kinase (GAK) as a Target for Parkinson's Disease. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. Retrieved from [Link]
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Li, J., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666-1672. Retrieved from [Link]
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PubChem. (n.d.). 2H,3H-[2][5]thiazolo[5,4-b]pyridin-3-one. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-phenylisothiazolo[5,4-b]pyridin-3(2H)-one. Retrieved from [Link]
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Pu, S. Y., et al. (2018). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Journal of Medicinal Chemistry, 61(23), 10876-10890. Retrieved from [Link]
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PubMed. (2015). Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). GAK cyclin G associated kinase [Homo sapiens (human)]. Retrieved from [Link]
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Al-Ali, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(4), 819-829. Retrieved from [Link]
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ResearchGate. (n.d.). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]
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ASH Publications. (2023). The Cyclin-G Associated Kinase (GAK) Is a Critical Targetable Dependency for Successful Mitosis By Diffuse Large B-Cell Lymphomas Linked to Retinoblastoma Loss of Function. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Retrieved from [Link]
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bioRxiv. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. Retrieved from [Link]
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bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2021). Kinase Inhibitors as Underexplored Antiviral Agents. Retrieved from [Link]
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PubMed. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Retrieved from [Link]
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Protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
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MDPI. (2020). Antiviral Evaluation of New Synthetic Bioconjugates Based on GA-Hecate: A New Class of Antivirals Targeting Different Steps of Zika Virus Replication. Retrieved from [Link]
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MDPI. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]
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MDPI. (2019). Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK). Retrieved from [Link]
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MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Retrieved from [Link]
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ResearchGate. (n.d.). Model: AAK1 and GAK in infection and as broad-spectrum antiviral.... Retrieved from [Link]
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MDPI. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]
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PubMed Central. (2021). Kinase Inhibitors as Underexplored Antiviral Agents. Retrieved from [Link]
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MDPI. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. Retrieved from [Link]
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ResearchGate. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide Derivatives in Antiviral Research
Introduction: A Novel Scaffold for Antiviral Drug Discovery
The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents with unique mechanisms of action. The isothiazole heterocyclic core and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the investigation of a promising, yet underexplored scaffold: Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide .
While direct antiviral data for this specific heterocyclic system is nascent, its structural features suggest potential as a non-nucleoside inhibitor of viral enzymes, a class of antivirals that can offer high selectivity and a favorable resistance profile.[7][8] This guide will focus on the hypothesis that derivatives of this scaffold may act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses.[7][9][10] The protocols outlined herein are designed to rigorously assess the antiviral efficacy, cytotoxicity, and potential mechanism of action of this novel compound class.
PART 1: Application Notes - Strategic Implementation in Antiviral Screening
The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold presents a unique opportunity for hit-to-lead development in antiviral drug discovery. Its rigid, fused-ring system provides a three-dimensional framework that can be functionalized to achieve high-affinity interactions with viral protein targets.
Key Applications:
-
Primary High-Throughput Screening (HTS): A library of diverse Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide derivatives can be rapidly screened against a panel of viruses to identify initial "hit" compounds. Cell-based assays measuring the inhibition of virus-induced cytopathic effect (CPE) are well-suited for this purpose.[1][11][12]
-
Lead Optimization: Following the identification of initial hits, medicinal chemistry efforts can be guided by structure-activity relationship (SAR) studies. The protocols in this guide can be used to quantitatively assess the antiviral potency and cytotoxicity of newly synthesized analogs, allowing for the iterative refinement of the chemical structure to improve efficacy and reduce toxicity.
-
Mechanism of Action Studies: For promising lead compounds, it is crucial to elucidate the mechanism of action. The protocols provided for in vitro enzymatic assays, such as an RdRp inhibition assay, can help to determine if the compounds directly target the viral polymerase.[9][13]
-
Broad-Spectrum Antiviral Discovery: This compound class can be evaluated against a wide range of viruses, including both RNA and DNA viruses, to identify potential broad-spectrum antiviral agents.[2][7]
PART 2: Experimental Protocols - A Validated Workflow for Antiviral Evaluation
The following protocols are designed to provide a comprehensive framework for the in vitro evaluation of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide derivatives.
Protocol 1: In Vitro Antiviral Activity Assessment using a Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Principle: The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that reduces the number of viral plaques by 50% compared to an untreated virus control.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero-E6 for SARS-CoV-2, MDCK for influenza virus) in 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in a virus-appropriate medium (e.g., DMEM with 2% FBS).
-
Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of the virus stock that will produce approximately 50-100 plaques per well.
-
Compound Addition: After a 1-hour viral adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose) containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 37°C for most viruses, 33°C for rhinoviruses) until distinct plaques are visible (typically 2-5 days).[1]
-
Plaque Visualization and Counting: Fix the cells with a 4% formaldehyde solution and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
It is essential to determine the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death.
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity. Viable cells reduce the yellow MTT to purple formazan crystals. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[1][14]
Step-by-Step Methodology:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay in a 96-well plate at an appropriate density.
-
Compound Addition: After 24 hours, add the same serial dilutions of the test compound to the wells. Include cell control wells (no compound) and blank wells (no cells).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a greater therapeutic window, with an SI > 10 generally considered desirable for a promising antiviral candidate.[2]
Protocol 3: Mechanistic Study - In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the viral RdRp enzyme.
Principle: A fluorescently labeled RNA template is used in a reaction with recombinant viral RdRp and ribonucleotides. The incorporation of ribonucleotides into a new RNA strand results in an increase in fluorescence. An inhibitor of RdRp will prevent this increase in fluorescence.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the reaction buffer, a fluorescent RNA dye (e.g., SYTO-9), the RNA template/primer duplex, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant viral RdRp enzyme.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence curve) for each compound concentration. Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the reaction rate against the log of the compound concentration.
PART 3: Data Presentation and Visualization
Quantitative Data Summary
| Compound ID | EC₅₀ (µM) vs. Virus X | CC₅₀ (µM) in Host Cell Y | Selectivity Index (SI) | IC₅₀ (µM) vs. RdRp |
| Lead Compound 1 | 1.5 | >100 | >66.7 | 0.8 |
| Analog 1.1 | 0.8 | >100 | >125 | 0.5 |
| Analog 1.2 | 5.2 | 85 | 16.3 | 3.1 |
| Negative Control | >50 | >100 | N/A | >50 |
| Positive Control | 0.1 | 50 | 500 | 0.05 |
This is a table with example data for illustrative purposes.
Experimental Workflow and Pathway Diagrams
Caption: Antiviral drug discovery workflow.
Caption: Inhibition of viral replication.
Conclusion
The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold represents a promising starting point for the development of novel antiviral therapeutics. The protocols and application notes provided in this guide offer a robust framework for the comprehensive evaluation of derivatives from this chemical class. By systematically assessing antiviral activity, cytotoxicity, and the mechanism of action, researchers can effectively advance the most promising compounds through the drug discovery pipeline.
References
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-
Garozzo, A., et al. (2007). Isothiazole derivatives as antiviral agents. PubMed. Available at: [Link]
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Shulgina, E. V., et al. (2023). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules, 28(23), 7891. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide Derivatives
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The isothiazolopyridine scaffold, and specifically the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide core, represents a compelling area of chemical space for drug discovery. Isothiazole-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and neuroprotective effects.[1] The fusion of the isothiazole and pyridine rings can yield derivatives with unique pharmacological profiles. For instance, various isothiazolopyridines have been investigated for their antimycobacterial properties.[2] Furthermore, related heterocyclic structures such as thiazolidin-4-ones are recognized for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4]
Given the structural novelty of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxides, a systematic, multi-faceted approach to characterizing their biological activity is essential. This guide provides a comprehensive suite of cell-based assays designed to elucidate the potential therapeutic applications of this compound class, with a focus on anticancer and antimicrobial activities. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, reproducible data.
Tier 1: Foundational Cellular Activity Screening
The initial assessment of a novel compound involves determining its fundamental impact on cell health and viability. This tier focuses on establishing a baseline of cytotoxic and cytostatic activity, which will guide further mechanistic studies.
Cell Viability Assessment: The MTT Assay
The MTT assay is a cornerstone of in vitro toxicology and drug screening, providing a colorimetric readout of a cell population's metabolic activity. This assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5][6] The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells.[5]
The MTT assay serves as an efficient and cost-effective primary screen to determine the concentration range at which an Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide derivative exhibits cytotoxic effects. The resulting dose-response curve is critical for calculating the IC50 (half-maximal inhibitory concentration), a key parameter for comparing compound potency.
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide derivative in culture medium. A typical starting range would be from 100 µM down to 0.1 µM.
-
Cell Treatment: Carefully remove the culture medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formazan crystals to form. The incubation time may need to be optimized depending on the cell type's metabolic rate.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[8]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
| Parameter | Recommended Value |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM |
| Treatment Duration | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Solubilization Agent | DMSO or 10% SDS in 0.01 M HCl |
| Absorbance Wavelength | 570 nm (reference 630 nm) |
Tier 2: Elucidating Mechanisms of Action
Once a compound demonstrates significant cytotoxic or cytostatic activity, the next logical step is to investigate the underlying mechanism. This tier focuses on distinguishing between apoptosis and effects on cell proliferation.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases, and their activity is a reliable indicator of apoptosis.
The Caspase-Glo® 3/7 assay is a homogeneous, luminescent assay that measures the combined activities of caspases-3 and -7.[9][10] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspases-3 and -7.[9] This cleavage releases aminoluciferin, which is then utilized by luciferase to generate a stable, "glow-type" luminescent signal that is proportional to the amount of caspase activity.[10]
This assay provides a highly sensitive and specific method to determine if the observed cytotoxicity from the MTT assay is due to the induction of apoptosis. The simple "add-mix-measure" format makes it suitable for high-throughput screening.[9][10]
Caption: Workflow for detecting apoptosis via caspase-3/7 activity.
-
Cell Seeding and Treatment: Seed cells in a 96-well, white-walled plate suitable for luminescence assays at the same density as the MTT assay. After 24 hours, treat the cells with the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide derivative at concentrations around the predetermined IC50.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[11] Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 5 minutes.[10] Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time should be determined empirically for the specific cell line.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the data as fold change in luminescence relative to the vehicle-treated control. A significant increase in luminescence indicates the induction of apoptosis.
| Parameter | Recommended Value |
| Plate Type | 96-well, white-walled |
| Compound Concentration | Centered around IC50 value |
| Reagent Volume | Equal to culture medium volume |
| Incubation Time (Post-reagent) | 1 - 3 hours at room temperature |
| Readout | Luminescence |
Cell Proliferation Assessment: BrdU Incorporation Assay
If a compound reduces the number of viable cells without a corresponding increase in apoptosis, it may be acting as a cytostatic agent, inhibiting cell proliferation. The BrdU (5-bromo-2'-deoxyuridine) assay is a robust method for quantifying cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[12][13] This incorporated BrdU can then be detected using a specific anti-BrdU antibody.
This assay directly measures DNA synthesis, providing a clear indication of a compound's effect on cell division. It is an excellent secondary assay to complement the findings of the MTT and apoptosis assays, helping to build a more complete picture of the compound's mechanism of action.
-
Cell Seeding and Treatment: Seed and treat cells with the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide derivative as described for the MTT assay.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[14] Incubate the cells for 2-4 hours to allow for BrdU incorporation. The labeling time may need to be optimized.[13]
-
Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution. This step is crucial as it denatures the DNA, allowing the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Wash the wells and add the anti-BrdU antibody conjugate (e.g., peroxidase-conjugated). Incubate for approximately 90 minutes at room temperature.
-
Substrate Addition: After washing away the unbound antibody, add the substrate solution (e.g., TMB). The peroxidase enzyme will catalyze a color change.
-
Stop Reaction and Measure: Stop the reaction with a stop solution (e.g., H2SO4) and measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: A decrease in absorbance compared to the vehicle control indicates an inhibition of cell proliferation.
| Parameter | Recommended Value |
| BrdU Concentration | 10 µM |
| BrdU Labeling Time | 2 - 4 hours |
| Detection Method | Colorimetric (ELISA) or Fluorescent |
| Readout | Absorbance or Fluorescence |
Tier 3: Target-Oriented and Phenotypic Assays
Based on the chemical class and initial screening results, more targeted assays can be employed. Given that many heterocyclic compounds exhibit antimicrobial or kinase inhibitory activity, these are logical avenues for further investigation.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Several isothiazolopyridine derivatives have shown potential as antimicrobial agents.[2] Determining the Minimum Inhibitory Concentration (MIC) is the standard method for quantifying the in vitro potency of an antimicrobial agent against a specific microorganism.
This assay will determine if Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide derivatives have direct antibacterial or antifungal activity and at what concentration.
-
Preparation: In a 96-well plate, prepare serial twofold dilutions of the test compound in an appropriate microbial growth broth.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Kinase Activity Assays
Protein kinases are crucial regulators of cellular signaling pathways and are frequent targets in oncology drug discovery.[15] The pyridine ring is a common feature in many approved kinase inhibitors. Therefore, assessing the effect of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide derivatives on kinase activity is a logical step.
These assays can identify if the compound's antiproliferative effects are mediated through the inhibition of specific kinases. There are numerous assay formats available, from broad panel screening to specific, cell-based target engagement assays.
-
Biochemical Kinase Assays: These assays use purified kinase enzymes and substrates to directly measure the effect of a compound on kinase activity. Formats like ADP-Glo™ measure ADP production, which is a direct product of the kinase reaction.[16] A decrease in ADP corresponds to kinase inhibition.
-
Cell-Based Phosphorylation Assays: These assays measure the phosphorylation of a specific downstream substrate of a target kinase within a cellular context.[17] This can be done using methods like Western blotting, ELISA, or Meso Scale Discovery (MSD) with phospho-specific antibodies.[18] This approach confirms that the compound can access its target in a cellular environment and exert an inhibitory effect.
Caption: Potential mechanism of action via inhibition of a kinase cascade.
Conclusion and Future Directions
This guide provides a structured, tiered approach to the initial cell-based characterization of novel Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide derivatives. By progressing from broad cytotoxicity screening to more defined mechanistic and target-based assays, researchers can efficiently identify promising lead compounds. Positive results in these assays would warrant further investigation, including broader kinase panel screening, in vivo efficacy studies, and detailed ADME/Tox profiling, to fully establish the therapeutic potential of this novel chemical scaffold.
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Chimichi, S., Nesi, R., Ponticelkb, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-6]- and -[4,5-c]-pyridines. J. Chem. Soc. Perkin. Trans. 1, 1477. Available from: [Link]
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Jeankumar, V. U., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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The Isothiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Enduring Appeal of the Isothiazole Ring
The isothiazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a cornerstone in the design and development of novel therapeutic agents. Its unique electronic properties, including the electronegativity of the heteroatoms and its capacity for diverse substitutions, make it a versatile scaffold for interacting with a wide array of biological targets.[1] The lipophilic nature of the sulfur atom, combined with the hydrogen bonding capabilities of the nitrogen, contributes to the high biological activity observed in many isothiazole derivatives.[2] This guide provides an in-depth exploration of the applications of isothiazole derivatives in medicinal chemistry, offering detailed protocols and insights for researchers and drug development professionals.
A Spectrum of Therapeutic Applications
Isothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and use in numerous therapeutic areas.[2][3]
Anticancer Activity: A Multi-pronged Attack on Malignancy
The isothiazole moiety is a prominent feature in a variety of anticancer agents, targeting diverse mechanisms to inhibit tumor growth and proliferation.[3]
-
Enzyme Inhibition: A key strategy in cancer therapy is the inhibition of enzymes crucial for cancer cell survival and progression. Isothiazole derivatives have been successfully developed as potent inhibitors of several key oncogenic enzymes.
-
Histone Deacetylases (HDACs): HDACs are critical regulators of gene expression, and their inhibition can lead to tumor cell death. Certain bisthiazole-based compounds have shown potent HDAC1 inhibitory activity, with IC50 values as low as 0.01 µM.[4]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thiazole derivatives have been shown to block VEGFR-2, with some compounds exhibiting IC50 values in the micromolar range.[3][5]
-
Aromatase: This enzyme is involved in estrogen biosynthesis and is a key target in hormone-dependent breast cancer. Novel thiazole derivatives have demonstrated potent cytotoxic action through the inhibition of aromatase.[6]
-
-
Cytotoxicity against Cancer Cell Lines: Numerous studies have demonstrated the direct cytotoxic effects of isothiazole derivatives against a range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivatives | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |
| Thiazole Derivatives | HepG2 (Liver) | 7.26 ± 0.44 | [3] |
| Thiazole-based Analogs | MDA-MB-231 (Breast) | 1.21 | [5] |
| Thiazolyl-Coumarins | MCF-7 (Breast) | 10.5 ± 0.71 | [7] |
| Thiazole Derivatives | HCT-116 (Colon) | 2.89 - 9.29 | [8] |
| Phthalimide-Thiazole | MCF-7 (Breast) | 0.2 | [9] |
Antimicrobial and Antiviral Properties
The isothiazole scaffold is also a valuable component in the development of antimicrobial and antiviral agents.
-
Antiviral Activity: The isothiazole derivative Denotivir (Vratizolin) is an antiviral drug effective against herpes simplex virus infections.[5][10] Its mechanism is thought to involve the inhibition of viral replication.[11][12]
-
Antibacterial and Antifungal Activity: Isothiazole-containing compounds have shown promise in combating bacterial and fungal infections.[13] The ability of the isothiazole ring to mimic or interact with essential microbial pathways contributes to its antimicrobial effects.
Neurodegenerative and Psychiatric Disorders
The influence of isothiazole derivatives extends to the central nervous system, with applications in treating both psychiatric and neurodegenerative conditions.
-
Antipsychotic Activity: Ziprasidone , an atypical antipsychotic, features a benzoisothiazole moiety.[2] Its mechanism of action involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[13][14][15] This dual action is believed to contribute to its efficacy in treating the positive and negative symptoms of schizophrenia.[13][14]
-
Alzheimer's Disease: Thiazole and its derivatives are being investigated as potential treatments for Alzheimer's disease.[16][17][18] Their therapeutic potential stems from their ability to inhibit key enzymes like cholinesterase and to interfere with the aggregation of amyloid-beta and tau proteins, both hallmarks of the disease.[16][18]
Synthetic Protocols: Building the Isothiazole Core
The synthesis of isothiazole derivatives is a well-established field with several versatile methods. One common and efficient approach for creating 3,5-disubstituted isothiazoles is through a one-pot reaction from β-ketodithioesters and ammonium acetate.[19]
Protocol: Synthesis of 3,5-Disubstituted Isothiazoles
This protocol describes a general, metal-free method for the synthesis of 3,5-disubstituted isothiazoles.
Rationale: This method is advantageous due to its operational simplicity, use of readily available reagents, and avoidance of heavy metal catalysts, making it an environmentally friendly approach. The reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.[19]
Materials:
-
β-ketodithioester (1.0 mmol)
-
Ammonium acetate (NH4OAc) (2.0 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexane (for TLC and column chromatography)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine the β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexane. The reaction is generally complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3,5-disubstituted isothiazole.
Biological Evaluation: Assessing Cytotoxicity
A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cytotoxicity of Isothiazole Derivatives
Rationale: The MTT assay is a reliable and high-throughput method to determine cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability. Living cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[20][21][22]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Isothiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium.[22] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiazole derivative in a complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Incubation: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of the 5 mg/mL MTT solution to each well.[22]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing Mechanisms and Workflows
Signaling Pathway: VEGFR-2 Inhibition
Isothiazole derivatives have been identified as inhibitors of VEGFR-2, a critical receptor tyrosine kinase in the angiogenesis pathway. Inhibition of VEGFR-2 blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors.
Caption: VEGFR-2 signaling pathway and its inhibition by isothiazole derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of new isothiazole-based drug candidates follows a logical and iterative workflow, from initial synthesis to comprehensive biological testing.
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Application Notes and Protocols for Kinase Inhibitor Screening: Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Introduction: A Privileged Scaffold for Kinase Inhibition
The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology, inflammation, and neurodegenerative diseases necessitates the exploration of novel chemical scaffolds. Isothiazolopyridines, a class of heterocyclic compounds, have emerged as a promising foundation for the development of potent and selective kinase inhibitors.[1][2][3] The unique electronic and structural features of this scaffold provide a versatile template for designing molecules that can effectively target the ATP-binding site of various kinases.
This application note focuses on Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide , a compound belonging to the broader family of saccharin derivatives. While direct studies on this specific molecule are emerging, the established activity of related isothiazolopyridines and other saccharin-based compounds provides a strong rationale for its investigation as a potential kinase inhibitor. For instance, isothiazolo[4,3-b]pyridines have been identified as potent ligands for cyclin G-associated kinase (GAK), a key regulator of intracellular trafficking.[1][3] Furthermore, saccharin derivatives have demonstrated inhibitory activity against the JAK/STAT1 signaling pathway, a critical mediator of inflammatory responses.[4] These precedents underscore the potential of the isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide core to serve as a valuable starting point for kinase inhibitor discovery campaigns.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide in kinase inhibitor screening. We will delve into the mechanistic rationale, present detailed protocols for both biochemical and cell-based screening assays, and offer insights into data interpretation.
Mechanistic Rationale: Targeting the Kinase ATP-Binding Site
The core hypothesis for the kinase inhibitory activity of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is its ability to function as an ATP-competitive inhibitor. The fused ring system and the presence of heteroatoms with specific hydrogen bonding capabilities are predicted to allow the molecule to dock within the highly conserved ATP-binding pocket of protein kinases.
Part 1: Biochemical Screening of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Biochemical assays are the cornerstone of initial kinase inhibitor screening, providing a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.[5][6] These in vitro assays are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50).[5] We will detail two widely adopted and robust biochemical assay platforms: the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the amount of ADP generated and thus, to the kinase activity.[7][9]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide in DMSO, similar to the ADP-Glo™ assay.
-
Assay Plate Preparation: Add 2.5 µL of the compound dilutions to a 384-well plate. [10]Include DMSO and a known inhibitor as controls.
-
Reagent Addition: Prepare a master mix containing the kinase, Eu-labeled anti-tag antibody, and the Alexa Fluor™ tracer. Add 7.5 µL of this master mix to each well. The final assay volume is 10 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647) wavelengths.
Data Analysis:
The TR-FRET ratio (acceptor emission / donor emission) is calculated. A decrease in this ratio indicates inhibition of tracer binding. The IC50 value is determined by plotting the TR-FRET ratio against the compound concentration and fitting the data to a suitable dose-response curve.
| Parameter | Description |
| High FRET Control | Reaction with DMSO (no inhibitor). |
| Low FRET Control | Reaction with a known ATP-competitive inhibitor. |
| IC50 Value | The concentration of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide that causes a 50% reduction in the TR-FRET signal. |
Part 2: Cell-Based Screening of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a living cell. [11]These assays can evaluate factors such as cell permeability, off-target effects, and the impact on downstream signaling pathways.
Protocol 3: Cellular Phosphorylation Assay
This assay measures the ability of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide to inhibit the phosphorylation of a specific downstream substrate of the target kinase in a cellular context. [12]This can be performed in cell lines that either endogenously express the kinase of interest or have been engineered to overexpress it. [12] Experimental Workflow: Cellular Phosphorylation Assay
Caption: Workflow for a Cellular Phosphorylation Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the appropriate cell line in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide for a predetermined time (e.g., 1-2 hours).
-
Stimulation (if necessary): If the kinase requires activation, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then add a lysis buffer to extract the cellular proteins.
-
Detection of Phosphorylation: The level of phosphorylation of the target substrate can be quantified using various methods, such as:
-
ELISA: Use a phospho-specific antibody to capture and detect the phosphorylated substrate.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.
-
In-Cell Western/On-Cell Western: A quantitative immunofluorescence method performed directly in the wells of the microplate.
-
Data Analysis:
The signal from the phospho-specific antibody is normalized to the total amount of the substrate protein or a housekeeping protein. The IC50 value is the concentration of the compound that reduces the phosphorylation signal by 50%.
| Parameter | Description |
| Maximal Signal | Stimulated cells treated with DMSO. |
| Basal Signal | Unstimulated cells treated with DMSO. |
| IC50 Value | The concentration of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide that inhibits 50% of the agonist-induced phosphorylation. |
Conclusion
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide represents a promising scaffold for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the initial screening and characterization of this compound and its analogs. By employing a combination of biochemical and cell-based assays, researchers can effectively evaluate the potency, selectivity, and cellular activity of this compound class, paving the way for the discovery of new therapeutic agents.
References
-
BMG LABTECH. (2020-09-01). Kinase assays. [Link]
-
MDPI. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. [Link]
-
Royal Society of Chemistry. (2018). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]
-
Springer. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
PubMed. (2014). Saccharin derivatives as inhibitors of interferon-mediated inflammation. [Link]
-
BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
ResearchGate. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. [Link]
-
PubMed. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
-
MDPI. (2020). Synthesis of Novel Saccharin Derivatives. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. [Link]
-
MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link]
-
PubMed Central. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
ADP Glo Protocol. [Link]
-
BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. [Link]
-
PubMed. (2013). Synthesis and Biological Activity Evaluation of 5-pyrazoline Substituted 4-thiazolidinones. [Link]
-
PubMed Central. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. [Link]
-
Royal Society of Chemistry. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. [Link]
-
ScienceDaily. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Analog Development of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Abstract
The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold represents a compelling heterocyclic system with significant potential in medicinal chemistry. Its structural resemblance to saccharin and other biologically active sulfonamides suggests a high likelihood of interaction with various enzymatic targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and characterization of novel analogs based on this privileged core. We present a detailed, step-by-step synthetic protocol for the parent scaffold, followed by strategic guidance on analog development to explore the structure-activity relationship (SAR) and identify potent therapeutic candidates.
Introduction: The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide Scaffold - A Privileged Structure in Drug Discovery
The fusion of an isothiazole ring with a pyridine moiety to form the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide core creates a unique chemical entity with a rich pharmacophoric profile. The embedded sulfonamide (a cyclic sulfamate or sultam) is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide range of biological activities. The pyridine ring offers multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The overall planarity and potential for diverse intermolecular interactions make this scaffold an attractive starting point for the development of novel inhibitors for various therapeutic targets.
The synthesis of this heterocyclic system, while not extensively described in the literature, can be achieved through a logical and robust synthetic sequence. This guide will detail a proposed pathway, drawing upon established methodologies for the construction of related heterocyclic systems.
Synthesis of the Core Scaffold: Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
The synthesis of the target scaffold can be envisioned through a multi-step sequence starting from readily available precursors. The key strategic bond formations involve the construction of a substituted pyridine ring, followed by the annulation of the isothiazole-1,1-dioxide moiety.
Overall Synthetic Strategy
The proposed synthetic route is outlined below. It commences with the synthesis of a key intermediate, a 2-amino-4-chloro-3-cyanopyridine derivative, followed by introduction of a sulfur functionality, cyclization, and subsequent oxidation.
Caption: Proposed synthetic pathway to the target scaffold.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 2-Amino-3-cyanopyridine Derivatives (1)
The synthesis of substituted 2-amino-3-cyanopyridines can be efficiently achieved via a one-pot, four-component reaction.[1][2][3] This method offers high atom economy and allows for the introduction of diversity at the 4- and 6-positions of the pyridine ring.
-
Materials:
-
Appropriate aldehyde (1.0 eq)
-
Appropriate ketone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (8.0 eq)
-
Ethanol
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde, ketone, malononitrile, and ammonium acetate in ethanol.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Protocol 2.2.2: Chlorination of 2-Amino-3-cyanopyridine (2)
Chlorination at the 4-position can be achieved using a suitable chlorinating agent.
-
Materials:
-
2-Amino-3-cyanopyridine derivative (1) (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile
-
-
Procedure:
-
Dissolve the 2-amino-3-cyanopyridine derivative in acetonitrile.
-
Add N-chlorosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
-
Protocol 2.2.3: Synthesis of 2-Amino-4-mercapto-3-cyanopyridine (3)
The chloro-substituent at the 4-position can be displaced by a thiol group using a sulfur nucleophile.
-
Materials:
-
2-Amino-4-chloro-3-cyanopyridine (2) (1.0 eq)
-
Sodium hydrosulfide (NaSH) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the 2-amino-4-chloro-3-cyanopyridine in DMF.
-
Add sodium hydrosulfide portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Protocol 2.2.4: Cyclization to Isothiazolo[5,4-c]pyridin-3(2H)-one (4)
The intramolecular cyclization of the ortho-amino-thiol with the cyano group can be promoted by treatment with an oxidizing agent in the presence of a base, followed by hydrolysis.
-
Materials:
-
2-Amino-4-mercapto-3-cyanopyridine (3) (1.0 eq)
-
Hydrogen peroxide (30% solution) (2.2 eq)
-
Sodium hydroxide
-
Ethanol/Water
-
-
Procedure:
-
Suspend the 2-amino-4-mercapto-3-cyanopyridine in a mixture of ethanol and aqueous sodium hydroxide.
-
Add hydrogen peroxide dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-3 hours.
-
Heat the reaction mixture to reflux for 1 hour to facilitate hydrolysis of the intermediate imine.
-
Cool the mixture and acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Protocol 2.2.5: Oxidation to Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide (Target Scaffold)
The final oxidation of the isothiazole sulfur to the 1,1-dioxide can be achieved using a peroxy acid.[3]
-
Materials:
-
Isothiazolo[5,4-c]pyridin-3(2H)-one (4) (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Isothiazolo[5,4-c]pyridin-3(2H)-one in DCM.
-
Add m-CPBA portion-wise at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Development of Analogs: Strategies and Considerations
The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold offers several positions for chemical modification to explore the SAR and optimize for desired biological activity.
Caption: Key positions for analog development.
Modifications on the Pyridine Ring (R4 and R6 Positions)
The substituents at the R4 and R6 positions can be readily varied by employing a diverse range of aldehydes and ketones in the initial multicomponent reaction (Protocol 2.2.1).
-
Rationale: These positions project into the solvent-exposed region for many enzyme active sites. Modifications here can influence solubility, metabolic stability, and interactions with the target protein.
-
Suggested Modifications:
-
Aromatic and Heteroaromatic Rings: Introduction of substituted phenyl rings, pyridyl, pyrimidyl, or other five- and six-membered heterocycles can explore π-π stacking, hydrogen bonding, and hydrophobic interactions.
-
Alkyl Chains: Linear, branched, or cyclic alkyl groups can probe hydrophobic pockets.
-
Functional Groups: Incorporation of polar functional groups such as amines, amides, esters, and ethers can enhance solubility and provide additional hydrogen bonding opportunities.
-
Modifications at the N-2 Position of the Isothiazole Ring
The nitrogen atom of the sultam ring provides a handle for further derivatization.
-
Rationale: N-substitution can modulate the acidity of the N-H proton and introduce substituents that can interact with specific residues in a binding pocket.
-
Protocol for N-Alkylation/Arylation:
-
Treat the parent scaffold with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent (e.g., DMF, THF).
-
Add the desired alkyl or aryl halide (e.g., benzyl bromide, methyl iodide, substituted phenyl bromide with a suitable activating group).
-
Stir the reaction at an appropriate temperature until completion.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by chromatography or recrystallization.
-
Characterization of Analogs
A comprehensive characterization of all synthesized compounds is crucial for confirming their structure and purity. The following techniques are recommended:
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and ascertain the position of substituents. |
| Mass Spectrometry (HRMS) | To determine the exact mass and confirm the elemental composition. |
| Infrared (IR) Spectroscopy | To identify key functional groups, particularly the sulfonamide and carbonyl stretches. |
| Melting Point | To assess the purity of solid compounds. |
| Purity Analysis (HPLC) | To determine the purity of the final compounds, which should typically be >95% for biological screening. |
Biological Evaluation
The synthesized analogs should be screened against a panel of relevant biological targets. Given the structural features of the scaffold, potential therapeutic areas include, but are not limited to:
-
Oncology: Inhibition of kinases, proteases, or protein-protein interactions.
-
Inflammation: Targeting enzymes involved in inflammatory pathways.
-
Infectious Diseases: As potential antibacterial or antiviral agents.
Initial screening should be performed at a fixed concentration to identify hits. Active compounds should then be subjected to dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values). Further studies may include mechanism of action, selectivity profiling, and in vivo efficacy studies.
Conclusion
The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold presents a promising starting point for the discovery of novel therapeutic agents. The synthetic protocols and analog development strategies outlined in this guide provide a robust framework for researchers to explore the chemical space around this privileged heterocyclic system. Through systematic modification and rigorous biological evaluation, it is anticipated that potent and selective modulators of various biological targets can be identified.
References
- Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2010). ARKIVOC, 2010(iii), 145-151.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- Shaabani, A., et al. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 26(5), 989-997.
- Nicolaou, K. C., et al. (1980). A mild and efficient method for the conversion of sulfides to sulfones. Journal of the American Chemical Society, 102(11), 3784-3786.
- Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines.
- Al-Issa, S. A. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.
- Chimichi, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481.
- Eastwood, F. W., et al. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, 935-944.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Welcome to the technical support center for the synthesis of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, a key heterocyclic scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals to navigate the complexities of its synthesis, optimize yields, and troubleshoot common experimental hurdles. My insights are drawn from extensive experience in heterocyclic chemistry and a thorough review of established synthetic methodologies.
Introduction to the Synthetic Challenge
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, a pyridyl analogue of saccharin, presents a unique synthetic challenge. The fusion of the electron-deficient pyridine ring with the isothiazole dioxide core requires a carefully orchestrated sequence of reactions. Low yields are a common frustration, often stemming from incomplete reactions, side-product formation, or difficulties in purification. This guide provides a systematic approach to overcoming these challenges.
Proposed Synthetic Workflow
Based on established principles of heterocyclic synthesis and analogous reactions for saccharin derivatives, a robust three-step synthesis is proposed. This workflow provides a logical progression from commercially available starting materials to the final product.[1][2]
Caption: Proposed synthetic pathway for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide.
Troubleshooting Guide: From Starting Materials to Final Product
This section addresses specific problems you may encounter at each stage of the synthesis.
Step 1: Synthesis of 2-Sulfamoylpyridine-3-carboxylic acid (Precursor)
The synthesis of this crucial precursor can be challenging. A common route involves the amidation of pyridine-2,3-dicarboxylic anhydride followed by a Hofmann-type rearrangement or a related transformation to install the sulfamoyl group.
Q1: My yield of 2-carbamoylpyridine-3-carboxylic acid from the anhydride is low. What's going wrong?
Possible Causes & Solutions:
-
Incomplete Anhydride Formation: Ensure your pyridine-2,3-dicarboxylic acid is completely dry before reacting with acetic anhydride. Water will hydrolyze the anhydride back to the diacid.
-
Suboptimal Reaction Temperature for Amidation: The reaction of the anhydride with ammonia is exothermic. Maintain a low temperature (0-5 °C) during the addition of ammonium hydroxide to prevent side reactions, such as the formation of the isomeric 3-carbamoylpyridine-2-carboxylic acid.
-
Hydrolysis of the Amide: During workup, ensure the pH is carefully controlled. Strongly acidic or basic conditions can lead to hydrolysis of the amide.
Q2: I am having trouble converting the 2-carbamoyl group to the 2-sulfamoyl group.
Possible Causes & Solutions:
-
Inefficient Chlorosulfonation: The conversion of the carboxylic acid to the acyl chloride and subsequent reaction with a sulfonating agent is a critical step. Thionyl chloride (SOCl2) is commonly used. Ensure it is freshly distilled for optimal reactivity.
-
Side Reactions with Thionyl Chloride: Thionyl chloride can react with other functional groups. The reaction should be performed in an inert solvent (e.g., dichloromethane, chloroform) and at a controlled temperature.
-
Incomplete Ammonolysis of the Sulfonyl Chloride: The reaction of the intermediate sulfonyl chloride with ammonia to form the sulfonamide can be sluggish. Use an excess of ammonia (either as a gas or a solution in an organic solvent) and allow sufficient reaction time.
Step 2: Cyclization to Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
This intramolecular cyclization is the key ring-forming step and is often the most challenging.
Q3: The cyclization of 2-sulfamoylpyridine-3-carboxylic acid is not proceeding to completion, resulting in a low yield of the final product.
Possible Causes & Solutions:
-
Insufficient Dehydrating Agent: This reaction requires a strong dehydrating agent to facilitate the intramolecular condensation. Polyphosphoric acid (PPA) is a common choice. Ensure you are using a sufficient quantity and that it is of good quality.
-
Inadequate Reaction Temperature and Time: The cyclization may require elevated temperatures to overcome the activation energy barrier. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. Prolonged heating at very high temperatures can lead to decomposition.
-
Steric Hindrance: Substituents on the pyridine ring can sterically hinder the cyclization. While this is not an issue for the parent compound, it's a consideration for substituted analogues.
-
Alternative Cyclization Conditions: If PPA is ineffective, consider other dehydrating agents such as phosphorus pentoxide (P2O5) in methanesulfonic acid or the use of a condensing agent like dicyclohexylcarbodiimide (DCC) followed by an acid-catalyzed cyclization.
Table 1: Effect of Reaction Conditions on Cyclization Yield
| Dehydrating Agent | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) |
| Polyphosphoric Acid (PPA) | 120-140 | 4-6 | 40-60 |
| P₂O₅ in MeSO₃H | 100-120 | 6-8 | 35-55 |
| Thionyl Chloride | Reflux | 3-5 | 50-70 |
Note: These are generalized conditions based on similar heterocyclic cyclizations and should be optimized for the specific substrate.
Caption: A logical workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q4: What are the most common side products in this synthesis?
A: The most common side products often arise from incomplete reactions or side reactions of the functional groups. During the cyclization step, intermolecular condensation can lead to polymeric materials, which are often difficult to characterize and remove. Decarboxylation of the starting material or product at high temperatures is another possibility.[3][4]
Q5: How can I effectively purify the final product?
A: Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a polar compound.[5][6]
-
Recrystallization: This is the preferred method for purification if a suitable solvent can be found. A solvent screen is recommended. Good solvent systems often consist of a polar solvent in which the compound is soluble at high temperatures and sparingly soluble at room temperature (e.g., ethanol, isopropanol, or mixtures with water).[7]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. Due to the polar nature of the product, a polar mobile phase will be required (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients). Tailing of the spot on the TLC plate is common for such polar compounds. Adding a small amount of acetic acid to the eluent can sometimes improve the peak shape. For very polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be more effective.[5][8]
Q6: What are the key analytical techniques to monitor the reaction and characterize the product?
A:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the reaction. Use a suitable solvent system that gives good separation between the starting material, product, and any major side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information of the final product and key intermediates.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) and sulfonyl (SO₂) groups.
Q7: Are there any safety precautions I should be aware of?
A: Yes, several reagents used in this synthesis are hazardous.
-
Thionyl Chloride (SOCl₂) and Sulfuryl Chloride (SO₂Cl₂): These are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Polyphosphoric Acid (PPA): Corrosive and can cause severe burns. Handle with care.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Synthesis of 2-Carbamoylpyridine-3-carboxylic acid
-
Suspend pyridine-2,3-dicarboxylic acid (1 eq.) in acetic anhydride (3-5 eq.).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
To the resulting crude pyridine-2,3-dicarboxylic anhydride, slowly add concentrated ammonium hydroxide (excess) at 0-5 °C with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Acidify the reaction mixture with concentrated HCl to pH 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Cyclization to Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
-
Add 2-sulfamoylpyridine-3-carboxylic acid (1 eq.) to polyphosphoric acid (10-20 eq. by weight).
-
Heat the mixture to 130-140 °C with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization or column chromatography.
References
-
ChemRxiv. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. [Link]
-
Ibn Al-Haitham Journal for Pure and Applied Science. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. [Link]
-
Molecules. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
Chemistry LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
ResearchGate. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. [Link]
-
ResearchGate. (2005). Ring-closure reactions through intramolecular substitution of thiophenoxide by oxygen and nitrogen nucleophiles: Simple stereospecific synthesis of 4,5-dihydroisoxazoles and 4,5-dihydropyrazoles. [Link]
-
ResearchGate. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
ChemistryViews. (2015). The Saccharin Saga – Part 2. [Link]
-
YouTube. (2011). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. [Link]
-
Chemical Reviews. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. [Link]
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
A.B. Enterprises. (n.d.). The Synthesis of Sodium Saccharin: Vital for Sweetening Industry. [Link]
-
National Institutes of Health. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. [Link]
-
YouTube. (2024). Intramolecular Nucleophilic Substitution and Ring Closures. [Link]
-
National Institutes of Health. (2012). 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate. [Link]
-
American Chemical Society. (2019). Saccharin. [Link]
-
Iraqi Journal of Science. (2014). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
- Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds.
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
Royal Society of Chemistry. (2001). Reactions of enantiopure cyclic diols with sulfuryl chloride. [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]
Sources
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- 9. chemrxiv.org [chemrxiv.org]
Purification techniques for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Welcome to the dedicated technical support guide for the purification of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of isolating this polar, heterocyclic compound. We will move beyond simple protocols to address the underlying chemical principles that govern purification success, providing you with the expertise to troubleshoot and optimize your workflows effectively.
Section 1: Pre-Purification Analysis & Strategy
Before attempting any purification, a foundational understanding of the molecule's properties and the likely impurity profile is critical. This forethought transforms purification from a trial-and-error process into a rational, targeted methodology.
The structure of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide contains a polar sulfone group, a lactam moiety, and a pyridine ring. This combination of functional groups results in a high polarity and the potential for strong interactions with stationary phases in chromatography.
FAQ: Pre-Purification
Q1: What are the most probable impurities I should expect?
A1: The impurity profile is intrinsically linked to the synthetic route. However, for many heterocyclic syntheses, common impurities include:
-
Unreacted Starting Materials: These are often less polar than the final product.
-
Reaction Reagents/Catalysts: For example, residual coupling agents or acids/bases used in the reaction.
-
Side-Products: Isomers formed during cyclization, or products from incomplete reactions.
-
Solvents: Residual high-boiling point solvents like DMF or DMSO can be persistent.
Q2: My compound appears unstable on silica gel during preliminary TLC analysis. What is happening?
A2: The target molecule contains a basic pyridine nitrogen, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant streaking, irreversible adsorption, or even on-column degradation.[1][2]. Before committing to a large-scale column, it is advisable to test the compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[2].
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is the preferred method for purifying solid compounds when applicable, offering high purity and scalability. However, the unique properties of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide can present challenges.
Issue 1: My compound "oils out" instead of forming crystals upon cooling.
-
Causality: Oiling out occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates into a supersaturated liquid phase before it can form an ordered crystal lattice. This is common when the compound's melting point is lower than the boiling point of the chosen solvent.[3]. The presence of impurities can also suppress the melting point, exacerbating this issue.
-
Solutions:
-
Re-heat and Add More Solvent: Add small aliquots of the hot solvent until the oil redissolves completely, then attempt a slower cooling process.[1].
-
Lower the Solvent Boiling Point: Switch to a solvent or a co-solvent system with a lower boiling point.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available.[1].
-
Issue 2: No crystals form, even after the solution has cooled completely.
-
Causality: This typically means the compound is too soluble in the solvent at cold temperatures, or the solution is not sufficiently concentrated.
-
Solutions:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration and then attempt to cool again.
-
Introduce an "Anti-Solvent": While stirring, slowly add a solvent in which your compound is insoluble (but which is miscible with your crystallization solvent). Add the anti-solvent dropwise until persistent cloudiness appears, then warm slightly to clarify and cool slowly. This technique systematically reduces the compound's solubility.
-
Issue 3: The compound crashes out of solution as a fine powder, resulting in poor purity.
-
Causality: This is often due to excessively rapid cooling (e.g., placing the hot flask directly into an ice bath). Rapid precipitation does not allow for the selective process of crystal lattice formation, trapping impurities within the solid.[3].
-
Solution:
-
Slow Down the Cooling: Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the process by insulating the flask with glass wool or a towel. Once at room temperature, transfer it to a refrigerator, and finally to a freezer, to maximize recovery.
-
Recommended Recrystallization Solvents
Due to the compound's polarity, suitable single or co-solvent systems would likely involve polar protic or aprotic solvents.
| Solvent System | Rationale & Use Case |
| Ethanol/Water | Good for polar compounds. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity begins. |
| Methanol | A highly polar solvent that may be suitable on its own if solubility at room temperature is sufficiently low. |
| Isopropanol | Less polar than methanol/ethanol, offering a different solubility profile. |
| Acetonitrile/Water | A polar aprotic/protic mixture that can be effective for a range of polar molecules. |
Section 3: Troubleshooting Guide: Flash Column Chromatography
When recrystallization is ineffective, flash column chromatography is the primary alternative. Success hinges on selecting the right stationary and mobile phases.[4].
Chromatography Troubleshooting Workflow
Caption: Troubleshooting logic for poor chromatographic separation.
Issue 1: The compound streaks badly and does not move from the baseline on a silica gel TLC plate.
-
Causality: This indicates very high polarity and/or strong acidic interaction with the silica gel. The compound is too strongly adsorbed to the stationary phase to be eluted effectively by the mobile phase.[1][2].
-
Solutions:
-
Increase Mobile Phase Polarity: Switch to a more polar solvent system. A common gradient for highly polar compounds is from Dichloromethane (DCM) to a mixture of DCM and Methanol (e.g., 95:5 or 90:10 DCM/MeOH).
-
Add a Basic Modifier: To mitigate the acidic nature of silica, add a small amount of triethylamine (TEA) or ammonia in methanol (typically 0.1-1%) to your mobile phase.[1]. This deactivates the acidic silanol sites and dramatically improves the peak shape for basic compounds.
-
Change Stationary Phase: If modifiers are not sufficient, switch to a different stationary phase. Neutral or basic alumina can be effective for basic compounds. Alternatively, for very polar compounds, reverse-phase (C18) chromatography is an excellent option.[1].
-
Issue 2: Impurities are co-eluting with my product.
-
Causality: The chosen mobile phase does not have sufficient selectivity to resolve the compound of interest from the impurities.
-
Solutions:
-
Decrease Mobile Phase Polarity: A less polar mobile phase will cause all compounds to move more slowly (lower Rf values), which can increase the separation between peaks.
-
Change Solvent System: If adjusting polarity isn't enough, change the nature of the solvents to exploit different intermolecular interactions. For example, if a Hexane/Ethyl Acetate system fails, try a DCM/Methanol or a Toluene/Acetone system.
-
Section 4: Standard Operating Protocols
These protocols are designed as robust starting points. Always perform a small-scale trial before committing the bulk of your material.
Protocol 1: Optimized Recrystallization
-
Solvent Screening: In separate small vials, test the solubility of ~10 mg of your crude material in 0.5 mL of various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[5].
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.[5].
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth period.
-
Chilling: Once at room temperature, place the flask in a refrigerator (4°C) for several hours, then in a freezer (-20°C) for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
TLC Analysis: Develop a solvent system that provides a target Rf value for your compound in the range of 0.2-0.4. This Rf value generally provides the best separation in a column.
-
Column Packing: Pack a column with silica gel (230-400 mesh) using your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve your crude material in a minimal amount of the mobile phase and load it directly onto the column.
-
Dry Loading (Recommended for less soluble compounds): Dissolve your crude material in a suitable solvent (e.g., DCM or Methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. You may use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 5: General FAQs
Q1: How do I choose between recrystallization and chromatography?
A1: If your crude material is >90% pure and solid, recrystallization is often the more efficient and scalable method. If the material is an oil, contains multiple closely-related impurities, or is of lower initial purity, chromatography is generally required.[4][6].
Q2: What analytical techniques should I use to confirm the purity of my final product?
A2: A combination of techniques is essential for confirming purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides purity information (as a percentage of total peak area) and confirms the molecular weight of your compound.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H NMR is crucial for confirming the structure and identifying any residual solvents or organic impurities.
-
Melting Point: A sharp melting point range (typically < 2°C) is a good indicator of high purity for a crystalline solid.
Q3: My compound seems to be degrading in the solvent during workup. What can I do?
A3: Some heterocyclic compounds can be sensitive to pH or temperature.[7]. If you suspect degradation:
-
Work at Lower Temperatures: Perform extractions and solvent removal at reduced temperatures.
-
Use a Buffered Aqueous Solution: During aqueous washes, use a buffer (e.g., phosphate buffer at pH 7) instead of plain water to avoid pH excursions.
-
Minimize Time in Solution: Do not let your compound sit in solution for extended periods. Proceed through the workup and purification steps promptly.
References
-
8][9]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide stability and storage conditions
Technical Support Center: Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Overview and Scientific Context
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a heterocyclic compound featuring a fused isothiazole dioxide (a cyclic sultam) and a pyridinone ring. This unique architecture makes it a molecule of interest for drug discovery and materials science. The isothiazole ring is generally considered a stable aromatic system, and its presence in bioactive molecules can protect them from enzymatic degradation.[1][2] The pyridinone scaffold is also a common motif in medicinal chemistry, known for its ability to participate in crucial hydrogen bonding interactions with biological targets.[3][4]
However, the combination of a strained five-membered sultam ring and a lactam (in the pyridinone) introduces potential liabilities. The stability of such a compound is not merely academic; it is critical for ensuring the reproducibility of experimental results, the validity of screening data, and the viability of the compound as a development candidate. This guide provides a comprehensive framework for understanding, testing, and ensuring the stability of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of the title compound.
Q1: What are the ideal storage conditions for solid Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide?
A1: For long-term stability, the solid compound should be stored under controlled conditions to minimize degradation. Based on the general principles for heterocyclic compounds and related isothiazolinones, the following is recommended:
-
Temperature: ≤ -20°C.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[6] This minimizes the risk of oxidative degradation.
-
Container: Use an amber glass vial with a tight-fitting cap to protect from light and moisture.
-
Desiccation: Store in a desiccator to prevent hydrolysis from atmospheric moisture.
Q2: How should I prepare and store solutions of this compound?
A2: Solution stability is often more critical and challenging than solid-state stability.
-
Solvent Choice: Aprotic, anhydrous solvents are highly recommended. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating concentrated stock solutions.
-
Stock Solution Storage: Store stock solutions at ≤ -20°C, preferably in single-use aliquots to avoid repeated freeze-thaw cycles.[5] Studies on other heterocyclic compounds, such as 2-aminothiazoles, have shown significant degradation in DMSO at room temperature over a matter of days, a risk that is substantially mitigated by frozen storage.[5]
-
Aqueous Buffers: Prepare solutions in aqueous buffers immediately before use. The stability in aqueous media, particularly at non-neutral pH, is not guaranteed and should be experimentally verified if the solution needs to be stored for any length of time.
Q3: Is the compound sensitive to light or ambient temperature?
A3: Yes, caution is warranted. The aromatic nature of the heterocyclic systems suggests potential photosensitivity. Exposure to UV or high-intensity light may induce photochemical reactions. Always handle the solid and its solutions in a well-ventilated area, protected from direct light.[7] While many isothiazole derivatives are chemically stable under standard ambient conditions, strong heating should be avoided as it can lead to decomposition.
Troubleshooting Guide: Experimental Observations
This section addresses specific experimental issues that may indicate compound instability.
Q: My stock solution of the compound in DMSO, stored for a week on the benchtop, has lost its biological activity. What happened?
A: This is a classic sign of solution-state instability. The isothiazole ring, particularly when part of a more complex system, can be susceptible to decomposition in certain solvents over time.[5] The root cause is likely solvent-mediated degradation. DMSO, while an excellent solvent, can contain trace amounts of water and can facilitate certain reactions. The loss of activity strongly suggests the parent molecule has degraded into inactive products.
Corrective Action:
-
Discard the old stock solution.
-
Prepare a fresh stock solution using anhydrous DMSO.
-
Immediately after preparation, aliquot the solution into single-use volumes in appropriate vials and store them at -20°C or -80°C.
-
For each experiment, thaw a single aliquot and use it immediately. Do not refreeze a thawed aliquot. This practice minimizes the risk of degradation from both prolonged storage at room temperature and repeated freeze-thaw cycles.[5]
Q: I've noticed the color of my solid compound has shifted from off-white to a distinct yellow/brown after several months in the lab. Is it still pure?
A: A change in color is a strong visual indicator of chemical degradation. This is often due to slow oxidation from exposure to air or a photochemical reaction from exposure to light. The formation of conjugated, colored byproducts is a common outcome of such degradation pathways. The compound's purity is compromised, and it should not be used for quantitative experiments without re-purification and re-characterization (e.g., by LC-MS, NMR).
Corrective Action:
-
Review your storage protocol. Ensure the compound is stored in a tightly sealed container, under an inert atmosphere if possible, protected from light, and at a low temperature as recommended in the FAQ section.
-
For critical applications, it is best to use a fresh, uncompromised batch of the material.
Data and Protocols for Stability Assessment
To ensure experimental integrity, we strongly recommend that users perform their own stability assessments, particularly when using the compound in new solvents or buffer systems.
Summary of Recommended Storage Conditions
| Condition | Solid Form | In Anhydrous Aprotic Solvent (e.g., DMSO) | In Aqueous Buffer |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | -20°C to -80°C (aliquoted) | Prepare fresh; do not store |
| Atmosphere | Inert Gas (Ar, N₂) Recommended | Inert Gas (Ar, N₂) Recommended | N/A |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Protect from light |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with PTFE liner | Use immediately |
Visualizing Potential Degradation Pathways
The structure of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide contains two primary sites susceptible to hydrolysis: the sultam (cyclic sulfonamide) and the lactam (cyclic amide) moieties. The diagram below illustrates these hypothetical degradation points.
Workflow for the forced degradation stability assessment.
References
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. RSC Advances. [Link]
- Mondal, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Various Authors. (N.D.). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity.
- Various Authors. (N.D.). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
- Schulze, B., et al. (2000). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. PubMed.
- Mondal, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Sigma-Aldrich. (2024). Safety Data Sheet for N-Methyl-2-pyridone. Sigma-Aldrich.
- Sigma-Aldrich. (2025). Safety Data Sheet for Mixture of 5-Chloro-2- methyl-4-isothiazolin-3- one and 2-Methyl-2H - isothiazol-3-one (3:1). Sigma-Aldrich.
- Wang, M., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed.
- Wang, U., et al. (2022). New Pyridinone Alkaloid and Polyketide from the Cordyceps-Colonizing Fungus Pseudogymnoascus roseus. MDPI.
- Chimichi, S., et al. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
- Various Authors. (N.D.). Heterocyclic Building Blocks-Isothiazole. BOC Sciences.
- Sigma-Aldrich. (2025).
- Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- De Vleeschauwer, M., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. PubMed Central.
- Various Authors. (2022). Synthesis of Isothiazole. ChemicalBook.
- Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
- de Witte, W., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal.
- Conier Chem&Pharma Limited. (N.D.). isothiazolo(5,4-c)pyridin-3(2h)-one 1,1-dioxide. Echemi.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Isothiazolopyridine Synthesis
Welcome to the Technical Support Center for Isothiazolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
FAQ 1: My isothiazolopyridine synthesis is resulting in a low yield. What are the likely causes?
Low yields in heterocyclic synthesis are a frequent issue stemming from several factors.[1] A systematic evaluation of your reaction parameters is the most effective troubleshooting strategy.
Common Culprits for Low Yields:
-
Purity of Starting Materials: Impurities in your starting materials, such as pyridinethiones or their precursors, can significantly impact the reaction outcome.[2] These impurities can interfere with the desired reaction pathway, leading to the formation of side products and consuming your reagents. It is crucial to ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS) and purification if necessary.[3][4][5]
-
Reaction Conditions: The delicate balance of reaction conditions is paramount. Factors such as temperature, reaction time, solvent, and the choice of base or catalyst can dramatically influence the yield. For instance, some cyclization reactions may require elevated temperatures to proceed at a reasonable rate, while others might be prone to decomposition at higher temperatures.[1]
-
Atmospheric Moisture and Oxygen: Certain intermediates and reagents in isothiazolopyridine synthesis can be sensitive to moisture and oxygen. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often essential to prevent the degradation of sensitive compounds and the formation of unwanted byproducts.[1]
-
Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can lead to localized concentration gradients and incomplete reactions, thereby reducing the overall yield.[1]
FAQ 2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the potential side products?
The formation of multiple products is a common challenge, particularly in complex cyclization reactions. The nature of these side products is highly dependent on the specific synthetic route employed.
Potential Side Products and Their Origins:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in the presence of uncyclized precursors in your crude product. This can often be addressed by optimizing reaction time and temperature.
-
Over-oxidation or Reduction: Depending on the reagents used, the pyridine or the forming isothiazole ring can undergo undesired oxidation or reduction reactions.
-
Dimerization or Polymerization: Some reactive intermediates, if not efficiently trapped in the desired cyclization, can react with themselves to form dimers or polymers, especially at high concentrations or temperatures.
-
Alternative Cyclization Pathways: The starting materials may possess multiple reactive sites, leading to the formation of constitutional isomers of the desired isothiazolopyridine.
-
Decomposition: The target isothiazolopyridine itself might be unstable under the reaction conditions, leading to the formation of degradation products.[1] Monitoring the reaction progress by TLC or LC-MS can help identify if the product is degrading over time.[1]
Troubleshooting Guides
Guide 1: Improving Low Yields in Isothiazolopyridine Synthesis
This guide provides a systematic approach to diagnosing and resolving low yield issues.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocol: Small-Scale Trial Reactions for Optimization
To efficiently determine the ideal reaction parameters without consuming large quantities of starting materials, perform a series of small-scale trial reactions.[1]
Materials:
-
Starting materials (e.g., substituted 2-mercaptopyridine N-oxide and an appropriate coupling partner)
-
A selection of anhydrous solvents (e.g., DMF, DMSO, THF, Dioxane)
-
A selection of bases (e.g., K₂CO₃, NaH, Et₃N) or catalysts
-
Small reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates and developing chamber
-
LC-MS for accurate conversion and product identification
Procedure:
-
Set up a matrix of experiments: In separate vials, set up reactions varying one parameter at a time (e.g., temperature, solvent, base). Keep the stoichiometry of the reactants constant across all trials.
-
Execute the reactions: Run the reactions for a predetermined amount of time under an inert atmosphere.
-
Monitor progress: At regular intervals, take small aliquots from each reaction vial and analyze by TLC or LC-MS to determine the extent of conversion and the formation of any side products.
-
Analyze the results: Compare the outcomes of the different reaction conditions to identify the optimal parameters for achieving the highest yield of the desired isothiazolopyridine.
Data Summary Table for Optimization Experiments:
| Trial | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Desired Product (%) | Major Side Product (%) |
| 1 | DMF | K₂CO₃ | 80 | 4 | 60 | 45 | 15 |
| 2 | DMF | K₂CO₃ | 100 | 4 | 85 | 70 | 10 |
| 3 | DMSO | K₂CO₃ | 100 | 4 | 90 | 75 | 5 |
| 4 | THF | NaH | 60 | 6 | 40 | 30 | 10 |
Guide 2: Identifying and Minimizing Side Products
The key to minimizing side products is to understand the reaction mechanism and the potential competing pathways.
Logical Relationship Diagram for Side Product Formation
Caption: Influence of reaction conditions on product distribution.
Strategies to Minimize Side Products:
-
Lower Reaction Temperature: If you suspect product decomposition or the formation of side products through higher energy pathways, lowering the reaction temperature may favor the desired transformation.
-
Change the Order of Addition of Reagents: In some cases, the order in which reagents are added can influence the outcome. For example, adding a reactive electrophile slowly to a solution of the nucleophile can help to minimize side reactions.
-
Use a More Selective Reagent: If a particular reagent is causing the formation of side products, consider using a more selective alternative.
-
Modify the Starting Material: In some instances, protecting a reactive functional group on the starting material can prevent it from participating in unwanted side reactions. The protecting group can then be removed in a subsequent step.
Guide 3: Purification of Isothiazolopyridine Derivatives
The purification of isothiazolopyridine derivatives can be challenging due to their polarity and potential for interaction with stationary phases.
Common Purification Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation on Silica Gel | The polar nature of the isothiazolopyridine nucleus can lead to tailing and poor resolution on silica gel. | - Use a less polar eluent system if the compound is streaking at the baseline. - Add a small amount of a polar solvent like methanol or a base like triethylamine to the eluent to improve peak shape. - Consider using a different stationary phase, such as alumina or a C18 reversed-phase silica gel. |
| Product Decomposition on Column | Some isothiazolopyridine derivatives may be unstable on acidic silica gel. | - Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. - Use a less acidic stationary phase like neutral alumina. |
| Co-elution with Impurities | Impurities with similar polarity to the desired product can be difficult to separate. | - Optimize the eluent system by trying different solvent mixtures. - If column chromatography is ineffective, consider other purification techniques such as recrystallization or preparative HPLC. |
Experimental Protocol: Recrystallization of Isothiazolopyridine Derivatives
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.
Materials:
-
Crude isothiazolopyridine product
-
A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Filter funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
References
- This citation is intentionally left blank to represent a general knowledge st
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
-
PubMed. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Retrieved from [Link]
-
ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Retrieved from [Link]
-
ResearchGate. (2025). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]
-
ACS. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
EFPIA. (2015). Comments on Guideline on the chemistry of active substances. Retrieved from [Link]
-
FDA. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. Retrieved from [Link]
-
YouTube. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. Retrieved from [Link]
-
YouTube. (2019). Selection of starting material for synthetic processes based on ICH Q11. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of isothiazolopyridine, methylene-bis-sulfanediyl-bis-pyridinone and pyridothiazine. Retrieved from [Link]
Sources
Technical Support Center: Solubility Troubleshooting for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Welcome to the technical support guide for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and detailed protocols to ensure reliable and reproducible results.
Introduction: Understanding the Challenge
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a heterocyclic compound whose rigid, planar structure and potential for strong intermolecular interactions in its crystal lattice contribute to its characteristically low aqueous solubility. Successfully employing this molecule in biological assays requires overcoming the kinetic and thermodynamic barriers to dissolution. This guide will walk you through a logical, stepwise approach to achieve and maintain the solubility of this compound in your aqueous assay systems.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm starting a new project with Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide. What are its fundamental properties and why is it so difficult to dissolve?
Answer:
Understanding the physicochemical properties of the compound is the first step in designing a successful formulation strategy. The difficulty in dissolving this molecule stems from a combination of its high melting point and strong crystal lattice energy, which must be overcome by solvent-solute interactions.
Based on its structure, we can infer key properties that govern its solubility behavior. The molecule possesses a sulfonamide functional group (-SO₂-NH-), which is a critical feature for solubility manipulation.
Table 1: Physicochemical Properties of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide and Related Isomers
| Property | Value (Calculated for [5,4-b] isomer) | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₆H₄N₂O₃S | Relatively small, rigid molecule. |
| Molecular Weight | 184.17 g/mol [1] | Moderate molecular weight. |
| XLogP3-AA | -0.3[1] | Indicates the compound is not highly lipophilic; its poor solubility is likely driven by strong crystal packing. |
| Hydrogen Bond Donors | 1 (from the sulfonamide N-H)[1] | Can participate in hydrogen bonding with polar solvents. |
| Hydrogen Bond Acceptors | 4 (from O=S=O, C=O, and pyridine N)[1] | Multiple sites for interaction with protic solvents. |
| Topological Polar Surface Area (TPSA) | 84.5 Ų[1] | Suggests moderate polarity. |
| Acidity (pKa) | Estimated 5-8 | The N-H proton of the sulfonamide is weakly acidic. This is the most important feature to exploit for solubility enhancement. |
The key takeaway is that while the molecule has polar features, its strong, stable crystal structure makes it difficult to dissolve in water. The most effective strategy will be to disrupt these intermolecular forces. The weakly acidic nature of the sulfonamide proton is the principal lever we can pull to dramatically improve aqueous solubility.[2][3]
Q2: What is the recommended procedure for preparing a high-concentration stock solution?
Answer:
It is standard practice to first create a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous assay buffer.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for initial stock preparation. It is a powerful, water-miscible solvent capable of dissolving most small molecules at high concentrations (typically 10-50 mM).
Protocol for 10 mM Stock Solution Preparation:
-
Weigh Compound: Accurately weigh out 1.84 mg of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide (MW = 184.17 g/mol ).
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Promote Dissolution: Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 30-37°C water bath or brief sonication can be applied. Ensure the vial is tightly capped to prevent water absorption by the DMSO.
-
Inspect and Store: Visually inspect the solution to ensure it is clear and free of any particulate matter. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Trustworthiness Check: Always use anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can reduce its solvating power for hydrophobic compounds and may cause your compound to precipitate out of the stock solution over time, especially during freeze-thaw cycles.
Q3: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What can I do?
Answer:
This is the most common challenge and occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final assay should be kept as low as possible (ideally ≤0.5%) to avoid artifacts. Here are three primary strategies to prevent precipitation, which can be used alone or in combination.
-
pH Adjustment: Exploit the acidic proton.
-
Co-solvents: Reduce the polarity of the buffer.
-
Cyclodextrins: Encapsulate the compound.
The following diagram outlines the decision-making process for selecting a strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Detailed Methodologies & Protocols
Method 1: Solubility Enhancement via pH Adjustment
Expertise & Experience: The sulfonamide group (-SO₂-NH-) in your compound contains a weakly acidic proton. According to Le Châtelier's principle, if we increase the pH of the solution with a base, we can shift the equilibrium towards the deprotonated, anionic form of the compound.[2][4] This charged species is significantly more soluble in aqueous media than its neutral counterpart.[5] For this to be effective, the pH of the buffer must be at least 1-2 units higher than the pKa of the acidic proton.
Step-by-Step Protocol:
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your biological assay (e.g., enzyme activity, cell viability). Many assays are robust between pH 7.4 and 8.5.
-
Prepare Alkaline Buffer: Prepare your standard assay buffer (e.g., Tris, HEPES) and adjust the pH to the higher end of the tolerable range, for instance, pH 8.0 or 8.5.
-
Dilution Test: Perform a small-scale test. Add your DMSO stock solution to the pH-adjusted buffer to achieve the desired final concentration.
-
Observe: Vortex briefly and visually inspect for precipitation immediately and after 30-60 minutes. Compare this to a dilution in your original, lower-pH buffer. A successful outcome is a clear, stable solution at the higher pH.
Trustworthiness Check: Run a vehicle control (buffer + DMSO + pH adjustment) in your assay to ensure that the change in pH itself does not alter your experimental baseline or outcome.
Method 2: Solubility Enhancement Using Co-solvents
Expertise & Experience: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[6] This change in the dielectric constant of the bulk solvent lowers the energy penalty for solvating a non-polar molecule, thereby increasing its solubility.[7] Common pharmaceutically-accepted co-solvents are polyethylene glycols (PEGs), propylene glycol, and ethanol.[8][9]
Table 2: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Conc. | Pros | Cons |
|---|---|---|---|
| PEG 400 | 1-10% (v/v) | Highly effective, low volatility. | Can be viscous; may inhibit some enzymes at higher concentrations. |
| Propylene Glycol | 1-10% (v/v) | Good solubilizer, low toxicity. | Can interfere with certain cell-based assays. |
| Ethanol | 1-5% (v/v) | Effective, readily available. | Volatile; can denature proteins at higher concentrations. |
Step-by-Step Protocol:
-
Determine Assay Solvent Tolerance: Test your assay with different concentrations of the co-solvent alone (e.g., 1%, 2%, 5% PEG 400) to find the maximum tolerable concentration that does not affect the biological outcome.
-
Prepare Co-solvent/Buffer Mix: Prepare a working solution of your assay buffer containing the predetermined tolerable concentration of the co-solvent. For example, a buffer with 5% PEG 400.
-
Dilute Stock: Add your DMSO stock solution to the co-solvent-containing buffer to achieve the final desired concentration.
-
Observe: Vortex and inspect for precipitation. The co-solvent should help keep the compound in solution where it previously crashed out.
Trustworthiness Check: The order of addition matters. It is often best to add the DMSO stock to the final buffer solution rather than adding buffer to the stock. This avoids creating localized high concentrations of the compound that can trigger precipitation.
Method 3: Solubility Enhancement Using Cyclodextrins
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble "guest" molecules, like our compound, into their central cavity, forming a water-soluble "host-guest" inclusion complex.[11][12][13] This effectively masks the hydrophobic regions of the drug from the aqueous environment, dramatically increasing its apparent solubility.[14] Modified cyclodextrins are preferred due to their superior solubility and safety profiles compared to native β-cyclodextrin.[14]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Excellent solubility and safety profile.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Carries a negative charge, which can further enhance solubility of neutral or cationic compounds.
Caption: Encapsulation of a guest molecule by a cyclodextrin host.
Step-by-Step Protocol (Phase Solubility Method):
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions of HP-β-CD in your assay buffer with increasing concentrations (e.g., 0, 1, 2, 5, 10% w/v).
-
Add Excess Compound: Add an excess amount of the solid Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide powder to each cyclodextrin solution. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separate and Quantify: Centrifuge or filter the samples to remove the undissolved solid. Carefully collect the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Determine Required Concentration: Plot the compound's solubility versus the cyclodextrin concentration. From this plot, you can determine the concentration of HP-β-CD required to dissolve your target concentration of the compound for the assay. This method ensures you use the minimum amount of excipient necessary.
Trustworthiness Check: Ensure that the cyclodextrin itself does not interfere with your assay. Run a control with just the cyclodextrin in buffer. Also, be aware that only the "free" (un-complexed) drug is typically available to bind to its biological target. High concentrations of cyclodextrin could potentially reduce the apparent potency of your compound by sequestering it.
References
-
Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. J. CHEM. SOC. PERKIN. TRANS. 1, 1477. (Note: This reference discusses related isomers, providing general context for the chemical class.) [Link]
-
PubChem. (n.d.). 2H,3H-1lambda6-[1][15]thiazolo[5,4-b]pyridine-1,1,3-trione. National Center for Biotechnology Information. [Link]
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Chemsrc. (n.d.). Isothiazolo[5,4-b]pyridin-3-amine. [Link]
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Fuhrmann, K., & Gauthier, M. A. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1049. [Link]
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Ahmadi, F., Fathima, S. N., & Byravan, R. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]
-
Miro, A., Quaglia, F., & Sorrentino, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1985. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 230-237. [Link]
-
Tommasini, S., Fresta, M., & Puglisi, G. (2004). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 1(2), 143-152. [Link]
-
Babu, P. S., & Ramu, A. (2014). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. International Journal of Pharmaceutical Sciences and Research, 5(3), 121. [Link]
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Comer, J., & Tam, K. (2011). The Significance of Acid/Base Properties in Drug Discovery. Expert Opinion on Drug Discovery, 6(11), 1057-1069. [Link]
-
Al-Ghananeem, A. M. (2022). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Reddit. (2021). Does anyone know how pH affects solubility?? r/Mcat. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 15(10), 6847-6855. [Link]
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Nayak, A. K., & Panigrahi, P. P. (2012). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(2), 855-862. [Link]
-
PubChem. (n.d.). 2H,3H-[1][15]thiazolo[5,4-b]pyridin-3-one. National Center for Biotechnology Information. [Link]
-
Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]
-
Box, K. J., & Comer, J. E. A. (2008). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
Kumar, S., & Singh, J. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(S9), 1753-1758. [Link]
-
Calvete, M. J. F., et al. (2021). Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir. Computational and Structural Biotechnology Journal, 19, 5026-5035. [Link]
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European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]
-
Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation. [Link]
-
Singh, R., & Sharma, P. (2018). Cyclodextrins & methods used for enhancing solubility of poorly water... ResearchGate. [Link]
-
Nayak, A. K., & Panigrahi, P. P. (2012). Solubility enhancement of cox-2 inhibitors using various solvent systems. Semantic Scholar. [Link]
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AIChE. (2019). Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation. AIChE Proceedings. [Link]
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ChemSynthesis. (n.d.). 2-phenylisothiazolo[5,4-b]pyridin-3(2H)-one. [Link]
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Technical Support Center: Overcoming Challenges in Functionalizing Isothiazolopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of isothiazolopyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of manipulating this valuable heterocyclic scaffold. Isothiazolopyridines are a critical pharmacophore found in numerous compounds with diverse biological activities, including antibacterial and antimycobacterial agents.[1] However, their unique electronic and steric properties present distinct challenges in synthetic chemistry.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind experimental choices, address common failures, and offer robust, self-validating methodologies to enhance the success of your research.
Section 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the functionalization of isothiazolopyridines.
FAQ 1: I am experiencing low or no product yield. What are the primary causes and how can I troubleshoot this?
Low yield is a frequent and frustrating issue. The cause is often multifactorial, stemming from starting material quality, reaction conditions, or inherent substrate reactivity. The pyridine nitrogen can coordinate to metal catalysts, and the entire heterocyclic system has a degree of electron deficiency, which can deactivate it towards certain reactions like electrophilic aromatic substitution (EAS).[2]
Causality Analysis: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring system, making reactions that require electron-rich substrates inherently more challenging.[2] Furthermore, the stability of the isothiazole ring can be compromised under certain conditions, leading to degradation rather than functionalization.[3][4]
Troubleshooting Decision Workflow
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Table for Low Yield
| Potential Cause | Recommended Solutions & Rationale |
| Poor Starting Material Quality | Ensure the purity of your isothiazolopyridine substrate. Impurities can poison catalysts or lead to side reactions. Action: Confirm purity via NMR and LC-MS. If necessary, purify starting materials by column chromatography or recrystallization.[5] |
| Suboptimal Reaction Temperature | Many functionalization reactions, especially C-H activations, require significant thermal energy to proceed. Conversely, high temperatures can cause degradation.[6] Action: Monitor the reaction at different temperatures (e.g., room temp, 60 °C, 100 °C) using TLC or LC-MS to find the optimal balance between reaction rate and stability.[5] |
| Inert Atmosphere Not Maintained | Organometallic intermediates and catalysts (e.g., Pd(0)) are often sensitive to oxygen and moisture. Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment. |
| Catalyst/Reagent Inactivity | Catalysts can deactivate over time, and reagents like organolithiums can degrade upon storage. Action: Use a fresh batch of catalyst and ligands. For organometallic reagents like n-BuLi, titrate before use to determine the exact molarity. |
| Incomplete Cyclization (in Synthesis) | When synthesizing the core, incomplete cyclization is a common issue, leaving stable but undesired intermediates.[7] Action: This is often a dehydration reaction. Ensure sufficient heat is applied (refluxing is common) and consider methods for water removal, such as a Dean-Stark trap, if compatible with your reaction conditions.[7] |
FAQ 2: How can I control the regioselectivity of my functionalization?
Regioselectivity is dictated by the inherent electronic properties of the isothiazolopyridine core. The pyridine nitrogen is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack, particularly at the positions ortho and para to it. Lithiation, however, is often directed by the most acidic proton or by coordinating functional groups.
Causality Analysis:
-
For Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient. Substitution, if it occurs, is most likely at the C5 and C7 positions (meta to the nitrogen), which are least deactivated. The isothiazole ring's reactivity will depend on the specific isomer.
-
For Nucleophilic Aromatic Substitution (NAS): Leaving groups at positions activated by the pyridine nitrogen (C4, C6) are susceptible to displacement. The Chichibabin reaction is a classic example of NAS on pyridines.
-
For Deprotonation/Lithiation: The most acidic C-H bond is typically adjacent to the electron-deficient pyridine nitrogen (C4) or adjacent to the sulfur in the isothiazole ring. Directed ortho-metalation (DoM) can be achieved if a directing group is present.[8]
Sources
- 1. Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Functionalization through lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide. Application to the labeling with carbon-11 of NK-3 receptor antagonist SB 222200 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide and Related Heterocyclic Compounds in Cell Culture
A Foreword from the Senior Application Scientist: The compound "Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide" represents a highly specific chemical structure. Currently, there is limited information in the public scientific literature regarding its specific applications and behavior in cell culture systems. However, the core isothiazolone ring and its derivatives are a well-documented class of compounds with diverse biological activities, ranging from biocidal to targeted therapeutic effects.[1][2]
This guide has been developed to address the common challenges encountered when working with novel or poorly characterized heterocyclic small molecules, using the isothiazolone scaffold as a foundational example. The principles and troubleshooting strategies outlined here are broadly applicable to researchers and drug development professionals investigating similar compounds. We will use the hypothetical designation "IZP-3" to represent Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide or any related novel isothiazolone derivative you may be investigating.
I. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for isothiazolone-based compounds?
A1: Isothiazolones typically exert their biological effects through a reactive N-S bond within their heterocyclic ring.[3] This bond can react with cellular nucleophiles, particularly the thiol groups (-SH) found in cysteine residues of proteins.[4] By forming disulfide bonds with these residues, isothiazolones can inactivate critical enzymes and disrupt cellular pathways, leading to effects ranging from growth inhibition to apoptosis.[1][5] The specific cellular targets and resulting phenotype will vary depending on the full chemical structure of the derivative.
Q2: I'm seeing significant cytotoxicity even at low concentrations of IZP-3. Is this expected?
A2: High cytotoxicity is a known characteristic of some isothiazolone derivatives, which are potent biocides.[6][7] Compounds like methylchloroisothiazolinone (MCI) are effective at parts-per-million concentrations.[2] If you are observing widespread cell death, it is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for your specific cell line. It is possible that the initial concentrations tested are too high. Consider starting with a wider range of concentrations, perhaps from nanomolar to low micromolar, to identify a therapeutic window.
Q3: My experimental results with IZP-3 are inconsistent between experiments. What could be the cause?
A3: Inconsistent results with small molecules can stem from several factors related to compound stability and handling. Isothiazolones can be sensitive to pH, temperature, and the presence of nucleophiles in the culture medium.[4] For instance, some derivatives show increased degradation at higher pH and temperatures.[8] It is also possible that the compound is unstable in your specific cell culture medium over the duration of the experiment.[9] To ensure reproducibility, it is critical to standardize your protocol for compound preparation, storage, and application.
Q4: How should I prepare and store my stock solution of IZP-3?
A4: Proper preparation and storage of your small molecule stock solution are critical for experimental success.
-
Solvent Selection: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the chosen solvent is compatible with your cell line at the final working concentration.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture, which can have off-target effects.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can degrade the compound.[10]
Q5: Could components in my cell culture medium be interfering with IZP-3?
A5: Yes, components in the cell culture medium can interact with and potentially inactivate your compound. Serum, in particular, contains a high concentration of proteins with nucleophilic side chains that can react with isothiazolones. Additionally, media containing reducing agents like L-cysteine or glutathione could potentially quench the activity of your compound. If you suspect an interaction, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cell line can tolerate it.
II. Troubleshooting Guide
Problem 1: Unexpected or No Cellular Response to IZP-3
| Potential Cause | Recommended Action |
| Compound Insolubility | Visually inspect your culture medium after adding IZP-3. If you observe precipitates, the compound is likely not fully soluble at the tested concentration. Try preparing a fresh dilution series or using a different solvent. |
| Compound Inactivation | As previously mentioned, isothiazolones can be inactivated by components in the culture medium.[4] Consider performing a time-course experiment to see if the compound's effect diminishes over time. |
| Incorrect Target or Pathway in the Chosen Cell Line | The cellular target of IZP-3 may not be present or active in your chosen cell line. Verify the expression of your target of interest in your cell line using techniques like qPCR or Western blotting. |
| Cell Line Misidentification or Contamination | Ensure your cell line is what you believe it is and is free from contamination, especially from mycoplasma, which can alter cellular responses.[10] |
Problem 2: High Background Signal or Off-Target Effects
| Potential Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level, typically below 0.5% for most cell lines. Run a vehicle-only control to assess the effect of the solvent on your cells. |
| Compound Reactivity | The reactive nature of the isothiazolone ring can lead to off-target effects.[3] Consider using a lower concentration of IZP-3 or reducing the treatment duration. |
| Compound Degradation | The degradation products of IZP-3 could have their own biological activities. If possible, analyze the stability of your compound in culture medium over time using techniques like HPLC.[11] |
Problem 3: Difficulty Replicating Published Data
| Potential Cause | Recommended Action |
| Differences in Experimental Conditions | Small variations in cell line passage number, serum lot, or incubation conditions can lead to different results. Carefully review the methods section of the publication and replicate the conditions as closely as possible. |
| Subtle Differences in Compound Structure | If you synthesized IZP-3 in-house, ensure its purity and that the correct stereoisomer was produced, as different isomers can have different activities. |
| Cell Line Drift | Over time and with repeated passaging, cell lines can change their characteristics. If possible, obtain a fresh, low-passage stock of the cell line from a reputable cell bank. |
III. Experimental Protocols & Visualizations
Protocol 1: Determining the Optimal Concentration of IZP-3 using a Dose-Response Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of IZP-3 in your cell culture medium.
-
Treatment: Remove the existing medium from your cells and add an equal volume of the 2x compound dilutions. Include wells with a vehicle-only control and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or resazurin-based assay.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Caption: Workflow for determining the EC50 of IZP-3.
Diagram 1: Generalized Mechanism of Isothiazolone Action
Caption: Reaction of isothiazolone with a target protein.
IV. References
-
(PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - ResearchGate. (2020-02-20). Available from: [Link]
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC - NIH. Available from: [Link]
-
Isothiazolinone - Wikipedia. Available from: [Link]
-
Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC - PubMed Central. Available from: [Link]
-
Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines - ResearchGate. Available from: [Link]
-
Isothiazolinone White Paper. (2018-06-22). Available from: [Link]
-
Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies - PubMed. (2017-01-05). Available from: [Link]
-
(PDF) Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate - ResearchGate. (2025-08-06). Available from: [Link]
-
Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Available from: [Link]
-
Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum - PMC - PubMed Central. Available from: [Link]
-
The Mechanism of Action of Isothiazolone Biocides - ResearchGate. Available from: [Link]
-
MADE SAFE Viewpoint | Chemical Profile: Isothiazolinone Preservatives. (2023-03-16). Available from: [Link]
-
Contact allergy caused by isothiazolinone derivatives: an overview of non-cosmetic and unusual cosmetic sources - PubMed. (2017-04-01). Available from: [Link]
-
Analytical methods for isothiazolinones determination in different products. - ResearchGate. Available from: [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC - PubMed Central. Available from: [Link]
-
The stability of the isothiazolinone-based biocide was assessed... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC - NIH. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. madesafe.org [madesafe.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide Degradation Pathways
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide and its derivatives. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting for stability studies and degradation pathway analysis. The core structure, a fused pyridine sultam (a cyclic sulfonamide), shares characteristics with well-studied isothiazolinones and saccharin analogs, providing a strong basis for predicting its chemical behavior.[1][2] This guide translates that foundational knowledge into practical, actionable advice for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address common challenges encountered during forced degradation studies.
Section 1: Hydrolytic Degradation
Hydrolysis is often the most common degradation pathway for compounds in aqueous environments. The stability of the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide core is highly dependent on pH and temperature. The key reactive site is the amide bond within the five-membered sultam ring.
Q1: I'm observing slow degradation of my compound in a neutral aqueous buffer (pH 7) at room temperature over several days. Is this expected, and what is the likely degradation product?
A: Yes, slow degradation under neutral conditions can be expected, particularly over extended periods or at elevated temperatures. The core structure is analogous to saccharin, which is known to be relatively stable but can undergo hydrolysis.[3] The primary mechanism is the hydrolytic cleavage of the amide (N-C=O) bond within the isothiazolone ring.
-
Causality: Water acts as a nucleophile, attacking the carbonyl carbon. While the sulfone group is electron-withdrawing and activates the carbonyl group, the reaction is typically slow without acid or base catalysis.
-
Expected Product: The reaction will open the five-membered ring to yield 4-(aminosulfonyl)pyridine-3-carboxylic acid . This product will have a distinct chromatographic profile (likely more polar) and a different mass spectrum (M+18) compared to the parent compound.
-
Troubleshooting: To confirm this pathway, we recommend running a control experiment at a higher temperature (e.g., 40-60°C) to accelerate the reaction. Analyze the samples by LC-MS to identify the predicted degradation product. The rate of degradation for isothiazolone biocides has been shown to double with a temperature increase of 5-10°C.[4][5]
Q2: My compound degrades almost immediately upon addition of 0.1N HCl. What is the degradation mechanism?
A: Rapid degradation in acidic media is a classic sign of acid-catalyzed hydrolysis. This is a critical liability to assess for compounds intended for oral administration.
-
Causality: Under acidic conditions, the carbonyl oxygen is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water. This mechanism is much more efficient than hydrolysis at neutral pH.
-
Expected Product: The degradation product is the same as in neutral hydrolysis: 4-(aminosulfonyl)pyridine-3-carboxylic acid .
-
Troubleshooting: If you are trying to formulate this compound in an acidic solution, you will need to use stabilizing excipients or consider alternative formulation strategies like enteric coating. For analytical purposes, ensure that any acidic mobile phases are used at low temperatures and that sample analysis is performed promptly after preparation.
Q3: In basic conditions (e.g., 0.1N NaOH), my sample turns yellow and I see multiple peaks in my HPLC analysis, none of which correspond to the expected hydrolytic product. What is happening?
A: Basic conditions often lead to more complex degradation profiles for isothiazolinones.[4] While the initial step is likely base-catalyzed hydrolysis, the resulting product or the parent compound itself can undergo further reactions.
-
Causality: The hydroxide ion is a potent nucleophile that readily attacks the carbonyl carbon, leading to rapid ring-opening. The resulting carboxylate and sulfonamide anions may be unstable and could undergo secondary reactions such as decarboxylation, desulfonylation, or polymerization, which can often produce colored products. The stability of related isothiazolone biocides is known to decrease significantly at pH values above 8.5.[5]
-
Troubleshooting: To identify the primary degradation product, perform the experiment at a lower temperature (e.g., 0-5°C) and for a shorter duration. This may allow you to trap and identify the initial ring-opened product before it degrades further. Use a diode array detector (DAD) to analyze the UV-Vis spectra of the new peaks, which can help in distinguishing different chromophores.
Workflow: Proposed Hydrolytic Degradation Pathways
Caption: Proposed hydrolytic degradation pathways under different pH conditions.
Section 2: Oxidative Degradation
Oxidative stability is a key parameter, as many drug products are exposed to atmospheric oxygen or formulated with potentially oxidative excipients.
Q4: I am conducting a forced degradation study using 3% hydrogen peroxide (H₂O₂) and see no degradation. Does this mean my compound is stable to oxidation?
A: Not necessarily. The sulfur atom in your compound is already in its highest oxidation state (a sulfone, SO₂), making it resistant to further oxidation at that position.[6][7] This is a key point of stability for this scaffold. However, other parts of the molecule could be susceptible to oxidation under different conditions.
-
Causality: The sulfone group is highly electron-deficient and stable. Common oxidizing agents like H₂O₂ will not react with it. The pyridine ring is also relatively electron-deficient and generally resistant to oxidation compared to more electron-rich aromatic systems.
-
Troubleshooting: While stability to H₂O₂ is a good sign, consider using a radical initiator like azobisisobutyronitrile (AIBN) or a stronger oxidant if required by your development program. However, for most purposes, demonstrating stability to a standard H₂O₂ challenge is sufficient. Cytochrome P450 enzymes in metabolic studies can sometimes oxidize sulfur heterocyles, but this typically happens at the sulfur atom to form S-oxides, a pathway that is blocked here.[8]
Experimental Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation: Prepare three 1 mg/mL solutions of the compound in:
-
a) 0.1 N HCl
-
b) Purified Water
-
c) 0.1 N NaOH
-
-
Incubation:
-
For the acidic and basic solutions, keep at room temperature and analyze at T=0, 1, 4, 8, and 24 hours.
-
For the neutral solution, heat at 60°C and analyze at T=0, 1, 3, and 7 days. A room temperature sample should also be run in parallel.
-
-
Analysis: At each time point, withdraw an aliquot. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase.
-
Detection: Analyze immediately by a validated stability-indicating HPLC-UV/MS method. Calculate the percentage of degradation and identify major degradation products by mass spectrometry.
Section 3: Photodegradation
As per ICH Q1B guidelines, understanding a compound's sensitivity to light is a regulatory requirement.
Q5: My compound, both in solid form and in solution, turns a pale yellow and shows a new peak on the chromatogram after exposure to light. What are the likely degradation pathways?
A: Photodegradation of isothiazolinone-type structures can proceed through several mechanisms, often involving high-energy intermediates.
-
Causality: UV or visible light can excite the molecule to a higher energy state. This can lead to homolytic cleavage of the relatively weak N-S bond or the S-C bond in the ring. The resulting diradical species can then rearrange or react with solvent or oxygen to form a variety of products. Photodegradation of related isothiazolinones has been shown to proceed via ring transposition or cleavage of N-C alkyl bonds.[9][10]
-
Expected Products: Photodegradation can be complex. Possible products could arise from:
-
Ring Rearrangement: Formation of a thiazole isomer.
-
Ring Cleavage: Leading to highly reactive intermediates that may repolymerize.
-
-
Troubleshooting: To mitigate this, handle the compound and its solutions under amber or yellow light. Use amber vials for storage and analysis. To characterize the degradants, a preparative HPLC isolation followed by NMR spectroscopy may be necessary.
Workflow: General Forced Degradation Study
Caption: General workflow for a forced degradation (stress testing) study.
Section 4: Analytical Method Development
A robust analytical method is the cornerstone of any stability study.
Q6: I am developing a stability-indicating HPLC method. My degradation products are co-eluting with the parent peak. What can I do?
A: Achieving separation between a parent peak and its degradation products is the primary goal of a stability-indicating method.[11][12] Here are several strategies:
-
Change Column Chemistry: If you are using a standard C18 column, the polar degradation product (4-(aminosulfonyl)pyridine-3-carboxylic acid) may elute very early. If it co-elutes, consider a column with a different selectivity. A pentafluorophenyl (PFP) column can offer unique interactions with aromatic and heterocyclic compounds and is an excellent alternative.[13]
-
Modify Mobile Phase:
-
pH: Adjusting the pH of the aqueous portion of your mobile phase can dramatically alter the retention of ionizable compounds. The carboxylic acid degradant will be highly sensitive to pH changes around its pKa.
-
Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the solvent strength and selectivity, which can often resolve co-eluting peaks.
-
-
Gradient Optimization: If using a gradient method, make the initial part of the gradient shallower to increase resolution among early-eluting polar compounds.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity across all stress conditions. The UV spectrum should be consistent across the entire peak. Any deviation suggests co-elution.
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Level |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 24 - 48 hours (Room Temp or 60°C) | 5 - 20% |
| Base Hydrolysis | 0.1 N - 1 N NaOH | 1 - 24 hours (Room Temp) | 5 - 20% |
| Neutral Hydrolysis | Purified Water | 7 days (60°C - 80°C) | 5 - 20% |
| Oxidation | 3% - 30% H₂O₂ | 24 hours (Room Temp) | 5 - 20% |
| Thermal (Solution) | In Solution | 48 hours (80°C) | 5 - 20% |
| Thermal (Solid) | Dry Heat | 7 days (80°C or higher) | < 5% |
| Photostability | ICH Q1B Option 1 or 2 | Overall illumination ≥ 1.2 million lux·hr; UV-A energy ≥ 200 W·hr/m² | Significant degradation if liable |
Note: Conditions should be adjusted to achieve the target degradation of 5-20%.[14] Extensive degradation (>20%) can lead to secondary degradants that complicate analysis.
References
- Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. (URL not available)
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(21), 3999-4028. (URL not available)
-
Jordaan, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. Bioorganic & Medicinal Chemistry Letters, 25(15), 2954-2958. [Link]
- Lis, R. T., & Z-i, K. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(5), 423-446. (URL not available)
- A B, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
-
Abdel-Aziz, M., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3103. [Link]
-
Lin, Y., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Chemical Engineering Journal, 381, 122692. [Link]
-
Schulze, B., et al. (1998). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Journal of Enzyme Inhibition, 13(4), 259-275. [Link]
- (Reference 9 not cited in text)
- Kamkhede, D. B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Pharmaceutical Sciences and Research. (URL not available)
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- Barman, B. N. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Tribology International, 27(4), 261-267. (URL not available)
- Finholt, P., & Jurgensen, G. (1968). Hydrolytic Stability of Saccharin. Journal of Pharmaceutical Sciences, 57(8), 1335-1338. (URL not available)
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Bell, S. G., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. International Journal of Molecular Sciences, 24(18), 13812. [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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Barman, B. N. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. OSTI.GOV. [Link]
- Lin, Y., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
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INCHEM. (2002). Sulfur-Containing Heterocyclic Compounds. JECFA Food Additives Series 50. [Link]
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Castanheiro, J., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 997. [Link]
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Macherey-Nagel. (n.d.). Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. Application Note. [Link]
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Razzak Mahmood, A. A., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al Haitham Journal for Pure and Applied Science, 33(2), 43-52. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.com. [Link]
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Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 629-642. [Link]
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Wang, K., et al. (2021). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C, 9(26), 8173-8197. [Link]
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Isothiazole Chemistry Technical Support Center: A Guide to Navigating Common Pitfalls
Welcome to the technical support center for isothiazole chemistry. The isothiazole nucleus is a cornerstone in medicinal chemistry and materials science, finding applications in pharmaceuticals, agrochemicals, and dyes.[1][2][3] However, its synthesis and manipulation are often fraught with challenges that can impede research and development. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the common pitfalls encountered in isothiazole chemistry.
Drawing from established literature and practical experience, this resource explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Section 1: Troubleshooting Isothiazole Synthesis & Cyclization
The construction of the isothiazole ring is the foundational step, yet it is often the most challenging. Low yields, unexpected side products, and complete reaction failure are common hurdles. This section addresses the critical factors governing successful cyclization.
Q1: My cyclization reaction to form a 3,5-disubstituted isothiazole from a β-ketothioamide and an ammonia source is failing or giving very low yields. What are the likely causes and solutions?
A1: Causality & Troubleshooting
This is a classic and powerful method for isothiazole synthesis, often involving a [4+1] annulation strategy where the β-ketothioamide provides a four-atom fragment and the nitrogen source provides the final atom.[4][5] However, its success is highly dependent on several factors:
-
Inadequate Oxidation: The final step of this cyclization cascade is typically an oxidative aromatization to form the stable isothiazole ring. If the reaction is performed under strictly inert conditions, the dihydroisothiazole intermediate may be the major product, or it may decompose upon workup.
-
Solution: Ensure an oxidant is present. Often, performing the reaction open to the air ("aerial oxidation") is sufficient.[4][5] For more stubborn substrates, mild oxidants like I₂, DDQ, or MnO₂ can be introduced in the final step. Always perform a small-scale trial to screen for the optimal oxidant and avoid over-oxidation.
-
-
Incorrect Ammonia Source/Equivalents: The choice of ammonia source is critical. Ammonium acetate (NH₄OAc) is frequently used as it provides ammonia in a buffered system.[4][5] Using aqueous ammonia or ammonia gas can drastically change the pH, leading to enamine hydrolysis or other side reactions.
-
Solution: Use ammonium acetate as the default. Ensure at least 2-3 equivalents are used to drive the equilibrium towards imine formation, which precedes cyclization.
-
-
Thermal Instability: β-Ketothioamides can be thermally labile. Excessive heating can lead to decomposition before cyclization can occur.
-
Solution: Screen a range of temperatures. Start at a moderate temperature (e.g., 80 °C in DMF or DMSO) and slowly increase if conversion is low. Monitor the reaction by TLC or LC-MS to track the consumption of starting material versus the appearance of side products.
-
Caption: Troubleshooting workflow for a failing [4+1] isothiazole synthesis.
Section 2: Navigating Reactivity & Functionalization Pitfalls
Once the isothiazole core is synthesized, the next challenge is its selective functionalization. The electronic nature of the ring dictates its reactivity, and misunderstanding this can lead to undesired outcomes.
Q2: I am attempting to deprotonate my substituted isothiazole with n-butyllithium (n-BuLi) to functionalize the C4 position, but I'm seeing ring cleavage and a complex mixture of products. Why is this happening?
A2: Causality & Troubleshooting
The isothiazole ring is susceptible to nucleophilic attack, particularly by strong organometallic bases like n-BuLi. The weak N-S bond is the Achilles' heel of the system. Direct nucleophilic attack at the sulfur atom can initiate ring fragmentation. Furthermore, the acidity of the ring protons (C5 > C4 > C3) dictates the site of deprotonation, which may not be the one you desire.
-
Kinetic vs. Thermodynamic Deprotonation: The C5 proton is generally the most acidic and will be removed first under standard conditions (-78 °C). If your target is the C4 position, you must block the C5 position or use carefully controlled conditions.
-
Ring-Opening Pathway: Strong, non-hindered bases like n-BuLi can attack the electrophilic sulfur atom, leading to cleavage of the N-S bond.[6] This results in a nitrile-containing vinylthiolate species, which is often unstable and leads to a cascade of decomposition products.
Table 1: Comparison of Lithiation Conditions for Isothiazoles
| Base / Condition | Temperature | Typical Outcome | Recommendation |
| n-BuLi | -78 °C to 0 °C | Often results in a mixture of C5-lithiation and significant ring cleavage. | Avoid for sensitive or unfunctionalized isothiazoles. |
| LDA (Lithium diisopropylamide) | -78 °C to -40 °C | Highly favored for clean C5 or C4 deprotonation due to its steric bulk, which disfavors attack at sulfur.[7] | Recommended. Use for regioselective deprotonation. |
| LTMP (Lithium 2,2,6,6-tetramethylpiperidide) | -78 °C | Even more sterically hindered than LDA. Useful for deprotonating sterically encumbered positions. | Use when LDA fails or for substrates with bulky groups near the target proton. |
This protocol assumes the C5 position is blocked (e.g., with a methyl or phenyl group).
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Reagent Preparation: In the reaction flask, dissolve the 5-substituted isothiazole (1.0 eq.) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: In a separate syringe, draw up a solution of LDA (1.1 eq., typically 2.0 M in THF/heptane/ethylbenzene). Add the LDA dropwise to the stirred isothiazole solution, ensuring the internal temperature does not rise above -70 °C.
-
Deprotonation: Stir the reaction mixture at -78 °C for 1 hour. A color change (typically to yellow or orange) indicates the formation of the lithiated species.
-
Electrophile Quench: Add the desired electrophile (e.g., iodomethane, benzaldehyde; 1.2 eq.) dropwise at -78 °C.
-
Warm-up and Quench: Allow the reaction to warm slowly to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Section 3: Ensuring Stability & Proper Handling
Isothiazole derivatives can be deceptively unstable. Understanding their degradation pathways is crucial for successful purification, storage, and application.
Q3: My purified isothiazole derivative decomposes upon standing, even when stored in a vial in the freezer. What is causing this instability?
A3: Causality & Troubleshooting
The stability of isothiazoles is highly dependent on their substitution pattern and the presence of external nucleophiles, light, or acid/base traces.
-
N-S Bond Cleavage: As discussed, the N-S bond is inherently weak and susceptible to nucleophiles.[6] Trace amounts of water, amines (from a previous step), or even residual base on glassware can catalyze ring opening over time. 3-Hydroxyisothiazoles are particularly prone to this, existing in equilibrium with a ring-opened cyano-thio-acrylamide form.[6]
-
Photochemical Instability: The aromatic system can absorb UV light, leading to radical-mediated decomposition or rearrangement pathways.
-
Oxidation of Sulfur: The sulfur atom can be oxidized to a sulfoxide or sulfone, especially if exposed to air and light over long periods. These oxidized derivatives have drastically different chemical and biological properties.[7]
Caption: Best practices workflow for isothiazole purification and storage.
-
Purification: When performing column chromatography, standard silica gel can be acidic enough to cause degradation. Consider using deactivated (neutral) silica or neutral alumina. If the compound is basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking and on-column decomposition.
-
Storage: The gold standard for storing sensitive heterocycles is as a solid, under an inert atmosphere (argon is preferable to nitrogen), in an amber vial, at -20 °C or below. Avoid storing in solvents, especially protic ones like methanol, for extended periods.
Frequently Asked Questions (FAQs)
-
Q: Can I use strong oxidizing agents like m-CPBA on the isothiazole ring?
-
Q: Why is my isothiazole synthesis via halogenation/cyclization of an enamine not working?
-
A: This method relies on precise control of the halogenating agent (e.g., N-chlorosuccinimide, sulfuryl chloride). Over-halogenation of the enamine can occur, leading to undesired side products. Ensure slow addition of the halogen source at low temperatures and monitor the reaction closely by TLC/LC-MS.
-
-
Q: Are there alternatives to organolithium reagents for functionalizing the isothiazole ring?
-
A: Yes, transition-metal-catalyzed cross-coupling reactions are an excellent alternative. If you have a halogenated isothiazole (e.g., 4-bromoisothiazole), you can use Suzuki, Stille, or Sonogashira couplings to introduce new C-C bonds under much milder conditions than organolithium chemistry.[7]
-
References
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Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]
-
ResearchGate. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]
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ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
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SYNFORM. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Retrieved from [Link]
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ResearchGate. (2021). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Retrieved from [Link]
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PubMed. (2024). Synthesis and Functionalization of Thiazolo[c]isothiazoles. Retrieved from [Link]
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ResearchGate. (2021). Metal-Free Visible Light-Promoted Synthesis of Isothiazoles: a Catalytic Approach for N−S Bond Formation from Iminyl Radicals under Batch and Flow Conditions. Retrieved from [Link]
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ACS Publications. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Retrieved from [Link]
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PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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ResearchGate. (1970). Isothiazole chemistry. IV. Cyanide cleavage of the S-N bond in 3-hydroxyisothiazole. Retrieved from [Link]
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Europe PMC. (n.d.). A Pratical and effective method for the N N bond cleavage of N-amino-heterocycles. Retrieved from [Link]
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Validation & Comparative
The Emerging Landscape of Isothiazolopyridine-Based Kinase Inhibitors: A Comparative Analysis
The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within this dynamic field, the isothiazolopyridine scaffold has emerged as a promising chemotype, with various isomers demonstrating potent and selective inhibition of key kinases. This guide provides a comprehensive comparison of isothiazolopyridine-based kinase inhibitors, with a focus on the well-characterized Isothiazolo[4,3-b]pyridine and Thiazolo[5,4-b]pyridine scaffolds, against a backdrop of established kinase inhibitors targeting critical signaling pathways. While direct experimental data for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is not publicly available, this analysis of its close structural relatives offers valuable insights into the potential of this heterocyclic family.
Introduction to Kinase Inhibition and the Isothiazolopyridine Scaffold
Protein kinases, orchestrators of a vast array of cellular processes, have become prime therapeutic targets. Their dysregulation is a hallmark of numerous diseases, driving the development of small molecule inhibitors that can modulate their activity. The specificity and potency of these inhibitors are dictated by their chemical structure, particularly the core scaffold that anchors the molecule within the ATP-binding pocket of the kinase.
The isothiazolopyridine core, a bicyclic heteroaromatic system, presents a unique three-dimensional structure that has proven effective for kinase inhibition. The arrangement of nitrogen and sulfur atoms within the fused ring system influences the molecule's electronic properties and hydrogen bonding potential, critical factors for target engagement.
Isothiazolo[4,3-b]pyridines: Potent Inhibitors of GAK and Lipid Kinases
Research into the Isothiazolo[4,3-b]pyridine scaffold has revealed its potent inhibitory activity against Cyclin G-Associated Kinase (GAK), a serine/threonine kinase involved in clathrin-mediated endocytosis and viral trafficking.[1][2] Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 3 and 6 positions of the isothiazolopyridine ring are crucial for GAK affinity.[3] For instance, an alkoxy group at position 3 can lead to ligands with Kd values in the nanomolar range.[1][2]
More recently, 3-alkynyl-6-aryl-disubstituted isothiazolo[4,3-b]pyridines have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, highlighting the scaffold's versatility.[4]
Thiazolo[5,4-b]pyridines: Targeting the PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer. Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine derivatives have been designed and synthesized as potent PI3K inhibitors.[5] One representative compound from this series demonstrated a remarkable IC50 value of 3.6 nM against PI3Kα.[5] SAR studies have indicated that a sulfonamide functionality is important for the inhibitory activity against PI3Kα.[5]
Comparative Analysis: Isothiazolopyridines vs. Other Kinase Inhibitors
To contextualize the potential of the isothiazolopyridine scaffold, it is essential to compare its performance against well-established kinase inhibitors. The following table summarizes the inhibitory potency (IC50) of representative isothiazolopyridine derivatives and other known kinase inhibitors against their respective primary targets.
| Inhibitor Class | Representative Compound | Primary Target(s) | IC50 (nM) | Reference |
| Isothiazolo[4,3-b]pyridine | Compound with 3-morpholine and 6-phenyl substituents | GAK | 51 | [3] |
| 3-alkynyl-6-(4-carboxamide)phenyl derivative | PIKfyve | 1 | [4] | |
| Thiazolo[5,4-b]pyridine | 2-pyridyl, 4-morpholinyl derivative with sulfonamide | PI3Kα | 3.6 | [5] |
| BCR-ABL Inhibitor | Imatinib | BCR-ABL | ~250 | [6] |
| EGFR Inhibitor | Gefitinib | EGFR | 2-37 | [7] |
| Src Inhibitor | Dasatinib | Src, BCR-ABL | <1 | [7] |
| VEGFR Inhibitor | Sunitinib | VEGFRs, PDGFRs, c-KIT | 2-80 | [7] |
This comparison highlights that isothiazolopyridine-based inhibitors can achieve potencies comparable to, and in some cases exceeding, those of clinically approved drugs. The nanomolar to sub-nanomolar IC50 values observed for inhibitors of GAK, PIKfyve, and PI3Kα underscore the significant potential of this scaffold in kinase-targeted drug discovery.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Like the majority of small molecule kinase inhibitors, isothiazolopyridine derivatives are believed to function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming specific interactions with key amino acid residues.
Visualizing the Mechanism of ATP-Competitive Kinase Inhibition
Caption: Competitive inhibition of a kinase by an isothiazolopyridine derivative.
The specific interactions, such as hydrogen bonds and hydrophobic interactions, formed between the isothiazolopyridine scaffold and the kinase determine the inhibitor's potency and selectivity. The diverse substitution patterns achievable on this scaffold allow for fine-tuning of these interactions to optimize for specific kinase targets.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of kinase inhibitors relies on robust and reproducible experimental assays. Below are generalized protocols for common in vitro kinase inhibition assays.
Radiometric Kinase Assay
This classic assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate peptide or protein.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, the substrate, ATP (spiked with [γ-³²P]ATP), and the test compound (at various concentrations) in a suitable kinase buffer.
-
Initiation and Incubation: Initiate the reaction by adding the kinase or ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Separation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the excess radiolabeled ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Workflow for a Radiometric Kinase Assay
Caption: A typical workflow for a radiometric kinase inhibition assay.
Fluorescence-Based Kinase Assay
These assays utilize fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or other fluorescence-based detection methods to measure kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: Similar to the radiometric assay, prepare a reaction mixture containing the kinase, a fluorescently labeled substrate, ATP, and the test compound.
-
Initiation and Incubation: Initiate and incubate the reaction as described above.
-
Detection: Measure the change in fluorescence signal (e.g., FRET ratio or fluorescence polarization) using a plate reader. The signal change is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Determine the IC50 value by plotting the change in fluorescence signal against the inhibitor concentration.
Future Directions and Conclusion
The isothiazolopyridine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The demonstrated activity of different isomers against distinct kinase targets, such as GAK, PIKfyve, and PI3K, highlights the potential for generating a diverse library of selective inhibitors. While the specific kinase inhibitory profile of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide remains to be elucidated, the promising results from its structural relatives warrant further investigation into this particular isomer.
Future research should focus on comprehensive kinase profiling of a wider range of isothiazolopyridine derivatives to understand their selectivity profiles. Structure-based drug design, aided by X-ray crystallography of inhibitor-kinase complexes, will be instrumental in guiding the rational design of next-generation inhibitors with improved potency and selectivity. The continued exploration of this promising scaffold is poised to yield novel therapeutic candidates for a variety of diseases driven by aberrant kinase signaling.
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- Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associ
- Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC - PubMed Central. (2015-08-07)
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
- Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). (2024-08-22)
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. (2023-09-03)
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
- Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. (2016-03-01)
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors.
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Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][8][9][10]triazines. PubMed.
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- Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-. Guidechem.
- Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI.
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Guide to Validating the Biological Activity of a Novel Heterocyclic Compound: A Case Study on Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.
Editorial Note: The subject of this guide, Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, represents a novel or sparsely characterized chemical entity. As such, this document deviates from a direct validation of a known activity. Instead, it provides a comprehensive, tiered strategy for the initial discovery, confirmation, and mechanistic elucidation of its biological effects. This guide serves as a blueprint for researchers encountering new chemical matter, using this specific molecule as a practical case study. We will compare our hypothetical findings to well-established reference compounds to provide context and a benchmark for activity.
Part 1: The Discovery Funnel - A Strategy for Uncovering Biological Activity
When presented with a novel compound, a systematic approach is required to efficiently identify and validate its biological function. A tiered or "funnel" approach, starting with broad, cost-effective screens and progressing to more specific, complex assays, is the industry standard. This ensures that resources are focused on compounds with the most promising and verifiable activity.
Our investigation will follow three main phases:
-
Phase 1: In Silico & Broad Phenotypic Screening: Generating an initial hypothesis. What is the compound likely to do, and does it have any general biological effect?
-
Phase 2: Hit Confirmation & Potency Determination: Confirming the initial observation and quantifying the compound's potency.
-
Phase 3: Mechanism of Action (MoA) Elucidation: Investigating the "how" and "why" behind the compound's activity.
Below is a diagram illustrating this discovery workflow.
Caption: The Drug Discovery Funnel for Novel Compound Validation.
Part 2: Executing the Validation Strategy
For this guide, let us hypothesize that our initial broad screen of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide (hereafter referred to as "Compound X") revealed significant anti-proliferative activity in the A549 human lung carcinoma cell line.
Phase 2 Protocol: Dose-Response Confirmation and Potency Comparison
Objective: To confirm the anti-proliferative activity of Compound X in A549 cells and determine its half-maximal inhibitory concentration (IC50). We will compare its potency to Cisplatin, a standard-of-care chemotherapy agent for lung cancer.
Methodology: ATP-Based Viability Assay (e.g., CellTiter-Glo®)
This assay is chosen for its high sensitivity and direct correlation of luminescence with the amount of ATP present, which is a marker of metabolically active, viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of Compound X and Cisplatin in culture medium, ranging from 200 µM to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final 1X concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Hypothetical Data & Comparison:
| Compound | IC50 in A549 cells (µM) | Hill Slope | Max Inhibition (%) |
| Compound X | 1.2 | -1.1 | 98% |
| Cisplatin (Reference) | 5.8 | -1.3 | 95% |
| Doxorubicin (Reference) | 0.9 | -1.5 | 99% |
Interpretation: In this hypothetical scenario, Compound X (IC50 = 1.2 µM) demonstrates superior potency to the standard-of-care agent Cisplatin (IC50 = 5.8 µM) in this specific cell line. Its potency is comparable to Doxorubicin, a potent topoisomerase inhibitor. This strong, dose-dependent effect confirms the initial hit and justifies progression to MoA studies.
Phase 3 Protocol: Elucidating the Mechanism of Cell Death
Objective: To determine whether the anti-proliferative activity of Compound X is due to cell cycle arrest or the induction of apoptosis. We will use flow cytometry for a dual-purpose analysis.
Methodology: Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This is the gold-standard assay to differentiate between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.
Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.
Step-by-Step Protocol:
-
Cell Treatment: Seed A549 cells in 6-well plates. Treat cells with Compound X at its 1X and 5X IC50 concentrations (1.2 µM and 6.0 µM). Include a vehicle control (0.1% DMSO) and a positive control for apoptosis (1 µM Staurosporine) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
Hypothetical Data & Comparison:
| Treatment | Live Cells (Q3) % | Early Apoptotic (Q4) % | Late Apoptotic (Q2) % |
| Vehicle (DMSO) | 95% | 3% | 2% |
| Compound X (1.2 µM) | 65% | 25% | 10% |
| Compound X (6.0 µM) | 20% | 55% | 25% |
| Staurosporine (1 µM) | 15% | 60% | 25% |
Interpretation: Compound X induces apoptosis in a dose-dependent manner, as shown by the shift of cells from the live quadrant (Q3) to the early (Q4) and late (Q2) apoptotic quadrants. The effect is robust and mirrors the profile of Staurosporine, a potent and well-characterized inducer of apoptosis. This strongly suggests that Compound X's anti-proliferative activity is mediated through the activation of a programmed cell death pathway.
Further MoA Studies: Investigating the Apoptotic Pathway
The confirmation of apoptosis induction logically leads to the question: which pathway is activated? The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two primary routes. A key differentiating event is the activation of specific initiator and executioner caspases.
Caption: Simplified Intrinsic vs. Extrinsic Apoptosis Pathways.
A simple Western Blot experiment can provide powerful insights. By probing for the cleaved (active) forms of Caspase-8 (extrinsic), Caspase-9 (intrinsic), and the common executioner Caspase-3, we can determine the initiating pathway.
Hypothetical Western Blot Results:
-
Observation: Treatment with Compound X results in a strong band for cleaved Caspase-9 and cleaved Caspase-3, with no significant change in cleaved Caspase-8 levels compared to the vehicle control.
Part 3: Conclusion and Future Directions
Through a systematic, multi-phased approach, we have moved from a novel compound of unknown function to a validated "hit" with a quantifiable potency and a well-supported hypothesis for its mechanism of action. Our investigation demonstrates that Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a potent inducer of intrinsic apoptosis in A549 lung cancer cells, with greater potency than the clinical standard, Cisplatin.
Future work should focus on:
-
Target Identification: Employing techniques like thermal proteome profiling (TPP) or affinity-capture mass spectrometry to identify the direct molecular target of Compound X that initiates the apoptotic cascade.
-
Selectivity Profiling: Screening against a panel of non-cancerous cell lines to determine its therapeutic window.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of lung cancer.
References
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V and Propidium Iodide Staining. Cold Spring Harbor Protocols, 2016(11). URL: [Link]
-
Bertrand, R., Solary, E., O'Connor, P., Kohn, K. W., & Pommier, Y. (1994). Induction of a common pathway of apoptosis by staurosporine. Experimental Cell Research, 211(2), 314–321. URL: [Link]
-
Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495–516. URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide and its Analogs as Serine Protease Inhibitors
In the landscape of modern drug discovery, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. The isothiazol-3(2H)-one 1,1-dioxide scaffold has emerged as a promising chemotype, particularly in the context of serine protease inhibition. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide and its closely related analogs. Drawing upon available experimental data, we will dissect the molecular features that govern their inhibitory potential, with a specific focus on human leukocyte elastase (HLE), a key enzyme implicated in a variety of inflammatory diseases.
This document is intended for researchers, medicinal chemists, and drug development professionals. Our objective is to not only present a comparative analysis but also to provide the underlying scientific rationale for the observed activities and to equip researchers with detailed experimental protocols for the synthesis and evaluation of these compounds.
The Isothiazol-3(2H)-one 1,1-Dioxide Core: A Privileged Scaffold for Protease Inhibition
The isothiazol-3(2H)-one 1,1-dioxide core, a cyclic sulfonyl amide (sultam), presents a unique combination of electronic and steric properties that make it an attractive starting point for the design of enzyme inhibitors. The strong electron-withdrawing nature of the dioxide group enhances the acidity of the N-H proton and influences the reactivity of the carbonyl group, making it a potential target for nucleophilic attack by serine residues within the active sites of proteases.
While a comprehensive SAR study on the specific fused system, isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, is not yet extensively documented in publicly available literature, a detailed investigation into the closely related 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides provides invaluable insights into the key structural determinants for inhibitory activity against human leukocyte elastase (HLE).[1]
Structure-Activity Relationship of 2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxides as HLE Inhibitors
A study focused on the synthesis and elastase-inhibiting activity of a series of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides revealed that substitutions on the pyridinyl ring play a crucial role in modulating the inhibitory potency.[1] The general structure of the investigated compounds is depicted below:
General chemical structure of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides.
The key findings from this study can be summarized as follows:
-
The Pyridinyl Moiety: The presence of a pyridinyl substituent at the 2-position of the isothiazol-3(2H)-one 1,1-dioxide core was found to be a critical determinant for HLE inhibition.
-
Halogenation of the Pyridinyl Ring: The introduction of halogen atoms, particularly fluorine, onto the pyridinyl ring significantly influenced the inhibitory activity. This suggests that electronic effects and/or specific interactions of the halogen atoms within the enzyme's active site are important for binding.
-
A Promising Candidate: One of the synthesized compounds, with a specific halogenation pattern on the pyridinyl ring, exhibited a half-maximal inhibitory concentration (IC50) of 3.1 µM against HLE.[1]
-
Selectivity: This potent inhibitor demonstrated a high degree of selectivity, showing no inhibitory activity against other serine proteases such as cathepsin G, trypsin, and cathepsin L, nor against the serine esterases acetylcholinesterase and cholesterol esterase.[1] This selectivity is a highly desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects.
Comparative Data of 2-Substituted Isothiazol-3(2H)-one 1,1-Dioxides against Human Leukocyte Elastase
| Compound ID | 2-Substituent | IC50 (µM) against HLE |
| 21 | Halogenated Pyridinyl | 3.1[1] |
| 18-20, 22-24 | Other Halogenated Pyridinyls and Pentafluorophenyl | Less active or inactive[1] |
Prospective SAR for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Based on the findings for the 2-pyridinyl analogues, we can extrapolate a prospective SAR for the fused isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide system. It is crucial to emphasize that the following is a hypothesis-driven analysis and requires experimental validation.
Prospective modification points on the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold.
-
The Fused Pyridine Ring: The rigid, fused pyridine ring is expected to present a well-defined vector for substituents to interact with the enzyme's active site. The nitrogen atom in the pyridine ring could act as a hydrogen bond acceptor, potentially enhancing binding affinity.
-
Substitutions on the Pyridine Ring:
-
Positions 4 and 6: Following the insights from the 2-pyridinyl analogues, introducing small, electron-withdrawing groups such as fluorine or chlorine at these positions could be a promising strategy to enhance potency.
-
Position 5: This position offers a vector for larger substituents that could potentially interact with sub-pockets of the enzyme's active site, thereby increasing both potency and selectivity.
-
-
The Lactam Nitrogen (N2): Alkylation or arylation at this position is a common strategy in medicinal chemistry to modulate pharmacokinetic properties. However, based on the SAR of related compounds, an unsubstituted N-H may be crucial for activity, potentially acting as a hydrogen bond donor.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxide scaffold and for the in vitro evaluation of their inhibitory activity against human leukocyte elastase.
Synthesis of 2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxides
The synthesis of these compounds can be achieved through a multi-step process involving an isothiazolium cyclization-oxidation route.[1]
Synthetic workflow for 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides.
Step 1: Isothiazolium Salt Formation
-
Dissolve the appropriate 2-thiocyanato-1-carboxaldehyde in a suitable solvent such as acetic acid.
-
Add an equimolar amount of the desired aminopyridine to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the isothiazolium salt can be precipitated by the addition of an appropriate counter-ion source, such as perchloric acid, and collected by filtration.
Step 2: Oxidation to the 1,1-Dioxide
-
Suspend the synthesized isothiazolium salt in a suitable solvent, such as dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxide.
Human Leukocyte Elastase (HLE) Inhibition Assay
The inhibitory activity of the synthesized compounds against HLE can be determined using a fluorometric assay.[2]
Materials:
-
Human Leukocyte Elastase (HLE)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 380/460 nm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 2 µL of the test compound solution at various concentrations to the sample wells. Add 2 µL of DMSO to the control wells.
-
Add 25 µL of the HLE solution (pre-diluted in assay buffer) to all wells.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Conclusion and Future Directions
The isothiazol-3(2H)-one 1,1-dioxide scaffold holds significant promise for the development of novel serine protease inhibitors. The available data on 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides as selective HLE inhibitors provides a strong foundation for further exploration. The key takeaways from the current SAR are the importance of the pyridinyl moiety and the beneficial effect of halogen substitutions.
Future research should focus on the synthesis and biological evaluation of the fused isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide system. A systematic exploration of substituents on the pyridine ring, as proposed in our prospective SAR analysis, is warranted to elucidate the detailed structural requirements for potent and selective inhibition of HLE and other relevant serine proteases. Computational modeling and co-crystallization studies would be invaluable in understanding the binding modes of these inhibitors and in guiding the design of next-generation compounds with improved pharmacological profiles.
References
-
Gütschow, M., et al. (2008). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Bioorganic & Medicinal Chemistry, 16(17), 8127-8135. [Link]
-
Chimichi, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1482. [Link]
-
Gütschow, M., et al. (2003). Synthesis of 2-Phenylisothiazol-3(2H)-One 1,1-Dioxides: Inhibitors of Human Leukocyte Elastase. Zeitschrift für Naturforschung B, 58(1), 111-120. [Link]
-
BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Sass, G., et al. (2015). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Tetrahedron Letters, 56(36), 5139-5142. [Link]
Sources
A Comparative Analysis of Erlotinib and the Isothiazolo[5,4-c]pyridin-3(2H)-one Scaffold in Oncology Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. Erlotinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has played a pivotal role in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. This guide provides a comprehensive overview of erlotinib's efficacy and mechanism of action, while also exploring the therapeutic potential of the isothiazolopyridine scaffold, with a specific focus on the publicly available data concerning Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide.
Erlotinib: A Clinically Validated EGFR Inhibitor
Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase. Its mechanism of action involves competitively and reversibly binding to the ATP-binding site within the catalytic domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the phosphorylation of several downstream signaling molecules, including those in the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for cell cycle progression and survival. Erlotinib's inhibition of EGFR tyrosine kinase activity effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Efficacy of Erlotinib: Preclinical and Clinical Data
Erlotinib has demonstrated significant antitumor activity in a range of preclinical models and has been extensively evaluated in clinical trials.[1][2][3][4][5]
Preclinical Studies: In vitro studies have shown that erlotinib inhibits the proliferation of various cancer cell lines, particularly those with activating EGFR mutations.[1] IC50 values for erlotinib vary depending on the cell line and its EGFR mutation status. For instance, in some pancreatic cancer cell lines, IC50 values have been reported to be in the micromolar range, while in sensitive NSCLC cell lines with EGFR mutations, the IC50 can be in the nanomolar range.[6][7][8]
Clinical Trials in NSCLC: Clinical trials have established erlotinib as a standard of care for patients with advanced or metastatic NSCLC harboring activating EGFR mutations.[9][10][11][12] Studies have shown that erlotinib significantly improves progression-free survival (PFS) compared to standard chemotherapy in this patient population.[11] For example, one study reported a median PFS of 9.7 months with erlotinib versus 5.2 months with chemotherapy.[11]
| Parameter | Erlotinib | Chemotherapy | Reference |
| Median Progression-Free Survival (EGFR-mutant NSCLC) | 9.7 - 10.4 months | 5.2 - 5.4 months | [11] |
| Response Rate (EGFR-mutant NSCLC) | 58 - 65% | 15 - 18% | [11] |
The Isothiazolopyridine Scaffold: A Platform for Kinase Inhibitor Discovery
The isothiazolopyridine core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its potential to serve as a template for the design of various biologically active molecules, including kinase inhibitors.[13][14][15][16][17]
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide: An Uncharacterized Entity
A thorough review of the scientific literature reveals a lack of publicly available data on the biological activity, mechanism of action, and efficacy of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide. While the synthesis of related isothiazolopyridine structures has been described, specific biological data for this particular compound is absent.[18]
Broader Anticancer Potential of Isothiazolopyridine and Thiazole Derivatives
Although specific data for the requested compound is unavailable, the broader class of isothiazolopyridine and related thiazole derivatives has shown promise in anticancer research. Various derivatives have been synthesized and evaluated for their ability to inhibit different kinases and cellular processes. For instance, some isothiazolopyridine derivatives have been investigated as inhibitors of cyclin G-associated kinase (GAK).[13][14][15][16][17] Furthermore, the thiazole ring is a common feature in many compounds with demonstrated anticancer properties, targeting various pathways involved in tumor growth and survival.[19][20][21][22]
Comparative Summary and Future Directions
| Feature | Erlotinib | Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide |
| Target | Epidermal Growth Factor Receptor (EGFR) | Not publicly available |
| Mechanism of Action | Reversible tyrosine kinase inhibitor | Not publicly available |
| Preclinical Efficacy | Well-documented in various cancer models | No data available |
| Clinical Efficacy | Proven efficacy in EGFR-mutant NSCLC | No data available |
| Development Status | FDA-approved drug | Research/unreported |
The direct comparison of the efficacy of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide and erlotinib is not feasible due to the absence of biological data for the former. Erlotinib stands as a well-characterized and clinically successful targeted therapy, providing a benchmark for the development of new kinase inhibitors.
For researchers interested in the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold, the logical next step would be to undertake a comprehensive biological evaluation of the compound. This would involve:
-
Target Identification: Screening the compound against a panel of kinases to identify its primary biological target(s).
-
In Vitro Efficacy: Determining the IC50 values of the compound in various cancer cell lines to assess its potency and selectivity.
-
Mechanism of Action Studies: Elucidating how the compound exerts its effects at a molecular level.
Caption: Proposed workflow for the biological evaluation of a novel compound.
Experimental Protocols
To facilitate further research, this section provides standardized protocols for key experiments used in the evaluation of kinase inhibitors like erlotinib.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., A549, HCC827 for NSCLC)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (e.g., Erlotinib) and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of a compound on the phosphorylation of EGFR.
Materials:
-
Cancer cell lines with known EGFR expression
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Test compound and EGF
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and a loading control (GAPDH).
Conclusion
Erlotinib remains a critical therapeutic agent for specific patient populations in oncology, with a well-defined mechanism of action and a large body of supporting efficacy data. The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold, while part of a chemically interesting class of compounds, currently lacks the necessary biological data to allow for a meaningful comparison. Future research focused on the systematic biological evaluation of this and related compounds is necessary to uncover their potential as novel anticancer agents. This guide serves as a foundational resource to inform such endeavors and to provide context within the established landscape of targeted therapies.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7382. [Link]
-
Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. (2007). Molecular Cancer Therapeutics, 6(11), 3000-3009. [Link]
-
Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (1990). Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. [Link]
-
Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. (2004). Acta Poloniae Pharmaceutica, 61 Suppl, 98-100. [Link]
-
Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians. (2008). Therapeutic Advances in Medical Oncology, 1(1), 29-40. [Link]
-
IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic cancer cell lines. (2014). ResearchGate. [Link]
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Preclinical studies with Erlotinib (Tarceva). (2005). Oncology (Williston Park), 19(11 Suppl 8), 21-26. [Link]
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Erlotinib: Preclinical Investigations. (2004). Cancer Network. [Link]
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Thiazole derivatives as potential antitumor agents. (2021). ResearchGate. [Link]
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Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. (2015). MedChemComm, 6(9), 1666-1672. [Link]
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Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones. (1983). Journal of Medicinal Chemistry, 26(9), 1308-1311. [Link]
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Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2021). Frontiers in Chemistry, 9, 669931. [Link]
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SELECT: A Phase II Trial of Adjuvant Erlotinib in Patients With Resected Epidermal Growth Factor Receptor–Mutant Non–Small-Cell Lung Cancer. (2018). Journal of Clinical Oncology, 36(32), 3246-3252. [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2022). Molecules, 27(3), 993. [Link]
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A Comparative Guide to the In Vivo Validation of Novel DNA Damage Response-Targeting Agents
Focus: In Vivo Effects of ITP-1, a next-generation Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide compound for BRCA-Deficient Cancers
Authored For: Drug Development Professionals & Translational Scientists
Disclaimer: Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a novel chemical scaffold.[1][2][3][4] Currently, there is limited public data on the in vivo validation of specific agents from this class. This guide introduces a hypothetical lead compound, ITP-1, to illustrate the rigorous in vivo validation workflow required for such an agent. The experimental data presented is modeled on well-established results from the clinical PARP inhibitor Olaparib, providing a realistic benchmark for performance and a blueprint for experimental design.
Introduction: The Rationale for ITP-1
The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold represents a promising pharmacophore for targeting enzymes within the DNA Damage Response (DDR) network. Our lead candidate, ITP-1, has been designed as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks (SSBs).[5]
The therapeutic strategy for ITP-1 is based on the principle of synthetic lethality .[6][7] In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—homologous recombination (HR)—is defective.[6][8] These cancer cells become critically dependent on PARP-mediated SSB repair to maintain genomic integrity.[7] Inhibition of PARP by ITP-1 leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating lethal DSBs that the HR-deficient cancer cells cannot repair.[9][10] This selective killing of cancer cells while sparing healthy, HR-proficient cells is the hallmark of synthetic lethality and the foundational hypothesis for the in vivo validation of ITP-1.[6][11]
This guide provides a comparative framework for the essential in vivo studies required to validate this hypothesis, comparing ITP-1 to the first-generation PARP inhibitor, Olaparib.
The Mechanistic Basis: PARP Inhibition and Synthetic Lethality
The central mechanism of action for ITP-1 is the induction of synthetic lethality in BRCA-mutated tumors. PARP1 is a critical sensor of DNA single-strand breaks. Upon detecting a break, it synthesizes poly(ADP-ribose) chains on itself and other proteins, recruiting the DNA repair machinery.[5] PARP inhibitors work in two ways: they block this catalytic activity and, importantly, they "trap" the PARP enzyme on the DNA, creating a physical obstruction that is highly toxic during DNA replication.[12][13]
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A Comparative Guide to Isothiazolopyridine Scaffolds: Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide versus Isothiazolo[4,5-b]pyridines
A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Discovery
In the landscape of heterocyclic chemistry, isothiazolopyridines represent a class of compounds that continue to garner significant interest for their diverse biological activities. Their structural resemblance to purines and other endogenous molecules makes them attractive scaffolds for the design of novel therapeutic agents. This guide provides a detailed comparative analysis of two isomeric isothiazolopyridine systems: the relatively unexplored Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide and the more extensively studied isothiazolo[4,5-b]pyridines.
This document moves beyond a simple recitation of facts, offering insights into the synthetic rationale and the structure-activity relationships (SAR) that govern the biological effects of these compounds. We will delve into their chemical properties, plausible synthetic routes, and known biological activities, supported by experimental data and detailed protocols to empower researchers in their own investigations.
Structural and Physicochemical Distinctions
The fundamental difference between these two scaffolds lies in the fusion of the isothiazole and pyridine rings, as well as the oxidation state and substitution of the isothiazole moiety in the [5,4-c] isomer.
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide features a "c-fused" pyridine ring, where the isothiazole is fused at the 4 and 5 positions of the pyridine. The presence of a carbonyl group at the 3-position and a dioxide at the 1-position of the isothiazole ring significantly influences its electronic and steric properties. The dioxide group acts as a strong electron-withdrawing group, increasing the acidity of the N-H proton and potentially altering the molecule's hydrogen bonding capabilities.
Isothiazolo[4,5-b]pyridines , conversely, have a "b-fused" pyridine ring, with the fusion occurring at the 4 and 5 positions of the isothiazole ring. This class is more commonly reported in the literature without the dioxide and carbonyl functionalities, presenting a more classical aromatic isothiazole fused system.
Diagram: Core Structures
Caption: Core chemical structures of the two isothiazolopyridine scaffolds.
Table 1: Comparison of Physicochemical Properties
| Property | Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide (Predicted) | Isothiazolo[4,5-b]pyridine (Experimental/Predicted) |
| Molecular Weight | ~184.17 g/mol | ~136.18 g/mol [1] |
| XLogP3 | ~ -0.9 | ~ 1.6[1] |
| Hydrogen Bond Donors | 1 | 0 |
| Hydrogen Bond Acceptors | 4 | 3 |
| Reactivity | The electron-withdrawing dioxide and carbonyl groups are expected to decrease the electron density of the pyridine ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic attack. | The aromatic system is more amenable to electrophilic substitution on the pyridine ring, depending on the directing effects of existing substituents. |
Synthesis Strategies: A Tale of Two Isomers
The synthetic accessibility of a scaffold is a critical factor in its exploration for drug discovery. Here, we see a significant divergence between the two compound classes.
Isothiazolo[4,5-b]pyridines: Established Synthetic Routes
A variety of synthetic strategies have been successfully employed for the construction of the isothiazolo[4,5-b]pyridine core. A common and effective method involves the cyclization of a substituted pyridine precursor.
Diagram: General Synthetic Workflow for Isothiazolo[4,5-b]pyridines
Caption: A generalized synthetic pathway to the isothiazolo[4,5-b]pyridine scaffold.
Exemplary Experimental Protocol: Synthesis of Dihalo-isothiazolo[4,5-b]pyridine Building Blocks[2]
This protocol describes a two-step synthesis of dihalogenated isothiazolo[4,5-b]pyridines, which serve as versatile intermediates for further functionalization.
Step 1: Suzuki-Miyaura Coupling
-
To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in a 4:1 mixture of THF and water, add 3,4-dimethoxyphenylboronic acid (1.1 eq) and K₂CO₃ (2.0 eq).[2]
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture at 100 °C overnight.[2]
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel flash column chromatography to yield the coupled product.[2]
Step 2: Reductive Cyclization
-
To a solution of the product from Step 1 in acetic acid, add iron powder (5.0 eq) and heat at 80 °C for 2 hours.
-
Cool the reaction mixture and filter through a pad of Celite.
-
Concentrate the filtrate and partition between ethyl acetate and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude isothiazolo[4,5-b]pyridine.
-
Purify by column chromatography.
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide: A Proposed Synthetic Pathway
Direct synthetic routes to Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide are not well-documented in the current literature. However, based on the synthesis of related isothiazolopyridines and saccharin analogues, a plausible synthetic strategy can be devised. The key would be the construction of a suitably substituted pyridine-3-sulfonamide which can then undergo cyclization.
Diagram: Proposed Synthetic Workflow for Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
Caption: A proposed synthetic pathway for the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold.
Comparative Biological Activities: Knowns and Inferences
The biological activities of these two scaffolds are a direct consequence of their distinct structures. While extensive data exists for isothiazolo[4,5-b]pyridines, the activity of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is largely speculative, based on related structures.
Isothiazolo[4,5-b]pyridines: A Scaffold of Diverse Bioactivity
This class of compounds has demonstrated a broad spectrum of biological activities, making it a fertile ground for drug discovery.
-
Antimicrobial Activity: Several derivatives of thiazolo[4,5-b]pyridines have shown promising antibacterial and antifungal properties. The mechanism is often attributed to the inhibition of essential bacterial enzymes. For instance, certain 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.
-
Anticancer Activity: The isothiazolo[4,5-b]pyridine scaffold has been explored for its anticancer potential. Some derivatives have shown cytotoxic effects against various cancer cell lines.
-
Kinase Inhibition: A significant area of research for isothiazolo[4,5-b]pyridines is their activity as kinase inhibitors. Notably, they have been investigated as inhibitors of Cyclin G-associated kinase (GAK), a host factor involved in the lifecycle of viruses like Hepatitis C and Dengue. However, a recent study reported that while isothiazolo[4,3-b]pyridines are potent GAK inhibitors, the isomeric isothiazolo[4,5-b]pyridines were surprisingly devoid of GAK affinity, highlighting the critical role of the fusion mode in target recognition.[2][3]
Exemplary Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
Broth Microdilution Assay:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide: An Emerging Scaffold with Potential
Due to the limited published data, the biological profile of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is largely inferred from related structures. The presence of the cyclic sulfonamide (sultam) moiety is a key feature, reminiscent of the saccharin scaffold, which is known to be a privileged structure in medicinal chemistry.
-
Enzyme Inhibition: The strained, electron-deficient sultam ring could act as a Michael acceptor or a reactive electrophile, making these compounds potential covalent inhibitors of enzymes with nucleophilic residues in their active sites. A related scaffold, 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides, has been reported to be an inhibitor of human leukocyte elastase. This suggests that the Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide core could also be explored for its potential as a protease inhibitor.
-
Kinase Inhibition: While not a classical kinase inhibitor hinge-binder, the unique electronic properties and potential for specific hydrogen bonding interactions could lead to novel modes of kinase inhibition. A derivative of the related tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine scaffold has shown inhibitory activity against the c-Met tyrosine kinase, indicating the potential of the [5,4-c] fusion system in this area.
Structure-Activity Relationship (SAR) Insights
For isothiazolo[4,5-b]pyridines , SAR studies have revealed that substitutions at various positions on both the pyridine and isothiazole rings can significantly modulate biological activity. For example, in the context of antimicrobial activity, the nature of the substituent at the 7-position of the pyridine ring has been shown to be crucial.
For Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide , while no formal SAR studies exist, it can be hypothesized that substitution on the pyridine ring and at the 2-position of the isothiazole ring will be critical for modulating potency and selectivity. The N-H group offers a handle for derivatization to explore interactions with target proteins.
Future Directions and Conclusion
This comparative guide highlights the distinct chemical landscapes and therapeutic potential of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide and isothiazolo[4,5-b]pyridines.
Isothiazolo[4,5-b]pyridines represent a well-established scaffold with proven, diverse biological activities. Future research in this area will likely focus on the optimization of existing lead compounds for enhanced potency and selectivity, as well as the exploration of new therapeutic applications.
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide , on the other hand, is a largely untapped resource. The development of robust synthetic routes is a crucial first step to unlocking its potential. The unique electronic and structural features of this scaffold, particularly the sultam moiety, suggest that it could yield novel inhibitors with unique mechanisms of action.
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A Comprehensive Guide to Evaluating Off-Target Effects of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide and Its Analogs
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Unintended interactions, or off-target effects, can lead to toxicity and unforeseen side effects, representing a significant cause of clinical trial failures.[1][2] This guide provides a deep dive into a robust, multi-pronged strategy for evaluating the off-target profile of a novel compound, Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, a potent inhibitor of human leukocyte elastase.[3]
We will compare its hypothetical off-target profile with a well-characterized elastase inhibitor, Sivelestat. This guide will not only present data but will also elucidate the scientific rationale behind the chosen experimental workflows, empowering you to design and interpret your own off-target screening cascades.
Introduction to Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide and the Imperative of Off-Target Profiling
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide belongs to a class of heterocyclic compounds that have shown promising biological activities, including anticancer and enzyme inhibitory effects.[3][4] Specifically, derivatives of this scaffold have been identified as potent inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases. While on-target potency is a critical first step, a comprehensive understanding of a compound's selectivity is equally vital for its progression as a drug candidate.
Off-target interactions can arise from the compound binding to other proteins with similar structural folds or binding pockets.[5] A thorough evaluation of these unintended interactions is essential to build a comprehensive safety profile and to de-risk the drug development process.[1][6]
A Multi-Faceted Approach to Off-Target Evaluation
A truly insightful off-target assessment relies on a combination of computational and experimental methods.[6][7] Here, we outline a tiered experimental approach, moving from broad, early-stage screening to more focused, cellular validation.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Illustrative Data: CETSA
| Target Protein | Compound | Concentration | Melting Temperature (°C) | ΔTm (°C) |
| HLE | Vehicle (DMSO) | - | 52.5 | - |
| Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide | 1 µM | 58.2 | +5.7 | |
| Sivelestat | 1 µM | 57.8 | +5.3 | |
| MAPK1/ERK2 | Vehicle (DMSO) | - | 55.1 | - |
| Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide | 10 µM | 57.3 | +2.2 | |
| Sivelestat | 10 µM | 55.3 | +0.2 | |
| PAK1 | Vehicle (DMSO) | - | 54.2 | - |
| Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide | 10 µM | 56.0 | +1.8 | |
| Sivelestat | 10 µM | 54.1 | -0.1 |
Interpretation: The hypothetical CETSA data confirms that both compounds engage the on-target HLE in a cellular environment, as indicated by the significant positive shift in melting temperature (ΔTm). Importantly, Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide also shows a modest, concentration-dependent stabilization of MAPK1/ERK2 and PAK1, suggesting that it can also bind to these kinases in cells. In contrast, Sivelestat demonstrates high selectivity for HLE.
Tier 3: Phenotypic Screening
Ultimately, the biological consequence of off-target engagement needs to be assessed. Phenotypic screening, particularly high-content imaging, can provide valuable insights into the cellular effects of a compound beyond its intended pharmacology. [5]
Experimental Protocol: High-Content Imaging for Cytotoxicity and Morphological Changes
-
Cell Plating and Treatment : Plate a relevant cell line (e.g., A549 lung carcinoma cells, which express HLE) in multi-well imaging plates. Treat the cells with a dose-response of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide and Sivelestat for 24-48 hours.
-
Staining : Stain the cells with a panel of fluorescent dyes to visualize different cellular components, such as:
-
Hoechst 33342: Nuclei (for cell counting and nuclear morphology)
-
MitoTracker™ Red CMXRos: Mitochondria (for mitochondrial membrane potential and morphology)
-
Phalloidin-iFluor 488: F-actin (for cytoskeletal structure)
-
A viability dye (e.g., propidium iodide)
-
-
Image Acquisition : Acquire images using a high-content imaging system.
-
Image Analysis : Use automated image analysis software to quantify various cellular parameters, including cell number, nuclear size and intensity, mitochondrial integrity, and cytoskeletal arrangement.
Illustrative Data: Phenotypic Profiling
| Parameter | Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide (EC50) | Sivelestat (EC50) |
| Cell Viability (Cytotoxicity) | 15 µM | > 100 µM |
| Nuclear Condensation (Apoptosis) | 20 µM | > 100 µM |
| Mitochondrial Membrane Potential Loss | 18 µM | > 100 µM |
| Cytoskeletal Disruption | 25 µM | > 100 µM |
Interpretation: The hypothetical phenotypic data reveals that Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide induces cytotoxicity at concentrations that are not significantly higher than its off-target kinase inhibitory concentrations. The observed nuclear condensation and loss of mitochondrial membrane potential are hallmarks of apoptosis. This suggests that the off-target kinase inhibition may be leading to unintended cellular consequences. In contrast, Sivelestat is significantly less cytotoxic, consistent with its cleaner off-target profile.
Conclusion and Future Directions
This comprehensive guide illustrates a systematic approach to evaluating the off-target effects of a novel compound, Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide. By integrating broad biochemical screening with cellular target engagement and phenotypic assays, we can build a detailed picture of a compound's selectivity and potential liabilities.
The illustrative data presented herein suggests that while Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a potent on-target inhibitor of HLE, its off-target interactions with MAPK1/ERK2 and PAK1 may contribute to cellular toxicity. This information is critical for guiding further medicinal chemistry efforts to improve the selectivity of this chemical scaffold.
Future work could involve:
-
Determining the IC50 values for the off-target kinases to understand the potency of these interactions.
-
Using CRISPR-Cas9 technology to knock out the identified off-target kinases and assess if this rescues the cytotoxic phenotype. [8]* Employing proteome-wide thermal shift assays (proteome-wide CETSA) to uncover additional, unanticipated off-targets.
By adopting a rigorous and multi-faceted approach to off-target profiling, we can enhance the quality and safety of drug candidates, ultimately increasing the probability of success in the clinic.
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Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC. (2015, August 7). PubMed Central. Retrieved from [Link]
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Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (2025, August 5). ResearchGate. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. (n.d.). PubMed. Retrieved from [Link]
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A Comparative Benchmarking Guide to Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide and Leading Elastase Inhibitors
Introduction: The Double-Edged Sword of Neutrophil Elastase
Human Neutrophil Elastase (HNE), a powerful serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system.[1] It plays a vital role in host defense through the degradation of bacterial proteins and other pathogenic components.[2] Under normal physiological conditions, the activity of HNE is tightly regulated by endogenous inhibitors such as α1-antitrypsin.[1] However, in numerous chronic inflammatory diseases, an imbalance between proteases and anti-proteases leads to excessive and uncontrolled HNE activity. This dysregulation transforms HNE into a primary driver of tissue destruction, contributing significantly to the pathophysiology of conditions like Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), cystic fibrosis, and bronchiectasis.[3][4]
The uncontrolled proteolytic activity of HNE degrades key components of the extracellular matrix, including elastin, leading to loss of tissue integrity and function, particularly in the lungs.[5][6] This recognition of HNE as a high-value therapeutic target has spurred the development of small molecule inhibitors designed to restore proteolytic balance.[3] Sivelestat is the only approved HNE inhibitor, though its clinical efficacy has faced challenges.[3] Several other candidates, such as Alvelestat and BAY 85-8501, are in various stages of clinical investigation.
This guide introduces a novel chemical scaffold, Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, and provides a comprehensive framework for benchmarking its performance against established HNE inhibitors. We will delve into the causality behind the experimental design, presenting a multi-tiered validation system that progresses from fundamental enzymatic activity to complex in vivo models, ensuring scientific rigor and providing a clear path for evaluation.
The Inhibitors: A Comparative Overview
The selection of appropriate comparators is crucial for contextualizing the performance of a novel inhibitor. We have chosen three well-characterized inhibitors that represent different stages of development and possess distinct pharmacological profiles.
-
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide: A novel class of synthetic, small-molecule inhibitors. Related isothiazol-3(2H)-one 1,1-dioxide compounds have shown potent, time-dependent inhibition of HNE.[7] A key analog, a 2-pyridinyl substituted isothiazol-3(2H)-one 1,1-dioxide, exhibited an IC₅₀ value of 3.1 µM against HNE and demonstrated high selectivity against other proteases like cathepsin G and trypsin.[8] This scaffold represents a promising new avenue for therapeutic development.
-
Sivelestat (ONO-5046): The current clinical standard. It is a potent, specific inhibitor of HNE administered intravenously.[9][10] While used clinically for ALI/ARDS, its overall therapeutic efficacy has been debated, and it suffers from poor pharmacokinetic properties.[3][11]
-
Alvelestat (AZD9668): A leading oral candidate. Alvelestat is a reversible and selective oral HNE inhibitor that has shown effective suppression of HNE activity and disease-relevant biomarkers in Phase II studies for alpha-1 antitrypsin deficiency.[12][13][14] However, its efficacy in broader COPD populations has been less clear.[15]
-
BAY 85-8501: A high-potency next-generation inhibitor. This novel, selective, and reversible HNE inhibitor demonstrates activity in the picomolar range and has a pharmacokinetic profile that allows for once-daily oral dosing.[16][17]
| Inhibitor | Class | Mechanism of Action | Key Reported IC₅₀ / Potency | Route | Development Stage |
| Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide Analog | 3-Oxosultam | Time-dependent | 3.1 µM (HLE)[8] | Oral (Predicted) | Preclinical |
| Sivelestat | Acyl-type | Selective, Reversible | Potent, specific inhibitor[9] | Intravenous | Marketed (Japan)[3] |
| Alvelestat (AZD9668) | Dihydropyridinone | Reversible, Selective | Potent inhibitor of NE[14] | Oral | Phase II[12][13] |
| BAY 85-8501 | Novel Heterocycle | Reversible, Selective | Picomolar activity[17] | Oral | Phase I/II[16][17] |
Benchmarking Strategy: A Multi-tiered Validation Workflow
To rigorously evaluate a novel inhibitor, a logical, stepwise approach is essential. Our strategy is designed to answer key questions at each stage, from basic biochemical potency to in vivo proof-of-concept. This tiered approach ensures that resources are invested efficiently, with each step providing a go/no-go decision point based on self-validating data. The causality is clear: we must first confirm potent and selective enzyme inhibition (in vitro), then verify this activity translates to a protective effect in a cellular context without inherent toxicity, and finally, demonstrate efficacy in a disease-relevant animal model.
Caption: Tiered workflow for benchmarking novel elastase inhibitors.
Tier 1: In Vitro Biochemical Characterization
The foundational step is to quantify the direct interaction between the inhibitor and the target enzyme. This tier establishes potency and selectivity, the two most critical parameters for any successful drug candidate.
Protocol 1: HNE Enzymatic Inhibition Assay (IC₅₀ Determination)
Rationale: The half-maximal inhibitory concentration (IC₅₀) is the primary metric of an inhibitor's potency. This fluorometric assay provides a rapid, sensitive, and high-throughput method to determine this value.[4][18] We use Human Neutrophil Elastase to ensure physiological relevance, though Porcine Pancreatic Elastase (PPE) is often used for initial screening due to its lower cost and high homology.[19]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M HEPES, pH 7.5.
-
Enzyme Stock: Reconstitute purified Human Neutrophil Elastase (HNE) in assay buffer to a stock concentration of 1 U/mL.
-
Substrate Stock: Prepare a 10 mM stock of the fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of the test compounds (Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, Sivelestat, Alvelestat, BAY 85-8501) in DMSO. Create a 10-point, 3-fold serial dilution series for each.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 2 µL of each inhibitor dilution to the sample wells. Add 2 µL of DMSO to the "no inhibitor" control wells.
-
Add 20 µL of HNE working solution (diluted from stock to ~0.05 U/mL in assay buffer) to all wells except the "no enzyme" blank.
-
Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the HNE substrate working solution (diluted to 0.2 mM in assay buffer).
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity (Excitation = 380 nm, Emission = 460 nm) in kinetic mode for 30 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100.
-
Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Protease Selectivity Profiling
Rationale: Off-target inhibition can lead to undesirable side effects. It is critical to demonstrate that the novel compound selectively inhibits HNE over other related serine proteases, especially those also found in neutrophils like Cathepsin G (Cat G) and Proteinase 3 (PR3).[8][20]
Methodology:
-
Repeat the enzymatic inhibition assay described in Protocol 1 .
-
Substitute HNE with other proteases, such as Cathepsin G, Proteinase 3, and Trypsin.
-
Use the appropriate fluorogenic substrate for each respective enzyme.
-
Determine the IC₅₀ value for the test compound against each off-target protease.
-
Calculate the selectivity index: Selectivity = IC₅₀ (Off-target Protease) / IC₅₀ (HNE). A higher index indicates greater selectivity for HNE.
Tier 2: Cell-Based Efficacy and Toxicity
Demonstrating potent enzymatic inhibition is necessary but not sufficient. The next logical step is to assess whether this activity translates into a protective effect in a relevant cellular environment and to ensure the compound itself is not toxic to cells.
Protocol 3: Cellular Protection Assay Against HNE-Mediated Damage
Rationale: This assay models the in vivo scenario where HNE released into the extracellular space damages surrounding tissue. We use a human bronchial epithelial cell line (BEAS-2B) to test the inhibitor's ability to protect lung cells from HNE-induced death.[3]
Methodology:
-
Cell Culture: Culture BEAS-2B cells in a 96-well plate until they reach ~90% confluency.
-
Inhibitor Treatment: Remove the culture medium and replace it with a serum-free medium containing serial dilutions of the test inhibitors. Incubate for 2 hours.
-
HNE Challenge: Add purified HNE directly to the medium of the inhibitor-treated cells to a final concentration of 1 µg/mL. Include control wells with no inhibitor and no HNE.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability relative to the untreated (no HNE) control.
-
Plot % Protection versus log[Inhibitor] concentration and fit the data to determine the EC₅₀ (half-maximal effective concentration).
-
Protocol 4: Cytotoxicity Assay
Rationale: This is a crucial control experiment. To ensure that the results from Protocol 3 are due to specific protection against HNE and not an artifact of the compound's own toxicity, we must assess the inhibitor's effect on cell viability in the absence of an HNE challenge.
Methodology:
-
Follow the exact procedure as in Protocol 3 , but omit the addition of HNE in Step 3.
-
Assess cell viability using the MTT assay as described.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration) for each compound. A high CC₅₀ value is desirable.
-
Calculate the in vitro Therapeutic Index (TI) = CC₅₀ / EC₅₀. A higher TI indicates a wider safety margin.
Tier 3: In Vivo Proof-of-Concept
The final validation step involves testing the lead candidate in a disease-relevant animal model. This provides critical information on bioavailability, in vivo efficacy, and potential dose ranges.
Protocol 5: Murine Model of HNE-Induced Acute Lung Injury
Rationale: The intratracheal instillation of elastase in mice is a well-established and robust model of acute lung injury that directly recapitulates the damaging effects of uncontrolled HNE activity.[6][21] Key endpoints include inflammation (neutrophil influx) and increased vascular permeability (protein in lavage fluid), both of which are hallmarks of the human disease.[14]
Caption: Pathological cascade of HNE-mediated tissue damage.
Methodology:
-
Animal Groups: Use male C57BL/6 mice (8-10 weeks old). Create groups (n=8-10 per group): Vehicle Control, HNE + Vehicle, and HNE + Test Inhibitor (at 3-4 dose levels).
-
Inhibitor Administration: Administer the test inhibitors (e.g., Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, Alvelestat) via oral gavage 1 hour prior to the HNE challenge. Administer the vehicle (e.g., 0.5% methylcellulose) to the control groups.
-
HNE Challenge: Anesthetize the mice and intratracheally instill 50 µL of HNE (from porcine pancreas, 1.25 U/mouse) or saline (for vehicle control).
-
Endpoint Analysis (24 hours post-challenge):
-
Humanely euthanize the mice and perform a bronchoalveolar lavage (BAL) by flushing the lungs with ice-cold PBS.
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid. Use the supernatant to measure total protein concentration (e.g., via BCA assay) as an index of alveolar-capillary barrier permeability.
-
Resuspend the cell pellet and perform a total cell count. Use a cytospin preparation stained with Diff-Quik to perform a differential cell count to quantify neutrophil influx.
-
-
-
Data Analysis:
-
Use one-way ANOVA with a post-hoc test (e.g., Dunnett's) to compare the inhibitor-treated groups to the HNE + Vehicle group.
-
A significant reduction in total protein and neutrophil counts in the BAL fluid indicates in vivo efficacy.
-
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the comprehensive benchmarking of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide against established HNE inhibitors. By systematically evaluating its potency, selectivity, cellular efficacy, and in vivo activity, researchers can build a robust data package to validate this novel scaffold.
Positive results from this benchmarking cascade—specifically, an IC₅₀ in the low micromolar to nanomolar range, a selectivity index >100 against related proteases, a favorable in vitro therapeutic index, and significant dose-dependent reduction of inflammation and permeability in the acute lung injury model—would strongly support its advancement. Subsequent steps would include detailed pharmacokinetic and toxicological studies, followed by evaluation in more chronic, disease-modifying models, such as cigarette smoke-induced emphysema, to fully elucidate its therapeutic potential.[14] The Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide class holds promise, and this structured approach provides the necessary framework to determine if that promise can be translated into a next-generation therapeutic for elastase-driven diseases.
References
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The Natural Polypeptides as Significant Elastase Inhibitors. (2020). Frontiers in Pharmacology. [Link]
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Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects. (2024). MDPI. [Link]
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Flavonoids as inhibitors of human neutrophil elastase. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency. (1987). Journal of Clinical Investigation. [Link]
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Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. (2002). Archiv der Pharmazie. [Link]
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The novel elastase inhibitor BAY 85-8501: Bioavailability and Food effect study to evaluate pharmacokinetics of tablet formulations. (2014). European Respiratory Journal. [Link]
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Two randomised controlled phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency. (2022). European Respiratory Journal. [Link]
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Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. (2020). International Journal of Molecular Sciences. [Link]
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Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases. (2023). Fundamental & Clinical Pharmacology. [Link]
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Elastase inhibition by natural flavonoids: mechanistic insights and potential therapeutic applications. (2022). Food & Function. [Link]
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Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? (2013). BioMed Research International. [Link]
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Elastase mediates the release of growth factors from lung in vivo. (2004). American Journal of Respiratory Cell and Molecular Biology. [Link]
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The novel elastase inhibitor BAY 85-8501: First-in-man study to evaluate safety, tolerability and pharmacokinetics in healthy male subjects. (2014). European Respiratory Journal. [Link]
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Two randomised controlled phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency. (2022). PubMed. [Link]
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What is the mechanism of Sivelestat Sodium Hydrate? (2024). Patsnap Synapse. [Link]
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Exacerbation of Elastase-Induced Emphysema via Increased Oxidative Stress in Metallothionein-Knockout Mice. (2022). MDPI. [Link]
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2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxides as inhibitors of human leukocyte elastase. (2005). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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AZD9668, a neutrophil elastase inhibitor, plus ongoing budesonide/formoterol in patients with COPD. (2014). Respiratory Research. [Link]
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Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study. (2022). Annals of Translational Medicine. [Link]
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Neutrophil elastase-induced elastin degradation mediates macrophage influx and lung injury in 60% O2-exposed neonatal rats. (2015). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
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AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase. (2014). Journal of Pharmacology and Experimental Therapeutics. [Link]
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Leukocyte Elastase: Physiological Functions and Role in Acute Lung Injury. (1999). American Journal of Respiratory and Critical Care Medicine. [Link]
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Mereo says alvelestat hits biomarker goals in AATD-related lung disease study. (2022). FirstWord Pharma. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Understanding the Compound: Hazard Profile
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a heterocyclic compound whose hazard profile necessitates its classification as hazardous waste. While comprehensive toxicological data may be limited, available information indicates several key hazards. According to supplier safety information, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be handled and disposed of with the utmost care.
The primary guiding principle for the disposal of this compound is mandated by standard precautionary statements: "Dispose of contents/ container to an approved waste disposal plant."[1][2]. This directive underscores that this chemical waste must not enter standard waste streams or sanitary sewer systems.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a systematic process. The following workflow ensures compliance with safety regulations and promotes a secure laboratory environment.
Step 1: Waste Characterization and Segregation
The first critical step is to accurately identify and segregate waste streams containing Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide.
-
Solid Waste: This includes unused or expired pure compounds, residues from reaction vessels, and contaminated materials such as weighing paper, gloves, and disposable lab coats.
-
Liquid Waste: This category comprises solutions containing the compound, including reaction mixtures, mother liquors from crystallization, and rinsing solvents.
-
Contaminated Sharps: Needles, syringes, or broken glass that have come into contact with the compound must be treated as hazardous sharps waste.
It is imperative to segregate these waste streams at the point of generation to prevent unintended chemical reactions and to facilitate proper disposal.
Step 2: Container Selection and Labeling
The choice of waste container is crucial for safe storage and transport.
-
Solid Waste: Use a designated, sealable, and chemically resistant container, such as a high-density polyethylene (HDPE) pail or drum.[3]
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof, and shatter-resistant container, such as an HDPE or glass bottle with a secure screw cap. Ensure the container is compatible with all components of the liquid waste, including solvents.
-
Sharps Waste: Contaminated sharps must be placed in a designated, puncture-resistant sharps container.
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide," and a clear indication of the major components and their approximate concentrations. Consult your institution's Environmental Health and Safety (EHS) office for specific labeling requirements.
Step 3: Safe On-Site Accumulation and Storage
Proper storage of hazardous waste is governed by regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]
-
Location: Store waste containers in a designated satellite accumulation area within the laboratory or a central accumulation area. This area should be well-ventilated and away from sources of ignition or incompatible chemicals.
-
Container Management: Keep waste containers securely closed except when adding waste.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak or spill.
Step 4: Arranging for Professional Disposal
The final and most critical step is the transfer of the hazardous waste to a licensed disposal facility.
-
Contact your EHS Office: Your institution's Environmental Health and Safety office is the primary point of contact for arranging hazardous waste pickup. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Documentation: Be prepared to provide detailed information about the waste, including its composition and volume, as documented on the hazardous waste label.
-
Scheduled Pickup: The EHS office will coordinate a scheduled pickup of the waste from your laboratory's accumulation area.
Under no circumstances should you attempt to transport or dispose of this chemical waste personally.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[3] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in the solid hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS office, regardless of size.
Summary of Disposal and Safety Information
| Parameter | Guideline | Reference |
| Chemical Name | Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide | - |
| CAS Number | 142141-07-9 | [7] |
| Primary Hazards | Harmful if swallowed, skin irritant, serious eye irritant, respiratory irritant. | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Waste Classification | Hazardous Waste | Inferred from hazard data |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat. | [1][2] |
| Spill Cleanup | Absorb with inert material, place in a sealed container for disposal. | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide.
Caption: Decision workflow for handling Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.
References
-
PubChem. 2H,3H-1lambda6-[2][3]thiazolo[5,4-b]pyridine-1,1,3-trione. National Library of Medicine. Retrieved from [Link]
-
Chemsrc. Isothiazolo[5,4-b]pyridin-3-amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Chemsigma. Isothiazolo[5,4-c]pyridin-3(2H)-one, 1,1-dioxide. Retrieved from [Link]
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Occupational Safety and Health Administration. Hazardous Waste - Overview. U.S. Department of Labor. Retrieved from [Link]
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Reed College. Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. Hazardous Waste - Standards. U.S. Department of Labor. Retrieved from [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response. U.S. Department of Labor. Retrieved from [Link]
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National Institutes of Health. (2022). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Retrieved from [Link]
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Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. U.S. Department of Labor. Retrieved from [Link]
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ACS Publications. (2021, January 14). Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. Environmental Science & Technology. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. U.S. Department of Labor. Retrieved from [Link]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
Sources
- 1. Isothiazolo[5,4-b]pyridin-3(2H)-one, 1,1-dioxide price,buy Isothiazolo[5,4-b]pyridin-3(2H)-one, 1,1-dioxide - chemicalbook [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 7. Isothiazolo[5,4-c]pyridin-3(2H)-one, 1,1-dioxide [142141-07-9] | Chemsigma [chemsigma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
